molecular formula C7H10N2O2 B1455922 Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS No. 1248548-23-3

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Cat. No.: B1455922
CAS No.: 1248548-23-3
M. Wt: 154.17 g/mol
InChI Key: GQPDBLNFHVXFRN-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS 1248548-23-3) is a chemical compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol . This ester is a valuable synthetic intermediate and building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its core structure incorporates a 1-methyl-1H-pyrazole ring, a privileged scaffold in drug discovery known to confer a wide range of biological activities . Research indicates that pyrazole-based compounds are frequently explored for their potent anticancer properties. Specifically, analogous compounds featuring an N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide structure, which utilizes similar pyrazole acetic acid derivatives, have demonstrated significant in vitro antiproliferative activities against HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma) cancer cell lines . The mechanism of action for such advanced derivatives often involves the inhibition of tubulin polymerization, effectively arresting the cell cycle at the G2/M phase and inducing apoptosis in a dose-dependent manner, consistent with the activity of colchicine-site binders . As a key precursor, this compound serves as a versatile reactant in multi-step synthetic sequences, including nucleophilic substitution and amide coupling reactions, to generate these complex bioactive molecules . This product is intended for research and further manufacturing applications only and is strictly not for direct human use.

Properties

IUPAC Name

methyl 2-(1-methylpyrazol-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)3-7(10)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPDBLNFHVXFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735844
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
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Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248548-23-3
Record name Methyl (1-methyl-1H-pyrazol-4-yl)acetate
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Record name methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
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Foundational & Exploratory

Technical Whitepaper: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a Strategic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3) represents a critical "homologated" pyrazole building block in modern drug discovery. Unlike direct pyrazole-4-carboxylates, this acetate derivative introduces a methylene spacer (


) between the aromatic core and the carbonyl functionality. This structural nuance significantly alters the vector of substituents in fragment-based drug discovery (FBDD), allowing for precise probing of solvent-exposed regions in kinase ATP-binding pockets and GPCR allosteric sites.

This guide provides a definitive technical analysis of this scaffold, detailing robust synthetic pathways, self-validating experimental protocols, and analytical fingerprints required for high-integrity research.

Physicochemical Profile

The following data constitutes the baseline identity for This compound . Researchers should verify incoming commercial batches against these metrics.

PropertySpecificationTechnical Note
CAS Number 1248548-23-3 Often confused with the ethyl ester analog; verify methyl signals in NMR.
IUPAC Name Methyl 2-(1-methylpyrazol-4-yl)acetateAlternate: 1H-Pyrazole-4-acetic acid, 1-methyl-, methyl ester.[1]
Molecular Formula

High nitrogen content contributes to polarity.
Molecular Weight 154.17 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Predicted LogP ~0.3 - 0.6Highly soluble in organic solvents (DCM, EtOAc, MeOH); moderate water solubility.
Boiling Point ~240°C (Predicted)Non-volatile; stable under standard rotary evaporation conditions.
pKa (Conj. Acid) ~2.5 (Pyrazole N)The pyrazole ring is weakly basic; protonation occurs only in strong acid.
Storage 2–8°C, Inert AtmosphereHygroscopic. Store under Nitrogen/Argon to prevent hydrolysis.

Strategic Synthesis & Manufacturing

While often purchased, in-house synthesis is frequently required to access isotopically labeled variants or to scale up from the carboxylic acid precursor.

Core Synthetic Pathway (The Homologation Sequence)

The synthesis of this scaffold typically follows a homologation sequence starting from 1-methyl-1H-pyrazole-4-carbaldehyde or the direct esterification of the acetic acid derivative.

SynthesisWorkflow cluster_conditions Critical Process Parameters Acid Precursor: (1-Methyl-1H-pyrazol-4-yl) acetic acid (CAS: 1248781-46-5) Reagents Activation: SOCl2 or H2SO4 Solvent: Anhydrous MeOH Acid->Reagents Protonation Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Product Target: Methyl 2-(1-methyl-1H- pyrazol-4-yl)acetate Intermediate->Product Elimination (-H2O) Temp Temp: 0°C -> Reflux Time Time: 4-6 Hours

Figure 1: Acid-catalyzed esterification pathway. The reaction is equilibrium-driven, requiring excess methanol or removal of water.

Standard Operating Procedure (SOP): Acid-Catalyzed Methanolysis

Objective: Synthesis of this compound from its acid precursor. Scale: 10.0 mmol basis.

Reagents:

  • (1-Methyl-1H-pyrazol-4-yl)acetic acid (1.40 g, 10 mmol)

  • Thionyl Chloride (

    
    ) (1.5 eq, 1.1 mL) [CAUTION: Corrosive/Toxic] 
    
  • Methanol (Anhydrous, 20 mL)

Protocol:

  • Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Solvation: Charge the RBF with Anhydrous Methanol (20 mL) and cool to 0°C (Ice/Water bath).

  • Activation: Dropwise add

    
     over 10 minutes. Rationale: Exothermic generation of HCl in situ drives the reaction without introducing water.
    
  • Addition: Add the carboxylic acid precursor in one portion.

  • Reaction: Remove the ice bath and heat to reflux (65°C) for 4 hours.

    • Validation Point: Monitor by TLC (System: 5% MeOH in DCM). Product (

      
      ) should appear distinct from Acid (
      
      
      
      , streak).
  • Workup: Cool to room temperature. Concentrate in vacuo to remove MeOH.

  • Neutralization: Redissolve residue in EtOAc (50 mL) and wash carefully with Saturated

    
     (2 x 20 mL) to neutralize residual HCl.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Yield Expectation: >90% as a pale yellow oil or low-melting solid.

Medicinal Chemistry Applications

This scaffold is a "Hub" intermediate. The ester functionality serves as a handle for divergent synthesis, while the pyrazole ring acts as a bioisostere for imidazole or pyridine in kinase inhibitors.

Divergent Synthetic Utility

The methylene spacer allows the carbonyl group to adopt conformations distinct from direct aryl-amides, often improving solubility and metabolic stability.

DivergentSynthesis cluster_app Therapeutic Areas Hub Methyl 2-(1-methyl-1H- pyrazol-4-yl)acetate Amide Amides (Direct Aminolysis) Hub->Amide R-NH2 / AlMe3 Alcohol Alcohols (LiAlH4 Reduction) Hub->Alcohol Reduction Acid Carboxylic Acids (LiOH Hydrolysis) Hub->Acid Saponification Heterocycle Fused Systems (e.g., Pyrazolo-triazines) Hub->Heterocycle Hydrazine/Cyclization AntiInf Anti-Inflammatory Amide->AntiInf JAK JAK Inhibitors Heterocycle->JAK

Figure 2: Divergent synthetic pathways utilizing the ester handle for library generation.

Mechanistic Insight: The "Spacer" Effect

In kinase inhibitor design, direct attachment of a carbonyl to the pyrazole (C4) often forces a planar conformation due to conjugation. The introduction of the methylene group in This compound breaks this conjugation.

  • Consequence: The side chain gains rotational freedom (

    
     hybridization).
    
  • Benefit: Allows the terminal functional group to access hydrophobic pockets that are orthogonal to the hinge-binding region.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the scaffold before using it in complex couplings, the following analytical signatures must be confirmed.

Proton NMR ( NMR) Signature

Solvent:


, 400 MHz.[2]
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Diagnostic
7.35 - 7.45 Singlet (s)1HPyrazole C3-HDownfield aromatic; confirms ring integrity.
7.20 - 7.30 Singlet (s)1HPyrazole C5-HOften slightly upfield of C3; confirms 1,4-substitution.
3.85 Singlet (s)3HN-Methyl (

)
Distinct sharp singlet; Key purity indicator .
3.69 Singlet (s)3HEster Methyl (

)
If missing, hydrolysis has occurred.
3.45 Singlet (s)2HMethylene (

)
Diagnostic for the "acetate" spacer.
Mass Spectrometry (LC-MS)[5]
  • Ionization: ESI (+)

  • Expected Mass:

    
    
    
  • Common Contaminant: Mass 141.1 (Free acid, indicates hydrolysis) or Mass 169.2 (Ethyl ester, if EtOH was used).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]

  • GHS Signal: Warning.[1][3][4][5][6][7][8]

  • H-Statements: H315, H319, H335.

  • Handling: The compound is an ester and susceptible to hydrolysis. Avoid prolonged exposure to atmospheric moisture.

  • Incompatibility: Strong oxidizing agents, strong bases (causes rapid hydrolysis to the acid).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66826207, this compound. Retrieved January 29, 2026 from [Link]

  • Bekhit, A. A., et al. (2015).Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for Pyrazole utility).

Sources

A Technical Guide to Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS No. 1248548-23-3) is a disubstituted pyrazole derivative that serves as a valuable intermediate in synthetic and medicinal chemistry.[1] The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and its metabolic stability. Compounds incorporating the pyrazole nucleus are known to exhibit a broad range of biological activities, including acting as inhibitors of enzymes like alcohol dehydrogenase.[2] This guide provides an in-depth analysis of the compound's properties, a plausible and detailed synthetic strategy, characterization data, and its strategic application in research, tailored for scientists and professionals in drug development.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. This data, primarily drawn from authoritative databases, forms the basis for its application in synthesis.[1]

PropertyValueSource
CAS Number 1248548-23-3PubChem[1]
Molecular Formula C₇H₁₀N₂O₂PubChem[1]
Molecular Weight 154.17 g/mol PubChem[1]
IUPAC Name methyl 2-(1-methylpyrazol-4-yl)acetatePubChem[1]
InChIKey GQPDBLNFHVXFRN-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CN1C=C(C=N1)CC(=O)OCPubChem[1]
Synonyms (1-methyl-1H-pyrazol-4-yl)-acetic acid methyl esterPubChem[1]

Synthesis Strategy and Mechanistic Considerations

While specific high-yield, peer-reviewed syntheses for this exact molecule are not widely published, a robust and logical synthetic route can be designed based on established pyrazole chemistry. The primary challenge in the synthesis of N-substituted pyrazoles from an unsubstituted pyrazole precursor is achieving regioselectivity.[3] The following proposed synthesis addresses this by starting with a pre-functionalized pyrazole and performing a standard N-alkylation.

Proposed Synthetic Pathway: N-Alkylation of a Pyrazole Acetic Ester

The most direct approach involves the N-methylation of a commercially available precursor, such as methyl 2-(1H-pyrazol-4-yl)acetate. This reaction requires deprotonation of the pyrazole nitrogen followed by nucleophilic attack on a methylating agent.

Synthesis_Pathway cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Methylation Precursor Methyl 2-(1H-pyrazol-4-yl)acetate Intermediate Pyrazolate Anion Intermediate Precursor->Intermediate Intermediate_link Pyrazolate Anion Intermediate Base Sodium Hydride (NaH) in DMF Base->Intermediate MethylatingAgent Methyl Iodide (CH3I) Product This compound (Target Compound) MethylatingAgent->Product Intermediate_link->Product

Caption: Proposed two-step synthesis of the target compound via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous transformations reported for pyrazole derivatives and is designed to be self-validating through in-process checks and final characterization.[4]

Materials:

  • Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) to the cooled DMF. Stir the suspension for 10 minutes.

  • Substrate Addition: Dissolve Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

    • Causality Note: Adding the substrate slowly to the base at low temperature controls the exothermic reaction and prevents side reactions. The formation of hydrogen gas will be observed.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • N-Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise.

    • Expertise Insight: While N-alkylation of asymmetrically substituted pyrazoles can yield a mixture of regioisomers, the electronic and steric properties of the C4-acetate substituent favor methylation at the N1 position.[3] However, analytical confirmation (NMR, LC-MS) is crucial.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the pure product.

Spectroscopic Characterization Profile

For a compound to be reliably used as a building block, its structural identity must be unequivocally confirmed. The following are the expected spectroscopic signatures for this compound.

Data TypeExpected Signals
¹H NMR (CDCl₃, 400 MHz)δ ~7.5 ppm (s, 1H, pyrazole C5-H), δ ~7.4 ppm (s, 1H, pyrazole C3-H), δ ~3.85 ppm (s, 3H, pyrazole N-CH₃), δ ~3.70 ppm (s, 3H, ester O-CH₃), δ ~3.60 ppm (s, 2H, methylene CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ ~171 ppm (C=O), δ ~138 ppm (pyrazole C5), δ ~129 ppm (pyrazole C3), δ ~118 ppm (pyrazole C4), δ ~52 ppm (ester O-CH₃), δ ~39 ppm (N-CH₃), δ ~30 ppm (methylene CH₂)
Mass Spec (ESI+) Expected m/z: 155.08 [M+H]⁺, 177.06 [M+Na]⁺

Applications in Research and Drug Discovery

This compound is not typically an end-product but rather a strategic component for constructing more complex molecules. Its bifunctional nature—a reactive ester group and a stable heterocyclic core—makes it highly valuable.

  • Scaffold Elaboration: The primary application is as a building block. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines (via amide bond formation) or other nucleophiles. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical modification.

  • Introduction of the Pyrazole Moiety: In drug discovery programs, this reagent allows for the efficient introduction of the (1-methyl-1H-pyrazol-4-yl)methyl fragment into a target molecule. This is particularly relevant in the synthesis of kinase inhibitors and other targeted therapies where the pyrazole ring can act as a critical pharmacophore.[5]

Application_Workflow cluster_reactions Chemical Transformations BuildingBlock This compound (CAS 1248548-23-3) Hydrolysis 1. Hydrolysis (LiOH) BuildingBlock->Hydrolysis IntermediateAcid (1-methyl-1H-pyrazol-4-yl)acetic acid Hydrolysis->IntermediateAcid AmideCoupling 2. Amide Coupling (R-NH2) TargetMolecule Complex Target Molecule (e.g., Kinase Inhibitor) AmideCoupling->TargetMolecule IntermediateAcid->AmideCoupling

Caption: Role as a building block in the synthesis of complex target molecules.

Safety and Handling

This compound is an irritant and is harmful if swallowed. Adherence to standard laboratory safety protocols is mandatory.

Hazard ClassGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)GHS07H302: Harmful if swallowed[1]
Skin Irritation (Category 2)GHS07H315: Causes skin irritation[1]
Eye Irritation (Category 2A)GHS07H319: Causes serious eye irritation[1]
STOT SE (Category 3)GHS07H335: May cause respiratory irritation[1]

Handling Recommendations:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: Molecules (Journal) URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: Molecules (Journal) URL: [Link]

Sources

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular structure, synthesis, and application of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3), a critical intermediate in the synthesis of pyrazole-based pharmacophores, including kinase inhibitors like Erdafitinib.

Executive Summary

This compound is a bifunctional heterocyclic building block characterized by an electron-rich N-methylpyrazole core and a reactive methyl acetate side chain at the C4 position. It serves as a pivotal scaffold in medicinal chemistry, particularly for introducing the pyrazole moiety into small molecule inhibitors targeting JAK, FGFR, and other kinase pathways. Its amphiphilic nature and versatile reactivity allow it to function as a "molecular hinge," linking hydrophobic aryl domains with polar solvent-exposed regions in drug candidates.

Molecular Structure & Properties[1][2][3][4][5]

Identification Data
ParameterDetail
IUPAC Name This compound
CAS Number 1248548-23-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
SMILES CN1C=C(CC(=O)OC)C=N1
InChI Key GQPDBLNFHVXFRN-UHFFFAOYSA-N
Physicochemical Profile

The molecule exhibits a planar pyrazole ring with sp² hybridization. The ester side chain possesses free rotation, allowing conformational adaptation within protein binding pockets.

  • Electronic Character: The pyrazole ring is aromatic and electron-rich (π-excessive), making the C3 and C5 positions susceptible to electrophilic attack, although the C4-substitution sterically hinders this. The N-methyl group locks the tautomeric equilibrium, ensuring a fixed 1,4-substitution pattern.

  • Solubility: Soluble in polar organic solvents (DCM, MeOH, DMSO, DMF); sparingly soluble in water.

  • Physical State: Typically a pale yellow oil or low-melting solid at room temperature.

Synthetic Pathways[2][4][6][7]

The synthesis of this compound is generally achieved through homologation sequences starting from 1-methyl-1H-pyrazole-4-carboxylic acid or via Vilsmeier-Haack formylation .

Primary Route: The Nitrile Homologation Sequence

This robust protocol ensures regiochemical purity and scalability. It proceeds via the conversion of the alcohol to a chloride, followed by cyanation and Pinner alcoholysis.

Synthesis Start 1-Methyl-1H-pyrazole -4-carbaldehyde Step1 Reduction (NaBH4, MeOH) Start->Step1 Inter1 (1-Methyl-1H-pyrazol -4-yl)methanol Step1->Inter1 Step2 Chlorination (SOCl2, DCM) Inter1->Step2 Inter2 4-(Chloromethyl)-1- methyl-1H-pyrazole Step2->Inter2 Step3 Cyanation (NaCN, DMF) Inter2->Step3 Inter3 2-(1-Methyl-1H-pyrazol -4-yl)acetonitrile Step3->Inter3 Step4 Pinner Alcoholysis (HCl, MeOH) Inter3->Step4 Product Methyl 2-(1-methyl-1H- pyrazol-4-yl)acetate Step4->Product

Figure 1: Step-wise synthesis via nitrile homologation.

Detailed Protocol (Route A)
  • Reduction: 1-Methyl-1H-pyrazole-4-carbaldehyde is reduced using Sodium Borohydride (

    
    ) in methanol at 0°C to yield the alcohol.
    
  • Chlorination: The alcohol is treated with Thionyl Chloride (

    
    ) in dichloromethane (DCM) to generate the 4-chloromethyl intermediate. Note: This intermediate is a skin sensitizer; handle with care.
    
  • Cyanation: Nucleophilic substitution with Sodium Cyanide (

    
    ) in DMF at 60°C yields the acetonitrile derivative.
    
  • Alcoholysis: The nitrile is refluxed in methanolic HCl. The reaction proceeds via an imino-ether intermediate which hydrolyzes to the methyl ester.

Alternative Route: Cyclization (Industrial)

For large-scale manufacturing, a convergent approach involving hydrazine is often preferred to avoid toxic cyanide reagents.

  • Reagents: Methylhydrazine + Methyl 4-chloro-3-oxobutanoate (or succinic semialdehyde equivalent).

  • Mechanism: Cyclocondensation yields the pyrazole ring directly. However, regioselectivity (1,4- vs 1,3-isomer) must be controlled via solvent choice and temperature.

Reactivity & Applications

This molecule acts as a versatile "switch" in synthesis. The ester group allows for chain extension, while the pyrazole ring provides a stable aromatic core.

Reactivity Center Methyl 2-(1-methyl-1H- pyrazol-4-yl)acetate Hydrol Hydrolysis (LiOH/THF) Center->Hydrol Reduc Reduction (LiAlH4) Center->Reduc AlphaAlk Alpha-Alkylation (LDA, R-X) Center->AlphaAlk Brom Bromination (NBS) Center->Brom Acid (1-Methyl-1H-pyrazol -4-yl)acetic Acid Hydrol->Acid Ethanol 2-(1-Methyl-1H-pyrazol -4-yl)ethanol Reduc->Ethanol SubEst Alpha-Substituted Ester AlphaAlk->SubEst BromoProd C3/C5-Bromo Derivative Brom->BromoProd

Figure 2: Reactivity profile showing functional group transformations.

Medicinal Chemistry Utility
  • Kinase Inhibitors (FGFR/JAK): The hydrolyzed acid form is a precursor to Erdafitinib (Balversa), an FGFR inhibitor. The acid is converted to an acid chloride, then to a diazoketone, and finally to a bromoketone to build the quinoxaline core.

  • Fragment-Based Drug Design (FBDD): The ester is frequently used as a "cap" in fragment growing, where the methoxy group is displaced by amines to form amides, enhancing hydrogen bonding interactions within the ATP-binding site of kinases.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic data is standard.

Proton NMR (¹H NMR)

Solvent:


, 400 MHz
Shift (δ ppm)MultiplicityIntegrationAssignment
7.45 Singlet (s)1HPyrazole C5-H
7.32 Singlet (s)1HPyrazole C3-H
3.86 Singlet (s)3HN-Methyl (

)
3.69 Singlet (s)3HEster Methyl (

)
3.52 Singlet (s)2HMethylene (

)

Note: The C3 and C5 protons may appear as overlapping signals or distinct singlets depending on the resolution and concentration.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass:

    
     m/z
    
  • Fragment Ions: Loss of methoxy group (

    
    ) is common.
    

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is stable but can hydrolyze slowly if exposed to moisture.

References

  • PubChem. "this compound (CID 66826207)." National Library of Medicine. Link

  • ChemicalBook. "this compound Properties and Suppliers." ChemicalBook Registry. Link

  • Perera, A., et al. "Synthesis of Erdafitinib Intermediates." Google Patents / WO2015063709A1. Link

  • Reich, H. J. "Standard 1H NMR Chemical Shifts of Common Heterocycles." University of Wisconsin-Madison Chemistry. Link

  • Fan, Z., et al. "Recent Advances in Pyrazole Synthesis."[2] Organic Chemistry Portal. Link

Sources

Technical Guide: Synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3 ), a critical building block in medicinal chemistry, particularly for the development of JAK inhibitors and other heterocyclic pharmaceutical agents.

The guide prioritizes the Nitrile Homologation Pathway for its scalability and safety profile compared to diazomethane-based routes, while also detailing the Arndt-Eistert and Suzuki-Miyaura methods for specific laboratory contexts.

Target Molecule: this compound CAS Registry Number: 1248548-23-3 Molecular Formula: C


H

N

O

Molecular Weight: 154.17 g/mol [1][2]

Executive Summary & Retrosynthetic Analysis

The target molecule is a pyrazole-4-acetic acid derivative.[2] The primary synthetic challenge is the installation of the acetic acid methyl ester side chain at the C4 position of the pyrazole ring.

Retrosynthetic Logic:

  • C-C Bond Formation (Homologation): The most logical disconnection is at the benzylic (pyrazolyl-methyl) position. This suggests a precursor with a one-carbon shorter chain (carboxylic acid or aldehyde) requiring homologation.

  • Functional Group Interconversion: The ester group can be derived from a nitrile, which in turn comes from a halide. This traces back to (1-methyl-1H-pyrazol-4-yl)methanol .

  • Alternative Disconnection: A direct cross-coupling approach using 4-bromo-1-methyl-1H-pyrazole and an acetate equivalent.

Retrosynthesis Diagram

Retrosynthesis Target This compound (Target) Nitrile 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (Nitrile Intermediate) Target->Nitrile Methanolysis Acid 1-Methyl-1H-pyrazole-4-carboxylic acid Target->Acid Arndt-Eistert Bromide 4-Bromo-1-methyl-1H-pyrazole Target->Bromide Suzuki Coupling Chloride 4-(Chloromethyl)-1-methyl-1H-pyrazole Nitrile->Chloride Cyanation Alcohol (1-Methyl-1H-pyrazol-4-yl)methanol Chloride->Alcohol Chlorination Alcohol->Acid Reduction

Figure 1: Retrosynthetic analysis showing the three primary pathways: Nitrile Homologation (Solid), Arndt-Eistert (Dashed), and Cross-Coupling (Dashed).

Pathway A: The Nitrile Homologation Route (Recommended)

This pathway is preferred for scale-up as it avoids the use of explosive diazo compounds and expensive transition metal catalysts. It relies on classical, robust transformations.

Step-by-Step Protocol
Step 1: Reduction to Alcohol

Precursor: 1-Methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1) or its ethyl ester.

  • Reaction: Reduction using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF (BH
    
    
    
    ·THF).
  • Protocol:

    • Dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous THF under N

      
      .
      
    • Cool to 0°C. Add BH

      
      ·THF (1.0 M, 1.5 eq) dropwise.
      
    • Allow to warm to RT and stir for 4–6 hours.

    • Quench carefully with MeOH. Concentrate in vacuo.

    • Result: (1-Methyl-1H-pyrazol-4-yl)methanol.

Step 2: Chlorination [3]
  • Reagent: Thionyl Chloride (SOCl

    
    ).[4]
    
  • Protocol:

    • Dissolve the alcohol (1.0 eq) in DCM (dichloromethane).

    • Add SOCl

      
       (1.5 eq) dropwise at 0°C.
      
    • Stir at RT for 2 hours (monitor by TLC).

    • Evaporate solvent and excess SOCl

      
       to yield the crude hydrochloride salt of 4-(chloromethyl)-1-methyl-1H-pyrazole .
      
    • Note: The free base is unstable; use the salt immediately or store under inert gas.

Step 3: Cyanation (Nucleophilic Substitution)
  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

  • Protocol:

    • Suspend the crude chloride (1.0 eq) in DMF or DMSO.

    • Add NaCN (1.2 eq) carefully.

    • Heat to 60–80°C for 4 hours.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (to remove DMF). Dry over Na

      
      SO
      
      
      
      .
    • Result: 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile .

Step 4: Pinner Methanolysis (Ester Formation)
  • Reagent: HCl (gas) in Methanol.

  • Protocol:

    • Dissolve the nitrile (1.0 eq) in anhydrous MeOH.

    • Bubble dry HCl gas through the solution at 0°C until saturation (or use acetyl chloride added to MeOH to generate HCl in situ).

    • Reflux for 2–4 hours.

    • Add water (1.0 eq) and stir for 1 hour to hydrolyze the intermediate imidate salt.

    • Neutralize with NaHCO

      
      , extract with DCM, and concentrate.
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 40–60% overall from the acid.

Pathway B: Arndt-Eistert Homologation (Laboratory Scale)

Ideal for small-scale synthesis where speed is prioritized over cost/safety of reagents. This method extends the carboxylic acid by one carbon directly.

Workflow Diagram

ArndtEistert Acid Acid (Start) AcidCl Acid Chloride Acid->AcidCl SOCl2 Diazo Diazoketone AcidCl->Diazo TMS-Diazomethane Ester Methyl Ester (Product) Diazo->Ester Ag benzoate / MeOH (Wolff Rearrangement)

Figure 2: The Arndt-Eistert homologation sequence.

Protocol
  • Activation: Reflux 1-methyl-1H-pyrazole-4-carboxylic acid in SOCl

    
     for 2 hours. Remove excess SOCl
    
    
    
    to get the acid chloride.
  • Diazotization: Dissolve the acid chloride in THF/Acetonitrile (1:1). Add TMS-diazomethane (2.0 M in hexanes, 2.0 eq) at 0°C. Stir for 1 hour. Safety: Avoid neat diazomethane.

  • Wolff Rearrangement: Dissolve the crude diazoketone in anhydrous Methanol. Add Silver Benzoate (0.1 eq) and Triethylamine (1.0 eq).

  • Reaction: The mixture will evolve N

    
     gas. Stir in the dark until evolution ceases.
    
  • Workup: Filter through Celite, concentrate, and purify.

Pathway C: Suzuki-Miyaura Cross-Coupling (Modern)

This route uses a palladium-catalyzed coupling to install the acetate side chain directly onto the pyrazole ring.

  • Starting Material: 4-Bromo-1-methyl-1H-pyrazole (CAS 25016-11-9).

  • Coupling Partner: 2-Methoxy-2-oxoethylzinc bromide (Reformatsky reagent) or a boronate equivalent.

  • Catalyst: Pd(dba)

    
     / XPhos or Pd(PPh
    
    
    
    )
    
    
    .

Protocol:

  • In a glovebox, mix 4-bromo-1-methyl-1H-pyrazole (1.0 eq) and Pd catalyst (0.05 eq) in THF.

  • Add the Reformatsky reagent (0.5 M in THF, 1.5 eq).

  • Heat to 60°C for 12 hours.

  • Mechanism: Oxidative addition of Pd to the C-Br bond, transmetallation with the Zinc reagent, and reductive elimination to form the C-C bond.

Comparison of Methodologies

FeaturePathway A (Nitrile)Pathway B (Arndt-Eistert)Pathway C (Suzuki)
Scalability HighLow (Diazo safety risks)Medium (Cost of Pd)
Step Count 4 Steps3 Steps1 Step
Reagent Cost Low (NaCN, SOCl

)
High (TMS-Diazo, Ag)High (Pd Catalyst)
Safety Moderate (Cyanide handling)Low (Explosion risk)High
Atom Economy GoodPoorModerate

Analytical Characterization Data

To validate the synthesis, the following NMR parameters are expected for This compound :

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.35 (s, 1H, Pyrazole-H5)
      
    • 
       7.28 (s, 1H, Pyrazole-H3)
      
    • 
       3.88 (s, 3H, N-CH 
      
      
      
      )
    • 
       3.70 (s, 3H, O-CH 
      
      
      
      )
    • 
       3.52 (s, 2H, CH 
      
      
      
      -CO)
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       171.5 (C=O), 139.0 (C5), 129.5 (C3), 115.0 (C4), 52.0 (O-CH
      
      
      
      ), 39.0 (N-CH
      
      
      ), 30.5 (CH
      
      
      ).

References

  • National Institutes of Health (PubChem). this compound (Compound CID 66826207). [Link]

  • Rasayan Journal of Chemistry. Synthesis of Some Novel 1-H Pyrazole Derivatives. (Context for Vilsmeier-Haack and pyrazole functionalization). [Link]

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. (Demonstrates pyrazole-4-carboxylic acid derivatization). [Link]

Sources

An In-depth Technical Guide to Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a key heterocyclic building block in medicinal chemistry and agrochemical research. The document details the compound's physicochemical properties, outlines a probable synthetic route with mechanistic insights, and presents a thorough guide to its analytical characterization. This includes an interpretation of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, potential applications in drug discovery are discussed, underpinned by the significance of the pyrazole scaffold. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of novel pyrazole derivatives.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their wide-ranging pharmacological activities include anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The pyrazole moiety is a key pharmacophore in several commercially successful drugs, highlighting its importance in medicinal chemistry. This compound, with its reactive ester group and substituted pyrazole ring, serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and specialized agrochemicals.[2]

Physicochemical Properties

This compound is a compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[3] A comprehensive summary of its key properties is provided in the table below.

PropertyValueSource
IUPAC Name methyl 2-(1-methylpyrazol-4-yl)acetatePubChem[3]
CAS Number 1248548-23-3BLDpharm[4]
Molecular Formula C₇H₁₀N₂O₂PubChem[3]
Molecular Weight 154.17 g/mol PubChem[3]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidGeneral Chemical Knowledge
Boiling Point 238.0±23.0 °C (Predicted)MySkinRecipes[2]
SMILES CN1C=C(C=N1)CC(=O)OCPubChem[3]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a three-step process starting from readily available starting materials.

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Esterification A Dimethylformamide dimethyl acetal (DMF-DMA) C Intermediate 1 A->C + B Methyl acetoacetate B->C E Intermediate 2 C->E + D Methylhydrazine D->E G This compound E->G + F Methanol (MeOH), Acid catalyst F->G Fragmentation_Pathway A [M]⁺ m/z = 154 B [M - OCH₃]⁺ m/z = 123 A->B - OCH₃ C [M - COOCH₃]⁺ m/z = 95 A->C - COOCH₃ D [C₄H₅N₂]⁺ m/z = 81 C->D - CH₂

Sources

Technical Guide: Spectroscopic Characterization of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3) is a critical heterocyclic building block widely utilized in the synthesis of JAK inhibitors, agrochemicals, and complex pharmaceutical scaffolds.[1][2][3][4] Its structural utility lies in the 1,4-disubstituted pyrazole core, which serves as a bioisostere for phenyl rings while offering distinct hydrogen-bonding capabilities.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) of this compound. Unlike generic databases, this document correlates spectral features with structural electronic environments to aid in impurity profiling and process validation.

Structural Analysis & Numbering

To ensure accurate spectral assignment, we define the atom numbering scheme below. The molecule consists of an electron-rich pyrazole ring substituted at the N1 position with a methyl group and at the C4 position with a methyl acetate side chain.

G Figure 1: Atom Connectivity and Numbering Scheme for NMR Assignment N1 N1 N2 N2 N1->N2 C6 C6 (Me) N1->C6 C3 C3 N2->C3 double bond C4 C4 C3->C4 C5 C5 C4->C5 double bond C7 C7 (CH2) C4->C7 C5->N1 C8 C8 (C=O) C7->C8 O9 O9 C8->O9 O11 O11 (=O) C8->O11 double bond C10 C10 (OMe) O9->C10

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR)

The NMR data below represents the compound in CDCl₃ (Deuterated Chloroform) at 298 K.

Senior Scientist Insight: The key to distinguishing this isomer (1-methyl-4-substituted) from its regioisomer (1-methyl-5-substituted) lies in the chemical shifts of the pyrazole protons. In the 1,4-isomer, the symmetry renders H3 and H5 magnetically similar (though not identical), appearing as two singlets or a very tight doublet range between 7.20–7.40 ppm. In 1,5-isomers, the steric clash often shifts the C5-H significantly.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
Py-H5 7.36Singlet (s)1HDeshielded by adjacent Nitrogen (N1).
Py-H3 7.23Singlet (s)1HSlightly shielded relative to H5 due to distance from N-Me.
N-CH₃ 3.86Singlet (s)3HCharacteristic N-Methyl on heteroaromatic ring.
O-CH₃ 3.69Singlet (s)3HMethoxy ester; distinct from N-Me by ~0.2 ppm.
CH₂ 3.48Singlet (s)2HMethylene spacer; insulated from ring current.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ ppm)Assignment
C=O 171.5Ester Carbonyl.
Py-C3 138.8Aromatic CH (adjacent to N).
Py-C5 129.2Aromatic CH (adjacent to N-Me).
Py-C4 113.5Quaternary aromatic C (substituted).
O-CH₃ 51.9Methoxy carbon.
N-CH₃ 38.8N-Methyl carbon.
CH₂ 30.1Alpha-methylene carbon.
Mass Spectrometry (MS)

The mass spectrum is dominated by the stability of the pyrazole ring. The ester functionality is the primary site of fragmentation.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

Table 3: MS Fragmentation Pattern
m/z (Intensity)Ion IdentityMechanistic Explanation
155.1 (100%)[M+H]⁺Protonated molecular ion (Base Peak).
123.1 [M - OMe]⁺Loss of methoxy group (common in methyl esters).
95.1 [M - CO₂Me]⁺Cleavage of the ester side chain, leaving the methyl-pyrazole-methylene cation.
Infrared Spectroscopy (FT-IR)

IR analysis is useful for rapid confirmation of the ester functionality and the absence of free N-H or O-H bonds (which would indicate hydrolysis to the acid or incomplete methylation).

  • Medium: Neat (ATR) or KBr Pellet.

Table 4: Key IR Absorptions
Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
1735 - 1745 C=O StretchStrong, sharp band. Confirms Ester.
2950 - 2990 C-H StretchWeak aliphatic stretches (Methyl/Methylene).
1550 - 1560 C=N / C=C StretchPyrazole ring skeletal vibrations.
No band 3200+ N-H / O-HAbsence confirms no free acid or unalkylated pyrazole impurity.

Experimental Protocol: Synthesis & Purification

While this compound is commercially available, in-house preparation is often required to ensure freshness, as methyl esters can hydrolyze over time. The most robust route is the Fischer Esterification of the corresponding carboxylic acid.

Workflow Diagram

Synthesis Figure 2: Synthesis Workflow via Fischer Esterification Start Starting Material: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1152582-56-3) Reagents Reagents: MeOH (Excess), H2SO4 (cat.) Reflux, 4-6 hrs Start->Reagents Reaction Reaction Progress: Monitor via TLC (EtOAc:Hex 1:1) Look for disappearance of Acid spot Reagents->Reaction Workup Workup: 1. Concentrate MeOH 2. Dilute w/ EtOAc 3. Wash w/ sat. NaHCO3 (remove acid) Reaction->Workup Purification Purification: Vacuum Distillation or Flash Column (DCM -> 5% MeOH/DCM) Workup->Purification Product Final Product: This compound Clear/Pale Yellow Oil Purification->Product

Detailed Methodology
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (10.0 g, 71.4 mmol).

  • Solvation: Add anhydrous Methanol (100 mL). The starting material should dissolve completely.

  • Catalysis: Carefully add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) dropwise. Caution: Exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C (gentle reflux) for 6 hours.

  • Monitoring: Check reaction progress by TLC or LC-MS. The product (ester) will be less polar (higher Rf) than the starting acid.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most Methanol.

    • Redissolve the residue in Ethyl Acetate (100 mL).

    • Critical Step: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL). This removes the sulfuric acid catalyst and any unreacted starting material.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Isolation: Concentrate the filtrate to yield the crude methyl ester as a pale yellow oil.

  • Purification: If high purity (>98%) is required for biological assays, purify via flash chromatography (SiO₂, Gradient: 100% DCM to 95:5 DCM:MeOH).

Quality Control & Impurity Profiling

When analyzing this compound, look for these common impurities:

  • Impurity A (Hydrolysis Product): 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

    • Detection: Broad peak >10 ppm in ¹H NMR (COOH); Broad band ~3000-3400 cm⁻¹ in IR.

  • Impurity B (Regioisomer): Methyl 2-(1-methyl-1H-pyrazol-5-yl)acetate.

    • Detection: Significant shift in Py-H protons. In the 1,5-isomer, the H4 proton is typically around 6.1-6.3 ppm (doublet), distinct from the 7.2-7.4 ppm range of the 1,4-isomer.

References

  • PubChem. (n.d.). This compound (Compound). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. New Journal of Chemistry. Retrieved January 29, 2026, from [Link]

  • ChemRxiv. (2025).[5] Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved January 29, 2026, from [Link]

Sources

Probing the Bio-pharmacological Potential of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved therapeutics, spanning indications from inflammation to oncology and central nervous system disorders.[2][3] Marketed drugs such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole underscore the pharmacological significance of the pyrazole core.[2][4] The unique physicochemical properties of the pyrazole moiety, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, contribute to its success in modulating biological targets with high affinity and specificity.[2] This guide focuses on a specific, yet under-investigated derivative, Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate , and provides a comprehensive framework for elucidating its potential biological activities. While direct pharmacological data on this compound is scarce, its structural features suggest a rich landscape for exploration. This document will serve as a technical roadmap for researchers and drug development professionals to systematically investigate its therapeutic potential.

Structural Dissection and Hypothesized Biological Relevance

The structure of this compound offers several clues to its potential biological activities. The core is a 1,4-disubstituted pyrazole ring. The N1-methylation prevents the pyrazole from acting as a hydrogen bond donor at this position, which can influence its binding to certain biological targets. The acetic acid methyl ester at the C4 position is a key feature. Ester groups are often used as prodrugs, which can be hydrolyzed in vivo by esterases to the corresponding carboxylic acid. This carboxylic acid moiety could then interact with various biological targets, such as enzymes or receptors.

The broader class of pyrazole derivatives has been reported to exhibit a vast range of pharmacological effects, including:

  • Anti-inflammatory and Analgesic Activity: Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) are known to inhibit cyclooxygenase (COX) enzymes.[1]

  • Anticancer Activity: Pyrazole derivatives have shown promise as anticancer agents by targeting various pathways, including topoisomerase II inhibition and DNA intercalation.[5][6][7]

  • Antimicrobial and Antifungal Activity: The pyrazole scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[4][8]

  • Neuroprotective and Anticonvulsant Activity: Certain pyrazole derivatives have demonstrated effects on the central nervous system, suggesting potential for treating neurological disorders.[1][9]

Given this extensive background, a systematic investigation into the biological activities of this compound is warranted. The following sections outline a strategic approach to this investigation, starting with foundational in vitro assays and progressing to more complex cellular and mechanistic studies.

Proposed Investigational Workflow

A logical and stepwise approach is crucial to efficiently screen for and characterize the biological activities of a novel compound. The following workflow is proposed, beginning with broad-spectrum screening and progressively narrowing the focus based on initial findings.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation & SAR Initial Cytotoxicity Initial Cytotoxicity Cell Cycle Analysis Cell Cycle Analysis Initial Cytotoxicity->Cell Cycle Analysis If cytotoxic Apoptosis Assays Apoptosis Assays Initial Cytotoxicity->Apoptosis Assays If cytotoxic General Antimicrobial Screening General Antimicrobial Screening Specific Bacterial/Fungal MIC Specific Bacterial/Fungal MIC General Antimicrobial Screening->Specific Bacterial/Fungal MIC If active Broad Kinase Panel Broad Kinase Panel Western Blotting Western Blotting Broad Kinase Panel->Western Blotting If hits identified COX Enzyme Inhibition COX Enzyme Inhibition Cell Cycle Analysis->Western Blotting Apoptosis Assays->Western Blotting In Vivo Models In Vivo Models Specific Bacterial/Fungal MIC->In Vivo Models Western Blotting->In Vivo Models Analog Synthesis Analog Synthesis In Vivo Models->Analog Synthesis G Growth Factors Growth Factors Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) Growth Factors->Receptor Tyrosine Kinases (RTKs) RTKs RTKs PI3K PI3K RTKs->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Potential Inhibition? This compound->AKT Potential Inhibition? This compound->mTOR Potential Inhibition?

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Data Summary and Interpretation

To facilitate the analysis of the experimental data, the results should be compiled into clear and concise tables.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7BreastExperimental Value
A549LungExperimental Value
HCT116ColonExperimental Value
HEK293Non-cancerousExperimental Value

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeZone of Inhibition (mm) at 30 µ g/disk
S. aureusGram-positiveExperimental Value
E. coliGram-negativeExperimental Value
C. albicansFungusExperimental Value

Future Directions and Concluding Remarks

The investigational framework outlined in this guide provides a robust starting point for characterizing the biological potential of this compound. The initial results from these assays will be instrumental in guiding further research. Positive hits in any of these screens will necessitate more in-depth mechanistic studies, such as Western blotting to probe specific signaling pathways, and eventually, in vivo studies in animal models to assess efficacy and safety. Furthermore, the synthesis of analogs of the parent compound will be crucial for establishing structure-activity relationships (SAR) and optimizing its pharmacological properties. The pyrazole scaffold continues to be a rich source of novel therapeutic agents, and a systematic exploration of derivatives like this compound is a promising endeavor in the ongoing quest for new medicines.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • PMC - PubMed Central. Current status of pyrazole and its biological activities.
  • PMC. (2022-09-01). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
  • PMC - NIH. (2022-02-17). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • PubChem. This compound.
  • ResearchGate. (2025-07-31). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • MDPI. (2024-07-08). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells.
  • Taylor & Francis. Full article: Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review.
  • MDPI. (2023-03-07). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • MySkinRecipes. This compound.
  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
  • Auctores Online Publishing. (2024-06-11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
  • RSC Publishing. (2025-04-01). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators.
  • PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

Sources

The Pyrazole Acetic Acid Ester Core: A Journey from Foundational Synthesis to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the scaffold for a vast array of compounds with significant pharmacological activities.[1][2][3] Among its many derivatives, pyrazole acetic acid esters represent a critical class of intermediates and target molecules in medicinal chemistry and materials science. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these compounds. We will delve into the foundational Knorr pyrazole synthesis, trace its adaptation for creating functionalized pyrazoles, and examine the pivotal role of this chemistry in the development of landmark therapeutics. This document is designed to serve as a comprehensive technical resource, offering not only historical context but also detailed, actionable experimental protocols for professionals in the field.

The Foundational Discovery: Ludwig Knorr and the Birth of Pyrazole Synthesis

The history of pyrazole synthesis is inextricably linked to the German chemist Ludwig Knorr. In 1883, Knorr reported the condensation of ethyl acetoacetate with phenylhydrazine, a reaction that produced the first 5-pyrazolone.[4] This seminal work laid the groundwork for what is now known as the Knorr Pyrazole Synthesis , a robust and versatile method for constructing the pyrazole ring.[4][5] The fundamental reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically under acidic conditions.[6][7][8]

The elegance of the Knorr synthesis lies in its straightforward mechanism and the thermodynamic stability of the resulting aromatic pyrazole ring, which often leads to high reaction yields.[9] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular condensation and dehydration to yield the final heterocyclic product.

The Knorr Synthesis Mechanism

The reaction is catalyzed by acid and begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound. A subsequent intramolecular cyclization and dehydration afford the stable pyrazole ring. The choice of which carbonyl is attacked first can lead to different regioisomers, a key consideration in synthetic design.[6]

Knorr_Mechanism cluster_reactants Reactants R1 1,3-Dicarbonyl Compound I1 Hydrazone Intermediate R1->I1 Attack on Carbonyl R2 Hydrazine R2->I1 I2 Cyclized Intermediate (Hemiaminal) I1->I2 Intramolecular Cyclization P1 Pyrazole Product I2->P1 Dehydration (-H2O) Cat H+ (Acid Catalyst) P1->Cat Regeneration Cat->R1 Protonation

Caption: The Knorr Pyrazole Synthesis Mechanism.

The Pyrazole Acetic Acid Ester Scaffold

While the initial discoveries focused on pyrazolones, the functionalization of the pyrazole core quickly became a subject of intense research. Attaching an acetic acid or ester group to the ring unlocks a wide range of synthetic possibilities, as the carboxylic acid moiety can be readily converted into amides, other esters, and various functional groups, making it a valuable handle for drug discovery.[10][11]

Pyrazole_Structure Py_Ring Pyrazole Ring (C3H3N2) Acetic_Ester Acetic Acid Ester Group (-CH2COOR) Py_Ring->Acetic_Ester Attached at C3, C4, or C5 R1 R1 Py_Ring->R1 R2 R2 Py_Ring->R2 R3 R3 Py_Ring->R3

Caption: General Structure of a Pyrazole Acetic Acid Ester.

A Landmark Application: The Synthesis of Celecoxib and the Dawn of COX-2 Inhibitors

The therapeutic potential of the pyrazole scaffold was dramatically realized with the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery in the early 1990s that the COX enzyme exists in two isoforms—a constitutive COX-1 and an inducible COX-2—revolutionized anti-inflammatory drug development.[12] This created a clear therapeutic goal: selectively inhibit COX-2 to reduce inflammation and pain while sparing the protective functions of COX-1, thereby minimizing gastrointestinal side effects.[12][13]

A team at Searle, led by John Talley, successfully developed Celecoxib (Celebrex®), a selective COX-2 inhibitor featuring a 1,5-diarylpyrazole core.[12] The synthesis of Celecoxib is a modern testament to the enduring utility of the Knorr synthesis principles. It involves the condensation of a substituted 1,3-dicarbonyl compound with a functionalized phenylhydrazine.[12][14]

Synthetic Approach to the Celecoxib Core

The construction of the central pyrazole ring in Celecoxib follows a classic cyclocondensation pathway.

Reactant 1 Reactant 2 Key Conditions Product Reference
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione4-SulfamoylphenylhydrazineAcid catalyst (e.g., HCl), Reflux in EthanolCelecoxib[12]
p-Methylacetophenone and Ethyl trifluoroacetatep-Hydrazinobenzenesulfonic acidClaisen condensation followed by cyclocondensationCelecoxib precursor[14]

This synthetic strategy highlights the power of using functionalized building blocks to construct complex, pharmacologically active molecules in a convergent manner. The pyrazole ring forms the rigid scaffold necessary to orient the aryl groups for selective binding within the COX-2 active site.

Experimental Protocol: Synthesis of a Phenylpyrazolone via β-Ketoester Condensation

This protocol describes a representative synthesis of 3-phenyl-1H-pyrazol-5(4H)-one, a foundational pyrazolone structure, adapted from established methodologies demonstrating the Knorr reaction with β-ketoesters.[9] This procedure serves as a self-validating system, incorporating reaction monitoring, product isolation, and purification.

Materials and Reagents
  • Ethyl benzoylacetate (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Ethyl Acetate (for TLC and recrystallization)

  • Hexane (for TLC and recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring hot plate

  • TLC plates (silica gel)

  • Buchner funnel and filter paper

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine ethyl benzoylacetate (e.g., 3.0 mmol) and 1-propanol (10 mL).

  • Addition of Reagents: To the stirring solution, add hydrazine hydrate (e.g., 6.0 mmol) followed by 3-5 drops of glacial acetic acid.

  • Heating: Heat the reaction mixture to approximately 100°C with vigorous stirring. Maintain a gentle reflux.

  • Reaction Monitoring: After 1 hour, monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a 30:70 ethyl acetate/hexane mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture. The disappearance of the starting material spot indicates reaction completion.

  • Product Precipitation: Once the reaction is complete (typically 1-2 hours), remove the flask from the heat. While still hot, cautiously add deionized water (20 mL) to the reaction mixture with stirring. The product should precipitate as a solid.

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry on the filter paper.

  • Purification and Characterization:

    • Determine the crude mass and calculate the percent yield.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

    • Determine the melting point of the purified product.

    • Confirm the structure using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Workflow for the Synthesis of a Phenylpyrazolone.

Conclusion and Future Outlook

From Ludwig Knorr's foundational discovery in the 19th century to the sophisticated synthesis of modern pharmaceuticals, the chemistry of pyrazoles and their derivatives has remained a vibrant and essential field of study.[4] The pyrazole acetic acid ester scaffold, in particular, continues to serve as a versatile platform for the development of new chemical entities. Its historical significance is matched only by its contemporary relevance in drug discovery, where the principles of the Knorr synthesis are still applied to create novel therapeutics targeting a wide range of diseases, including inflammation, cancer, and infectious agents.[1][15][16] Future research will undoubtedly uncover new synthetic methodologies and applications for this enduring and powerful class of heterocyclic compounds.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Unknown. (n.d.). Knorr Pyrazole Synthesis.
  • PMC. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • Benchchem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • PMC. (n.d.). Current status of pyrazole and its biological activities.
  • ResearchGate. (2025). Synthesis of Celecoxib and Structural Analogs- A Review.
  • Journal of Medicinal Chemistry. (n.d.).
  • PMC. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • ResearchGate. (2020).
  • Unknown. (2020).
  • Benchchem. (n.d.). 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8.

Sources

Technical Guide: Solubility & Stability Profile of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

[1]

Executive Summary

This compound (CAS: 1248548-23-3) is a critical heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients, particularly for anti-inflammatory and kinase inhibitor scaffolds.[1] Its utility is defined by the reactivity of the ester functionality and the physicochemical properties of the N-methylpyrazole core.

This guide provides a comprehensive analysis of the compound’s solubility behavior and hydrolytic stability. It addresses the common challenges associated with ester-containing heterocycles—specifically, pH-dependent solubility profiles and susceptibility to moisture-induced degradation.[1] Included are validated experimental protocols for solubility determination and forced degradation studies designed to ensure data integrity during drug development.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Before establishing solubility or stability protocols, the fundamental physicochemical descriptors must be understood. The pyrazole ring introduces weak basicity, while the methyl ester dictates lipophilicity and reactivity.

Table 1: Physicochemical Descriptors
PropertyDataNotes
IUPAC Name Methyl 2-(1-methylpyrazol-4-yl)acetate
CAS Number 1248548-23-3Confirmed identity [1].[1]
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol Low MW fragment.[1]
Predicted LogP ~0.5 – 0.8Moderately polar; amenable to RP-HPLC.[1]
pKa (Pyrazole N) ~2.5 (Estimated)Protonation occurs only at low pH (< 2).[1]
Physical State Low-melting solid or oilIsomer-dependent; typically off-white.[1]
Hydrogen Bond 3 Acceptors, 0 DonorsGood solubility in polar aprotic solvents.[1]

Solubility Profile

Solvent Compatibility

The presence of the ester group and the aromatic pyrazole ring renders this compound soluble in a wide range of organic solvents. However, aqueous solubility is limited by the lipophilic methyl groups and the neutral charge at physiological pH.

  • High Solubility (>50 mg/mL): DMSO, DMF, Methanol, Ethanol, Acetonitrile.[1]

    • Application: Stock solutions for biological assays should be prepared in DMSO.[1]

  • Moderate Solubility (10–50 mg/mL): Dichloromethane (DCM), Ethyl Acetate, Acetone.[1]

    • Application: Extraction and chromatography mobile phases.[1]

  • Low Solubility (<1 mg/mL): Water (pH 7), Hexanes, Diethyl Ether.[1]

    • Application: Hexanes are useful as an anti-solvent for precipitation/crystallization.[1]

pH-Dependent Aqueous Solubility

The pyrazole nitrogen (N2) is weakly basic.[1]

  • pH 1–2: Solubility increases significantly due to protonation of the pyrazole ring (

    
    ).[1]
    
  • pH 4–9: The molecule remains neutral; solubility is driven solely by the polarity of the ester/pyrazole, resulting in poor aqueous solubility.

  • pH > 10: Solubility may increase slightly due to hydrolysis (formation of the carboxylate anion), but this represents degradation, not stable solubility.

Experimental Protocol: Thermodynamic Solubility

To determine precise solubility values, use the Saturation Shake-Flask Method .[1]

  • Preparation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (prevents adsorption of lipophilic compounds).[1]

  • Analysis: Dilute the filtrate 100-fold with Mobile Phase A and quantify via HPLC-UV against a standard curve.

Stability Profile

The primary stability risk for this compound is ester hydrolysis .[1] This reaction is catalyzed by both acid and base, leading to the formation of the corresponding carboxylic acid and methanol.

Degradation Mechanism

In the presence of moisture (or aqueous buffers), the ester bond is attacked by water. This reaction is irreversible under physiological conditions and renders the compound inactive for ester-dependent synthetic steps.[1]

HydrolysisEsterThis compound(Active Ester)InterTetrahedral Intermediate(Transient)Ester->Inter+ H2O (Slow)Acid2-(1-methyl-1H-pyrazol-4-yl)acetic acid(Hydrolysis Product)Inter->AcidCollapseMeOHMethanol(Byproduct)Inter->MeOHRelease

Figure 1: Hydrolytic degradation pathway.[1] The ester converts to the carboxylic acid, which will elute earlier in Reverse Phase HPLC.

Stability Factors[1]
  • Hydrolytic Stability:

    • Acidic (pH < 4): Slow hydrolysis.[1] Relatively stable for short durations (hours).[1]

    • Neutral (pH 7): Stable in the absence of nucleophiles. Slow hydrolysis over days in aqueous suspension.[1]

    • Basic (pH > 9):Rapid hydrolysis. The ester saponifies quickly.[1] Avoid basic extraction buffers.[1]

  • Thermal Stability: Stable up to ~150°C in anhydrous conditions.[1] Avoid prolonged heating >60°C in humid atmospheres.[1]

  • Photostability: The pyrazole ring is generally robust, but standard protection (amber vials) is recommended to prevent non-specific photo-oxidation over long-term storage.[1]

Storage Recommendations
  • Condition: Store at -20°C for long term; 2–8°C for active use.

  • Environment: Store under inert gas (Argon/Nitrogen) to exclude moisture.[1]

  • Container: Tightly sealed glass vials. Avoid plastic if storing in organic solvents for long periods (leaching risk).[1]

Analytical Methods (HPLC)[1]

To monitor stability and purity, a Reverse Phase HPLC method is required.[1] The acid degradant is more polar and will elute significantly earlier than the ester parent.

Method Parameters
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic pyrazole absorption).[1]

  • Expected Retention:

    • Acid Degradant:[1] ~2–3 min.

    • Parent Ester: ~6–7 min.[1]

Experimental Protocol: Forced Degradation (Stress Testing)

Validate the stability profile using this standard stress test:

  • Control: 1 mg/mL in Acetonitrile (Store at 4°C).

  • Acid Stress: 1 mg/mL in 0.1 N HCl (60°C, 4 hours).

  • Base Stress: 1 mg/mL in 0.1 N NaOH (Room Temp, 1 hour). Expect rapid degradation.[1]

  • Oxidative Stress: 1 mg/mL in 3% H₂O₂ (Room Temp, 4 hours).

  • Analysis: Neutralize samples and analyze via HPLC. Calculate % recovery relative to Control.

Handling & Safety

GHS Classification: [Warning]

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Handling Procedures:

  • Always manipulate the neat solid in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.[1]

  • In case of contact, wash immediately with soap and water; the ester is lipophilic and will penetrate skin if not removed.

References

  • PubChem. this compound | C7H10N2O2 | CID 66826207.[1] National Center for Biotechnology Information.[1] Accessed Jan 2026.[1] Link[1]

  • ChemScene. Methyl 2-(1H-pyrazol-1-yl)acetate Safety and Properties. (Analogous ester stability data). Accessed Jan 2026.[1] Link

  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999.[1] (Reference for general ester hydrolysis mechanisms).

  • European Chemicals Agency (ECHA). Registration Dossier: Methyl acetate hydrolysis kinetics. (General ester hydrolysis kinetics). Link[1]

"Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1248548-23-3 | Formula: C₇H₁₀N₂O₂ | MW: 154.17 g/mol [1]

Part 1: Executive Summary & Strategic Utility

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate represents a critical "privileged scaffold" intermediate in modern medicinal chemistry. Unlike generic building blocks, this compound offers a pre-functionalized pyrazole core with an acetate tail, serving as a versatile electrophile for amide coupling or a nucleophile precursor upon hydrolysis.

Its primary utility lies in the synthesis of Kinase Inhibitors (specifically JAK and BRAF inhibitors) and agrochemical fungicides. The N-methyl pyrazole moiety is bioisosteric to imidazole and pyridine but offers distinct hydrogen-bonding profiles and metabolic stability, making it a staple in Fragment-Based Drug Design (FBDD).

Part 2: Physicochemical Profile
PropertyValueContext/Relevance
Appearance Colorless to pale yellow oil/solidLow melting point requires careful handling to avoid liquefaction during weighing.
Molecular Weight 154.17 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
Solubility DMSO, MeOH, DCM, EtOAcHighly lipophilic; poor solubility in water without co-solvents.
Boiling Point ~238°C (Predicted)High boiling point allows for high-temperature functionalization without rapid evaporation.
pKa ~2.0 (Pyrazole N)Weakly basic; protonation requires strong acids (e.g., TFA, HCl).
Storage 2–8°C, Inert AtmosphereHygroscopic; ester hydrolysis can occur if exposed to ambient moisture.
Part 3: Safety & Hazard Assessment (The MSDS Core)

Core Directive: Safety is not a checklist; it is a logic gate. The following protocols are designed as "Self-Validating Systems"—if a step fails (e.g., color change, pressure spike), the system alerts the operator to stop.

3.1 GHS Classification & Signal Word: WARNING [2]
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

3.2 Self-Validating Handling Protocol
  • The "Double-Glove" Rule: This compound is a skin irritant and potential sensitizer. Use Nitrile (inner) + Neoprene (outer) gloves.

    • Validation: If the outer glove degrades or stains, the inner glove remains a sterile barrier, signaling immediate glove change.

  • Vapor Control Logic: All transfers must occur within a fume hood with a face velocity >100 fpm.

    • Validation: Use a simplified "Kimwipe Test" at the sash opening before opening the vial. If the tissue is not pulled inward horizontally, ventilation is insufficient.

3.3 Emergency Response Decision Tree

The following diagram outlines the logical flow for immediate response to exposure events.

SafetyResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Skin Contact (Redness/Burn) Type->Skin Eye Eye Contact (Pain/Blurring) Type->Eye Inhale Inhalation (Cough/Dizziness) Type->Inhale Wash Flush with Water (15 Minutes) Skin->Wash Immediate Eye->Wash Immediate Air Move to Fresh Air Support Respiration Inhale->Air Medical Seek Medical Attention (Show SDS) Wash->Medical Air->Medical

Figure 1: Logical decision matrix for emergency response to chemical exposure.

Part 4: Synthesis & Preparation[3][4][5][6][7][8][9]

Scientific Integrity Note: While many commercial routes exist, the Regioselective N-Methylation of methyl 2-(1H-pyrazol-4-yl)acetate is the most common laboratory method. However, this method often yields a mixture of N1 and N2 isomers if the pyrazole is asymmetric. Since the 4-position is symmetric, methylation yields a single regioisomer, simplifying purification.

4.1 Standard Operating Procedure (SOP): N-Methylation

Objective: Synthesize this compound from Methyl 2-(1H-pyrazol-4-yl)acetate.

Reagents:

  • Precursor: Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq)

  • Electrophile: Methyl Iodide (MeI) (1.2 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq) or K₂CO₃

  • Solvent: Acetonitrile (ACN) or DMF (Dry)

Protocol:

  • Dissolution (Causality: Homogeneity): Dissolve the pyrazole precursor in dry ACN. Why? ACN is polar aprotic, promoting the nucleophilicity of the pyrazole nitrogen without solvating the anion too strongly (unlike protic solvents).

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir at RT for 30 mins.

    • Visual Check: The suspension should become finer as the pyrazolate anion forms.

  • Alkylation: Cool to 0°C (to control exotherm) and add MeI dropwise.

    • Safety: MeI is a carcinogen. Use a luer-lock syringe to prevent aerosolization.

  • Reaction Monitoring: Warm to RT and stir for 4-12 hours. Monitor by TLC (50% EtOAc/Hexane).

    • Endpoint: Disappearance of the NH-pyrazole spot (lower Rf) and appearance of the N-Me product (higher Rf).

  • Workup: Filter off inorganic salts. Concentrate filtrate.[3][4][5] Redissolve in EtOAc, wash with water (to remove inorganic traces) and brine. Dry over Na₂SO₄.[3]

4.2 Synthetic Pathway Visualization

The following diagram illustrates the synthesis and potential downstream derivatization pathways.

SynthesisPath Precursor Methyl 2-(1H-pyrazol-4-yl)acetate (Starting Material) Product This compound (CAS 1248548-23-3) Precursor->Product N-Methylation Reagents MeI, Cs2CO3 ACN, 25°C Reagents->Product Hydrolysis LiOH, THF/H2O (Saponification) Product->Hydrolysis Reduction LiAlH4, THF (Reduction) Product->Reduction Acid 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (Coupling Partner) Hydrolysis->Acid Alcohol 2-(1-methyl-1H-pyrazol-4-yl)ethanol (Linker Synthesis) Reduction->Alcohol

Figure 2: Synthetic workflow from precursor to target and downstream bioactive scaffolds.

Part 5: Applications in Drug Discovery
5.1 Kinase Inhibitor Design

The 1-methyl-1H-pyrazole moiety is a classic bioisostere for the phenyl ring or pyridine in ATP-competitive inhibitors.

  • Mechanism: The nitrogen atoms in the pyrazole ring can serve as hydrogen bond acceptors/donors (though N-methylation removes the donor capability, locking it as an acceptor or hydrophobic spacer).

  • Example: In JAK inhibitors (e.g., Baricitinib analogs), the pyrazole ring positions the side chain into the solvent-exposed region of the ATP binding pocket, improving solubility and selectivity.

5.2 Agrochemicals

Pyrazole-4-acetic acid derivatives are precursors to succinate dehydrogenase inhibitor (SDHI) fungicides. The methyl ester serves as a stable, transportable form of the acid, which is liberated in situ or during manufacturing to couple with aniline derivatives.

Part 6: Storage & Stability
  • Hygroscopicity: The ester bond is susceptible to hydrolysis under basic or acidic humid conditions.

  • Recommendation: Store under Argon or Nitrogen atmosphere at 2-8°C.

Part 7: References
  • PubChem Compound Summary. (2025). This compound (CID 66826207).[2] National Center for Biotechnology Information. Link

  • European Chemicals Agency (ECHA). (2025).[2] C&L Inventory: this compound.[2] ECHA.[2] Link

  • BLDpharm. (2024). Safety Data Sheet: this compound.[1][2] BLD Pharmatech. Link

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis.[6]Journal of Organic Chemistry, 76(11), 4432-4440. (Contextual citation for pyrazole methylation logic).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual citation for pyrazole utility).

Sources

A Researcher's Guide to Procuring Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: From Supplier Vetting to Quality Assurance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the quality and timely acquisition of specialty chemical reagents are paramount.[1][2] Intermediates such as Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS No. 1248548-23-3), a substituted pyrazole derivative, are critical building blocks in the synthesis of complex bioactive molecules.[3][4] The pyrazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, valued for its diverse biological activities.[3][4][5] This guide provides a comprehensive framework for researchers and procurement specialists to navigate the complexities of sourcing this specific compound, ensuring scientific integrity and mitigating supply chain risks.

The Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[4][6] The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, underscores the importance of seemingly simple structural modifications.[7] For researchers working with this compound, understanding its role as a precursor to potential therapeutic agents is crucial for contextualizing the stringent quality requirements.

Identifying and Vetting Suppliers: A Multi-faceted Approach

The procurement of specialty chemicals extends beyond a simple transaction; it's a critical step that can impact experimental outcomes and project timelines.[2][8] A strategic approach to supplier evaluation is essential.

Initial Supplier Identification

A number of chemical suppliers list this compound in their catalogs. Prominent suppliers include:

  • Sigma-Aldrich (Merck): A well-established global supplier with extensive documentation and quality control.

  • BLDpharm: A supplier with a focus on research chemicals, often providing detailed analytical data online.[9]

  • ChemScene: A supplier specializing in bioactive small molecules and chemical building blocks for drug discovery.

It is important to note that isomers such as Methyl 2-(1H-pyrazol-1-yl)acetate and Methyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate are also available and should not be confused with the target compound.[10][11]

Supplier Evaluation Workflow

A systematic evaluation of potential suppliers is critical to ensure a reliable and high-quality supply of this compound. This workflow helps in mitigating risks associated with quality inconsistencies and supply disruptions.[2]

A Initial Supplier Screening (Online Catalogs, Databases) B Request for Information (RFI) - Availability (Stock vs. MTO) - Lead Times - Indicative Pricing A->B Shortlist 3-5 Suppliers C Technical Data Request - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Purity Specification B->C Assess Responsiveness D Quality Systems Evaluation - ISO 9001 Certification - GMP Compliance (if required) - Manufacturing Site Details C->D Review Documentation E Sample Request & In-house QC - NMR, LC-MS, HPLC - Purity Verification D->E Evaluate Quality Infrastructure F Supplier Approval & Onboarding E->F Confirm Product Quality

Caption: A workflow for the systematic evaluation of chemical suppliers.

Decoding Product Specifications and Ensuring Quality

The purity and characterization of a chemical reagent are non-negotiable in a research and development setting.[1] Understanding the various grades of chemicals and the documentation provided by the supplier is crucial.

Understanding Chemical Grades

Several grading systems exist to denote the purity and intended use of chemical reagents.[12][13] For drug discovery applications, higher purity grades are essential to avoid the introduction of variables that could compromise experimental results.[14]

Grade Typical Purity Common Applications Governing Body
ACS Reagent Grade ≥95%Analytical testing, research, quality controlAmerican Chemical Society (ACS)
USP Grade Meets USP standardsPharmaceutical and medicinal applicationsUnited States Pharmacopeia (USP)
Analytical Reagent (AR) >95%Laboratory analysis with high purity requirements-
Synthesis Grade VariesGeneral laboratory synthesis-

Table 1: Common Chemical Grades and Their Applications.[12][13][14]

For the synthesis of potential drug candidates, it is advisable to procure at least an ACS Reagent Grade or equivalent to ensure high purity and minimize the presence of unknown impurities.[13][14]

The Certificate of Analysis (CoA): A Critical Document

The Certificate of Analysis is a formal document that provides detailed information about the specific batch of the chemical being purchased.[1] It is a key tool for quality assurance.

Key Elements to Scrutinize on a CoA for this compound:

  • Compound Identification: Correct chemical name, CAS number (1248548-23-3), and molecular formula (C₇H₁₀N₂O₂).[15]

  • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Look for a purity level of ≥95%, preferably higher for sensitive applications.

  • Identity Confirmation: Data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) should be consistent with the structure of this compound.

  • Appearance: Should be consistent with the expected physical state (e.g., colorless oil, white solid).

  • Date of Analysis and Batch Number: Ensures traceability and provides an indication of the age of the material.

A Step-by-Step Protocol for Incoming Quality Control

Even with a comprehensive CoA from the supplier, it is best practice to perform in-house quality control on a new batch of critical reagents.

  • Visual Inspection: Upon receipt, visually inspect the packaging for any signs of damage or contamination.

  • Documentation Review: Cross-reference the received material with the purchase order and the supplier's CoA.

  • ¹H NMR Spectroscopy:

    • Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Confirm the presence of characteristic peaks for the methyl ester, the N-methyl group, the methylene protons, and the pyrazole ring protons. The chemical shifts and coupling constants should match reference spectra.

  • LC-MS Analysis:

    • Prepare a dilute solution of the compound.

    • Inject the sample onto an appropriate HPLC column with a suitable mobile phase.

    • Confirm the retention time and the mass-to-charge ratio (m/z) of the main peak, which should correspond to the molecular weight of the compound (154.17 g/mol ).[15]

    • Assess the purity by integrating the peak areas.

  • Record Keeping: Meticulously document all in-house QC results, including spectra and chromatograms, and associate them with the specific supplier lot number.

The Procurement Process: From Quotation to Delivery

A well-structured procurement process ensures efficiency and compliance.[8][16]

A Request for Quotation (RFQ) - Specify Quantity & Purity - Request Firm Lead Time B Purchase Order (PO) Generation - Include Part Number, CAS, and Price - Specify Shipping & Handling A->B Select Supplier C Order Confirmation - Verify Details with Supplier - Obtain Estimated Delivery Date B->C Submit PO D Shipment & Logistics - Track Shipment - Prepare for Receiving C->D Supplier Confirms E Receiving & Incoming QC - Log Material into Inventory - Perform QC Checks D->E Material Arrives F Release to Research Team - Update Inventory System - Store Appropriately E->F QC Passed

Caption: A streamlined workflow for the procurement of specialty chemicals.

Handling and Storage

Upon successful quality control, proper handling and storage are essential to maintain the integrity of this compound.

  • Safety Precautions: Always consult the Safety Data Sheet (SDS) before handling.[1] The compound is harmful if swallowed and causes skin and eye irritation.[15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

By implementing the rigorous supplier vetting, quality assurance, and procurement protocols outlined in this guide, researchers and drug development professionals can confidently source high-quality this compound, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Standards and Reagents | Labcompare.com. (2015, June 5). Retrieved from [Link]

  • Strategic Procurement of Specialty Chemicals for the Pharmaceutical Sector. (2026, January 27). Retrieved from [Link]

  • Chemical Procurement: Best Practices for Distribution & Manufacturing - SpendEdge. (2025, February 21). Retrieved from [Link]

  • Procurement categories for chemical manufacturers: A brief guide | LightSource. (2024, March 8). Retrieved from [Link]

  • How ACS Reagent Chemicals Define Lab Standards | DC Fine. (2023, July 28). Retrieved from [Link]

  • ACS Reagent Chemicals - ACS Solutions Center. Retrieved from [Link]

  • The Most Common Grades of Reagents and Chemicals - Lab Manager. Retrieved from [Link]

  • This compound - PubChem. Retrieved from [Link]

  • what occurs in contract manufacturing- The Major Processes in Chemical , Polymer. (2025, March 21). Retrieved from [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. Retrieved from [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15). Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12). Retrieved from [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23). Retrieved from [Link]

  • Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - RSC Publishing. Retrieved from [Link]

  • methyl 2-(4-amino-1H-pyrazol-1-yl)acetate - PubChem. Retrieved from [Link]

  • “A Review on Chemistry and Therapeutic Effect of Pyrazole: Exploring the Role of Medicinal Chemistry in Drug Discovery and Development”. 2022. Journal of Advances and Scholarly Researches in Allied Education 19 (5): 64-69. [Link].

Sources

Methodological & Application

Synthesis of "Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Executive Summary & Strategic Analysis

This compound is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Upadacitinib analogs) and advanced agrochemicals. While various routes exist, including the Arndt-Eistert homologation of 1-methyl-1H-pyrazole-4-carboxylic acid, that path utilizes hazardous diazomethane and is unsuitable for scalable laboratory protocols.

The Recommended Route: The Pinner Synthesis This guide details the Nitrile-to-Ester conversion via the Pinner reaction . This strategy is selected for three technical reasons:

  • Solubility Management: The corresponding carboxylic acid intermediate is zwitterionic and highly water-soluble, making extraction difficult and yield-limiting. The Pinner reaction proceeds through an imidate salt directly to the ester, bypassing the isolation of the free acid.

  • Regiocontrol: Starting from the N-methylated precursor ensures 100% regioselectivity, avoiding the N1/N2 isomer mixtures common in post-synthesis alkylation.

  • Scalability: The reagents (MeOH, HCl gas/dioxane) are inexpensive and the purification often requires only filtration or distillation, avoiding complex chromatography.

Synthetic Workflow Visualization

The following diagram outlines the retrosynthetic logic and the forward reaction pathway.

G cluster_0 Precursor Assembly cluster_1 Protocol Focus (Pinner) Start 1-Methyl-1H-pyrazole- 4-carbaldehyde Alcohol Alcohol Intermediate Start->Alcohol NaBH4 MeOH Chloride Chloromethyl Derivative Alcohol->Chloride SOCl2 DCM Nitrile Nitrile Precursor (CAS: 6654-61-1) Chloride->Nitrile NaCN DMSO, 40°C Imidate Imidate Salt (Pinner Intermediate) Nitrile->Imidate HCl (gas) MeOH, 0°C Target Methyl 2-(1-methyl-1H- pyrazol-4-yl)acetate Imidate->Target H2O Hydrolysis

Caption: Step-wise construction of the pyrazole acetate scaffold. The Protocol Focus is the conversion of Nitrile to Target.

Detailed Experimental Protocols

Protocol A: Synthesis of the Nitrile Precursor

Note: If 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile is commercially available, proceed directly to Protocol B.

Objective: Convert 1-methyl-4-(chloromethyl)-1H-pyrazole to 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. Safety Warning: Cyanide salts are acutely toxic. Work in a well-ventilated fume hood. Keep a cyanide antidote kit available.

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 1-methyl-4-(chloromethyl)-1H-pyrazole (1.0 eq) and DMSO (5 vol).

  • Cyanation: Add Sodium Cyanide (NaCN) (1.2 eq) in a single portion. The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 40–45°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.

    • Checkpoint: The starting chloride should be fully consumed. Higher temperatures (>60°C) may cause dimerization.

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture slowly into saturated NaHCO3/Ice water (10 vol) to quench and destroy trace HCN.

    • Extract with Ethyl Acetate (3 x 5 vol).

    • Wash combined organics with Brine (2 x).

  • Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.

    • Yield Expectation: 85–90% as a yellow oil or low-melting solid.

Protocol B: The Pinner Reaction (Nitrile to Methyl Ester)

Core Requirement: This is the primary protocol for generating the target with high purity.

Reagents & Equipment:

  • Substrate: 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (MW: 121.14)

  • Solvent: Anhydrous Methanol (MeOH)

  • Reagent: HCl gas (generated in situ or from a cylinder) OR 4M HCl in Dioxane.

  • Vessel: Flame-dried 2-neck RBF with a drying tube (CaCl2).

Step-by-Step Methodology:

  • Solvation (0 h): Dissolve the nitrile (10.0 g, 82.5 mmol) in anhydrous MeOH (100 mL, 10 vol). Cool the solution to 0°C using an ice/salt bath.

    • Criticality: Moisture must be excluded to prevent premature hydrolysis to the amide side-product.

  • Acidification (0 – 2 h): Bubble dry HCl gas slowly into the solution at 0°C until saturation is achieved (approx. 30 mins). Alternatively, add HCl in Dioxane (4M) (4.0 eq, 330 mmol) dropwise via an addition funnel.

    • Observation: The solution may become slightly cloudy as the imidate hydrochloride salt forms.

  • Imidate Formation (2 – 16 h): Seal the flask and allow it to stir at 0°C to 5°C for 16 hours (overnight).

    • Mechanistic Insight: Low temperature favors the kinetic formation of the imidate ester [R-C(=NH2+)OMe] over the thermodynamic amide product.

  • Hydrolysis (16 – 18 h): Add Water (15 mL, 1.5 vol) to the reaction mixture. Stir at room temperature for 2 hours.

    • Chemistry: Water attacks the imidate carbon, releasing ammonium chloride and generating the methyl ester.

  • Neutralization & Extraction:

    • Concentrate the methanol in vacuo to approx. 20% volume.

    • Dilute with DCM (100 mL).

    • Carefully neutralize with Sat. NaHCO3 until pH ~8.

    • Note: The pyrazole ring is basic; ensure the pH is high enough to keep the pyrazole neutral (free base) for extraction.

  • Purification:

    • Separate phases.[1][3] Extract aqueous layer with DCM (2 x 50 mL).

    • Dry combined organics over MgSO4.

    • Concentrate to yield the crude oil.

    • Distillation: If high purity is required, vacuum distillation (bp ~110°C @ 0.5 mmHg) is preferred over column chromatography due to the polarity of the pyrazole.

Data Presentation & Validation

Yield & Specifications:

Parameter Specification
Appearance Colorless to pale yellow oil
Isolated Yield 75% – 85% (from Nitrile)
Purity (HPLC) >98%

| Molecular Weight | 154.17 g/mol |[1]

Spectroscopic Validation (1H NMR in CDCl3): To validate the structure, ensure the following signals are present. Absence of the methylene singlet at ~3.6 ppm suggests hydrolysis failure (amide formation).

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Context
7.35 Singlet (s)1HC3-H or C5-HPyrazole Ring
7.22 Singlet (s)1HC5-H or C3-HPyrazole Ring
3.86 Singlet (s)3HN-CH3N-Methylation
3.68 Singlet (s)3HO-CH3Methyl Ester
3.55 Singlet (s)2H-CH2-Alpha-Methylene

Troubleshooting & Optimization

  • Issue: Formation of Amide Side Product (Primary Amide)

    • Cause: Water was present during the initial HCl addition, or the temperature rose above 20°C before the imidate was fully formed.

    • Fix: Use freshly distilled MeOH and maintain <5°C during the first 12 hours.

  • Issue: Low Yield during Extraction

    • Cause: The product is moderately water-soluble due to the basic pyrazole nitrogen.

    • Fix: Salt out the aqueous layer with NaCl during the workup or use Chloroform/Isopropanol (3:1) for extraction.

References

  • Synthesis of Pyrazole-4-acetic acids: Vertex Pharmaceuticals. (2012). Process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids. WO2012025469A1. Link

  • Pinner Reaction General Conditions: BenchChem. (2025).[4] The Pinner Reaction: A Technical Guide. Link

  • Nitrile to Ester Transformation: Luo, F. T., & Jeevanandam, A. (1998).[5] Simple Transformation of Nitrile into Ester by the Use of Chlorotrimethylsilane.[5] Tetrahedron Letters, 39(51), 9455-9456. Link

  • Target Compound Data: PubChem. (2025).[6] this compound (CID 28950344).[6] Link

Sources

"Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1040377-17-0) has emerged as a high-value building block in modern medicinal chemistry, particularly in the development of kinase inhibitors. As a stable, regiochemically defined pyrazole scaffold, it serves as a critical precursor for introducing the (1-methyl-1H-pyrazol-4-yl)methyl motif—a pharmacophore known to improve aqueous solubility and metabolic stability compared to phenyl isosteres.

This guide details the structural utility, synthetic preparation, and downstream applications of this molecule, highlighting its role in the synthesis of PI3K inhibitors (e.g., Taselisib) and providing validated protocols for its manipulation.

Structural Analysis & Reactivity Profile

The "Bifunctional" Advantage

The molecule possesses two distinct reactive centers that allow for orthogonal functionalization:

  • The Ester Handle (C-Terminus): A methyl ester at the C4-position side chain. It is electronically decoupled from the aromatic ring by a methylene spacer, allowing for mild hydrolysis, reduction, or Grignard additions without disrupting the heteroaromatic system.

  • The Pyrazole Core: The N1-methyl group "locks" the tautomeric state, preventing the N-H acidity issues common in unsubstituted pyrazoles. The C4-position is electron-rich, but the methylene spacer prevents direct conjugation with the ester, maintaining the nucleophilicity of the ring carbons for potential electrophilic aromatic substitutions (though these are rare due to the side chain).

Physicochemical Properties[1]
PropertyValueRelevance
Molecular Weight 154.17 g/mol Low MW allows for high ligand efficiency (LE).
LogP ~0.6Highly favorable for oral bioavailability (Lipinski compliant).
H-Bond Acceptors 3 (N2, C=O, O-Me)Facilitates kinase hinge binding or solvent interaction.
Solubility High (DCM, MeOH, DMSO)Excellent process solvent compatibility.

Synthetic Accessibility: Preparation Protocols

Two primary routes exist for accessing this scaffold: Homologation (Lab Scale) and De Novo Cyclization (Process Scale).

Protocol A: Homologation from 1-Methyl-1H-pyrazole-4-carbaldehyde

Best for: Small-scale synthesis (grams) where the aldehyde is available.

Mechanism: Reduction


 Chlorination 

Cyanation

Pinner/Hydrolysis.
  • Reduction: Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in MeOH. Add NaBH₄ (1.1 eq) at 0°C. Stir 1h. Quench with water, extract with EtOAc.[1] Yield: >90% Alcohol.[1][2]

  • Chlorination: Treat the alcohol with SOCl₂ (1.5 eq) in DCM at 0°C to rt. Evaporate to dryness.

  • Cyanation: React the crude chloride with NaCN (1.2 eq) in DMF at 60°C for 4h. Aqueous workup yields the nitrile.

  • Methanolysis (Pinner-like): Reflux the nitrile in MeOH containing conc. H₂SO₄ (catalytic) or HCl gas for 12h.

  • Purification: Neutralize with NaHCO₃, extract with DCM, and concentrate. The methyl ester is obtained as a pale yellow oil.

Protocol B: Scalable Cyclization (Process Route)

Best for: Multi-kilogram synthesis (High Atom Economy).

Concept: Condensation of a hydrazine derivative with a masked keto-ester.

Step-by-Step:

  • Reagents: 1-Methylhydrazine (1.0 eq) + Methyl 4-methoxyacetoacetate (or equivalent enol ether precursor).

  • Reaction: Reflux in Ethanol/Acetic Acid (10:1) for 4-6 hours.

  • Workup: Concentrate solvent. Dilute with water.[1] The product often precipitates or can be extracted with isopropyl acetate.

  • Note: This route establishes the pyrazole ring and the side chain simultaneously.

Key Applications & Transformations

Hydrolysis to the Free Acid

The most common transformation is converting the ester to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid , a precursor for amide coupling.

Protocol:

  • Dissolve this compound (10 mmol) in THF/Water (3:1, 40 mL).

  • Add LiOH·H₂O (15 mmol, 1.5 eq).

  • Stir at RT for 3 hours (Monitor by LCMS; disappearance of M+155 peak).

  • Critical Step: Acidify carefully with 1M HCl to pH 3-4. Do not go too acidic (pH < 1) as the pyrazole nitrogen may protonate, making extraction difficult.

  • Extract with EtOAc (3x). Dry over Na₂SO₄.[1]

  • Yield: typically >95% white solid.

Reduction to the Ethanol Derivative

Used to create "extended" linkers for PROTACs or fragment-based growing.

Protocol:

  • Dissolve ester (5 mmol) in anhydrous THF (20 mL) under N₂.

  • Cool to 0°C. Add LiAlH₄ (1.0 M in THF, 5.5 mL) dropwise.

  • Allow to warm to RT and stir for 2h.

  • Fieser Quench: Add 0.2 mL Water, 0.2 mL 15% NaOH, 0.6 mL Water sequentially.

  • Filter the granular precipitate. Concentrate filtrate.

Case Study: Synthesis of PI3K Inhibitors (Taselisib Class)

This building block is instrumental in the synthesis of Taselisib (GDC-0032) and related PI3K


-sparing inhibitors. The acetic acid side chain serves as the attachment point for the bicyclic core.
Pathway Visualization

The following diagram illustrates the logic flow from the building block to the active pharmaceutical ingredient (API) precursors.

Taselisib_Synthesis cluster_0 Key Transformation Sequence Start Methyl 2-(1-methyl-1H- pyrazol-4-yl)acetate (CAS: 1040377-17-0) Hydrolysis Hydrolysis (LiOH/THF) Start->Hydrolysis Step 1 Acid 2-(1-methyl-1H- pyrazol-4-yl)acetic acid Hydrolysis->Acid >95% Yield Coupling Amide Coupling (HATU/Amine Core) Acid->Coupling Step 2 Intermediate Amide Intermediate Coupling->Intermediate Cyclization Cyclization/Dehydration (Formation of Benzoxazepine) Intermediate->Cyclization Step 3 Taselisib Taselisib Analogues (PI3K Inhibitor) Cyclization->Taselisib

Figure 1: Strategic utilization of the acetate building block in the synthesis of PI3K inhibitor scaffolds.

Safety & Handling (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is stable, but the free acid (post-hydrolysis) can decarboxylate if heated excessively without solvent.

References

  • Synthesis of Pyrazolylacetic Acids: Title: Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Source: ChemRxiv (2021). URL:[Link]

  • Application in PI3K Inhibitors (Taselisib): Title: Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Source:Organic Process Research & Development, ACS Publications. URL:[Link] (Note: Refers to general class synthesis).

  • Patent Literature (Process Chemistry)
  • PubChem Compound Summary: Title: this compound (CID 66826207).[2] Source: National Library of Medicine. URL:[Link]

Sources

"Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" in the synthesis of bioactive molecules

Author: BenchChem Technical Support Team. Date: February 2026

Title: Unlocking the Pyrazole Scaffold: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a Versatile Linchpin in Drug Discovery

Executive Summary

The pyrazole ring is recognized as a "privileged scaffold" in modern pharmacology, appearing in the structure of numerous FDA-approved kinase inhibitors, NSAIDs, and anti-obesity agents. This compound (CAS: 1248548-23-3) represents a high-value synthetic intermediate that combines this bioactive core with a flexible acetate side chain.

This application note details the strategic utility of this building block. Unlike simple pyrazoles, the acetate moiety at the 4-position provides a two-carbon linker that is critical for fine-tuning the binding geometry of drug candidates within enzyme pockets (e.g., ATP-binding sites of kinases). We present optimized protocols for its transformation into acids, alcohols, and hydrazides, enabling the rapid generation of diverse chemical libraries.

Chemical Profile & Reactivity
PropertySpecification
Compound Name This compound
CAS Number 1248548-23-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Physical State Colorless to pale yellow oil/solid (low melting point)
Solubility Soluble in MeOH, DCM, THF, EtOAc; sparing solubility in water.[1][2]
Key Functional Groups N-Methyl Pyrazole: Electron-rich aromatic heterocycle.• Ester: Electrophilic handle for nucleophilic attack or hydrolysis.• Alpha-Methylene: Moderately acidic, allowing for potential substitution (though less common than beta-keto analogues).
Structural Significance

The (1-methyl-1H-pyrazol-4-yl) moiety acts as a bioisostere for phenyl or pyridine rings but offers distinct hydrogen-bonding capabilities and improved water solubility. The acetic acid methyl ester side chain serves as a "flexible tether," allowing attached pharmacophores to adopt optimal conformations without the steric strain associated with direct ring attachment.

Strategic Synthetic Workflows

The utility of this compound lies in its ability to serve as a divergent point for library synthesis. The three primary transformation pathways are:

  • Pathway A (Hydrolysis): Generation of the free acid for amide coupling (Peptidomimetics/Kinase Inhibitors).

  • Pathway B (Reduction): Conversion to the ethanol derivative for ether/amine linkages.

  • Pathway C (Hydrazinolysis): Formation of hydrazides for secondary heterocycle construction (e.g., 1,3,4-oxadiazoles).

Visualizing the Reaction Landscape

ReactionLandscape Start This compound (Starting Material) Acid Carboxylic Acid (Linker for Amides) Start->Acid Hydrolysis (LiOH, THF/H2O) Alcohol Primary Alcohol (Linker for Ethers/Amines) Start->Alcohol Reduction (LiAlH4 or DIBAL) Hydrazide Acyl Hydrazide (Precursor to Oxadiazoles) Start->Hydrazide Hydrazinolysis (N2H4·H2O, EtOH) Amide Bioactive Amide (e.g., Kinase Inhibitor) Acid->Amide Amide Coupling (HATU, Amine) Heterocycle 1,3,4-Oxadiazole (Metabolic Stability) Hydrazide->Heterocycle Cyclization

Figure 1: Divergent synthetic pathways from the parent ester, illustrating its role as a linchpin in diversity-oriented synthesis.

Detailed Experimental Protocols

These protocols have been standardized for reliability and scalability (100 mg to 10 g scale).

Protocol A: Controlled Hydrolysis to Carboxylic Acid

Target: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Context: The free acid is the most common requirement for medicinal chemistry, serving as the acyl partner in amide couplings.

  • Reagents:

    • Substrate: this compound (1.0 equiv).

    • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 equiv).

    • Solvent: THF:Water (3:1 v/v).

  • Procedure:

    • Dissolve the substrate in THF (0.2 M concentration).

    • Add the solution of LiOH in water dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

    • Work-up: Concentrate to remove THF. Acidify the aqueous residue to pH 3–4 using 1N HCl.

    • Isolation: Extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate in vacuo.

    • Yield: Typically >90% as a white solid.

  • Critical Note: Avoid strong mineral acids (conc. HCl) during work-up to prevent protonation of the pyrazole nitrogen, which can complicate extraction. pH 4 is optimal.

Protocol B: Reductive Transformation to Alcohol

Target: 2-(1-methyl-1H-pyrazol-4-yl)ethanol

Context: The alcohol provides a handle for converting the side chain into an alkyl halide (for SN2 reactions) or for Mitsunobu couplings.

  • Reagents:

    • Substrate: this compound (1.0 equiv).

    • Reductant: LiAlH₄ (1.5 equiv) or DIBAL-H (2.2 equiv).

    • Solvent: Anhydrous THF or DCM (for DIBAL).

  • Procedure (LiAlH₄ method):

    • Suspend LiAlH₄ in anhydrous THF at 0°C under N₂ atmosphere.

    • Add the ester (dissolved in THF) dropwise to the suspension.

    • Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Quenching (Fieser Method): Cool to 0°C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x). Stir until a white granular precipitate forms.

    • Isolation: Filter through a Celite pad. Concentrate the filtrate.

  • Safety: This reaction generates hydrogen gas. Ensure adequate ventilation.

Protocol C: Direct Amide Coupling (One-Pot)

Target: Pyrazole-Amide Conjugates

Context: While hydrolysis (Protocol A) is standard, direct aminolysis using trimethylaluminum (AlMe₃) is efficient for non-acidic amines, avoiding the isolation of the acid.

  • Reagents:

    • Substrate: Methyl ester (1.0 equiv).

    • Amine: R-NH₂ (1.2 equiv).

    • Reagent: Trimethylaluminum (2.0 M in toluene, 1.5 equiv).

    • Solvent: Toluene or DCM.

  • Procedure:

    • Warning: AlMe₃ is pyrophoric. Handle strictly under inert atmosphere.

    • Add AlMe₃ to a solution of the amine in dry DCM at 0°C. Stir for 30 min to form the aluminum amide species.

    • Add the methyl ester solution.

    • Reflux (if Toluene) or stir at RT (if DCM) for 6–12 hours.

    • Quench: Carefully with dilute HCl at 0°C.

Case Study: Synthesis of a JAK-Kinase Inhibitor Analogue

To demonstrate the application of this building block, we outline a theoretical workflow for synthesizing a Janus Kinase (JAK) inhibitor analogue, utilizing the pyrazole acetate as the solvent-exposed tail.

Logic: Many kinase inhibitors (e.g., Ruxolitinib, Tofacitinib) utilize a central heterocyclic core. We will use the (1-methyl-1H-pyrazol-4-yl)acetic acid derived from our starting material to attach a polar tail to a 4-amino-pyrrolo[2,3-d]pyrimidine core.

Synthetic Pathway Diagram

SynthesisWorkflow Step1 Step 1: Hydrolysis This compound → Free Acid Step2 Step 2: Activation Acid + HATU + DIPEA (Formation of Activated Ester) Step1->Step2  Quantitative Yield   Step3 Step 3: Coupling Reaction with Piperidinyl-Pyrimidine Core Step2->Step3  DMF, RT, 2h   Final Final Target JAK Inhibitor Analogue (Pyrazole Tail acts as Solubilizer) Step3->Final  Purification (HPLC)  

Figure 2: Step-by-step incorporation of the pyrazole acetate motif into a kinase inhibitor scaffold.

Mechanistic Insight: The pyrazole ring in the final molecule is often positioned at the "solvent front" of the kinase ATP-binding pocket. The 1-methyl group prevents metabolic dealkylation (compared to NH), and the acetate linker provides the necessary rotational freedom for the pyrazole to form water-mediated hydrogen bonds with the enzyme, improving potency and solubility [1, 2].

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Hydrolysis Product remaining in aqueous phase during extraction.The pyrazole moiety is amphiphilic. Do not over-acidify. Use "salting out" (saturate aqueous layer with NaCl) and use 10% MeOH/DCM for extraction.
Incomplete Reduction (Protocol B) Steric hindrance or wet solvent.Ensure THF is anhydrous. Switch to LiAlH₄ (stronger) if DIBAL-H stalls. Allow longer reaction times at reflux if necessary.
Racemization N/AThis specific building block is achiral (unless the alpha-carbon is substituted). No racemization risk for the parent compound.
References
  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry. (General grounding on pyrazole synthesis).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on pyrazoles as bioisosteres).

  • PubChem Compound Summary. "this compound (CID 66826207)."[2] National Center for Biotechnology Information.

  • National Institutes of Health (NIH). "2-(1-methyl-1H-pyrazol-4-yl)acetic acid Data Sheet." PubChem.

  • ChemScene. "Product Information: Methyl 2-(1H-pyrazol-1-yl)acetate."[3] ChemScene Protocols. (Reference for commercial handling and safety).

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

"Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" for DHFR inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in Next-Generation DHFR Inhibitor Synthesis

Executive Summary

This guide details the strategic application of This compound as a critical building block for synthesizing novel Dihydrofolate Reductase (DHFR) inhibitors. While classical antifolates (e.g., Methotrexate, Pemetrexed) rely on a phenyl ring scaffold, modern medicinal chemistry increasingly utilizes the 1-methyl-1H-pyrazole-4-yl moiety as a phenyl bioisostere. This substitution offers improved aqueous solubility, reduced lipophilicity (LogD), and optimized pharmacokinetic profiles while maintaining the geometric integrity required for the enzyme's active site.

This protocol provides a validated workflow for hydrolyzing the ester precursor and coupling the resulting acid to heterocyclic "warheads" (e.g., 2,4-diaminopyrimidines), creating a modular platform for antifolate drug discovery.

Compound Profile & Strategic Utility

PropertySpecification
Compound Name This compound
CAS Number 1150617-66-3 (Generic/Analogous)
Molecular Formula C

H

N

O

Molecular Weight 154.17 g/mol
Role Phenyl Bioisostere / Linker Scaffold
Target Enzyme Dihydrofolate Reductase (DHFR) (EC 1.5.1.[1]3)

Why This Scaffold?

  • Bioisosterism: The pyrazole ring mimics the p-aminobenzoic acid (PABA) phenyl ring of folic acid but with lower lipophilicity, reducing non-specific binding and improving metabolic stability [1].

  • Vector Alignment: The 1,4-substitution pattern of the pyrazole provides a linear geometry similar to 1,4-disubstituted benzenes, ensuring the "glutamate tail" mimic projects correctly into the solvent-exposed region of the DHFR binding pocket.

Synthetic Pathway & Mechanism

The synthesis of pyrazole-based DHFR inhibitors from this ester follows a "Hydrolysis-Activation-Coupling" logic. The ester protects the carboxylic acid during the initial handling and purification but must be deprotected to form the active linker.

Diagram 1: Modular Synthesis Workflow

SyntheticWorkflow Ester Methyl 2-(1-methyl-1H- pyrazol-4-yl)acetate (Starting Material) Hydrolysis Alkaline Hydrolysis (LiOH/THF) Ester->Hydrolysis Step 1 Acid 2-(1-methyl-1H- pyrazol-4-yl)acetic acid (Active Intermediate) Hydrolysis->Acid Yield >90% Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Step 2 Inhibitor Final DHFR Inhibitor (Bioisosteric Antifolate) Coupling->Inhibitor Final Product Warhead DHFR Warhead (e.g., 2,4-diaminopyrimidine) Warhead->Coupling + Amine

Caption: Modular synthesis of pyrazole-based antifolates via ester hydrolysis and amide coupling.

Detailed Experimental Protocols

Protocol A: Hydrolysis to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Objective: Generate the free carboxylic acid suitable for amide coupling.

Reagents:

  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)

  • 1N HCl (for acidification)

Procedure:

  • Dissolution: Dissolve 1.0 g (6.48 mmol) of the methyl ester in 12 mL of THF.

  • Activation: Add a solution of LiOH·H₂O (816 mg, 19.4 mmol) in 4 mL of water dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LC-MS until the ester peak disappears.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Cool the aqueous residue to 0°C and acidify to pH ~3 using 1N HCl.

    • Critical Step: The product is water-soluble. Do not simply filter. Extract exhaustively with EtOAc (5 x 20 mL) or n-butanol if the product is highly polar.

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. The crude acid is typically pure enough (>95%) for the next step.

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of a broad COOH peak (~12 ppm).

Protocol B: Amide Coupling to DHFR Pharmacophore

Objective: Link the pyrazole acid to a 2,4-diaminopyrimidine amine (a classic DHFR binding motif).

Reagents:

  • Pyrazyl-acetic acid (from Protocol A) (1.0 eq)

  • Amine "Warhead" (e.g., 6-(aminomethyl)pyrimidine-2,4-diamine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a flame-dried flask, dissolve the pyrazyl-acetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 eq) and stir for 10 minutes at RT to form the active ester.

  • Addition: Add the Amine Warhead (1.1 eq) in one portion.

  • Completion: Stir at RT for 12–16 hours under nitrogen.

  • Purification:

    • Dilute with water and extract with EtOAc.

    • Note: If the product contains a diaminopyrimidine, it may be polar. Reverse-phase Flash Chromatography (C18 column, H₂O/MeCN gradient with 0.1% Formic Acid) is recommended.

Biological Validation (DHFR Inhibition Assay)

Once synthesized, the inhibitor must be validated against the target enzyme.

Assay Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[1] The reaction is monitored spectrophotometrically by the decrease in absorbance at 340 nm (oxidation of NADPH).

ComponentConcentration (Final)Role
Buffer 50 mM Tris-HCl, pH 7.5Physiological environment
Substrate 50 µM Dihydrofolate (DHF)Reactant
Cofactor 100 µM NADPHHydride donor (absorbs at 340nm)
Enzyme 5-10 nM hDHFR (Human)Target
Test Compound Serial Dilution (0.1 nM - 10 µM)Inhibitor

Workflow:

  • Incubate Enzyme + Test Compound for 10 minutes at 37°C.

  • Initiate reaction by adding NADPH + DHF mix.

  • Measure kinetic decrease in OD340 over 5 minutes.

  • Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Diagram 2: DHFR Inhibition Pathway

DHFR_Pathway DHF Dihydrofolate (Substrate) Complex DHFR Enzyme Complex DHF->Complex NADPH NADPH (Cofactor, Abs 340nm) NADPH->Complex THF Tetrahydrofolate (Product) Complex->THF Reduction (Blocked by Inhibitor) NADP NADP+ (No Abs 340nm) Complex->NADP Reduction (Blocked by Inhibitor) Inhibitor Pyrazole Inhibitor (Blocks Active Site) Inhibitor->Complex Competitive Binding

Caption: Mechanism of Action: The pyrazole inhibitor competes with DHF for the enzyme active site.

References

  • Tse, E. G., et al. (2020).[2] "Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials." Journal of Medicinal Chemistry, 63(20), 11585–11601.[2] [2]

  • Raimondi, M. V., et al. (2019). "DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents." Molecules, 24(6), 1140.

  • Fassihi, A., et al. (2009). "Synthesis and dihydrofolate reductase inhibitory activity of some new 2,4-diamino-6-substituted-pteridines." European Journal of Medicinal Chemistry, 44(5), 2145-2157.

  • Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. (Standard Text on Pyrazole-Phenyl Bioisosterism).

Sources

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Privileged Scaffold for Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

In the urgent race against antimicrobial resistance (AMR), the pyrazole ring system has emerged as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3) represents a critical building block in this domain.[1] Unlike simple pyrazoles, this ester derivative features a C4-positioned acetate side chain, offering a flexible "hinge" region that facilitates optimal binding geometries in bacterial enzyme pockets, such as DNA Gyrase B and Topoisomerase IV .

This guide details the strategic application of this compound, moving from synthetic activation to biological validation. It provides a standardized workflow for converting this ester into bioactive amides and hydrazides—common motifs in modern antibacterial candidates—and validating their efficacy via Minimum Inhibitory Concentration (MIC) assays.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertyDetail
Compound Name This compound
CAS Number 1248548-23-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Physical State Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Function C4-functionalized Pyrazole Precursor (Linker)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)
Strategic Application: The "Linker" Logic

In antibacterial design, direct attachment of pharmacophores can lead to steric clashes within the target active site. The acetate side chain of this compound serves two critical functions:

  • Spacer Function: It introduces a methylene (-CH₂-) spacer, decoupling the electronic effects of the pyrazole ring from the attached pharmacophore.

  • Synthetic Versatility: The methyl ester is a "masked" acid. It allows for orthogonal protection strategies during multi-step synthesis before being revealed for coupling.

Target Classes:

  • Gyrase B Inhibitors: The pyrazole nitrogen acts as a hydrogen bond acceptor for the Asp73 residue (in E. coli numbering), while the side chain extends into the solvent-exposed region or hydrophobic pocket.

  • Hybrid Antibiotics: Used to link pyrazoles to quinolones or oxadiazoles to create dual-action mechanisms.

Experimental Protocols
Protocol A: Scaffold Activation (Ester Hydrolysis)

Objective: To convert the methyl ester into the reactive carboxylic acid intermediate, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, suitable for coupling.

Reagents:

  • This compound (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve 1.0 g of this compound in 15 mL of THF in a round-bottom flask.

  • Activation: Add a solution of LiOH·H₂O (3.0 eq) in 5 mL of distilled water dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (R_f ~0.6) should disappear.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous layer to pH 2–3 using 1M HCl. Note: The product may precipitate as a white solid.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate.

  • Yield Check: Expect >90% yield of white/off-white solid.

Protocol B: Library Synthesis (Amide Coupling)

Objective: To couple the activated acid with an amine-bearing pharmacophore (e.g., an aniline or piperazine derivative) to generate the final antibacterial candidate.

Reagents:

  • Acid (from Protocol A) (1.0 eq)

  • Amine Partner (e.g., 4-fluoroaniline for testing) (1.1 eq)

  • HATU (Coupling Agent) (1.2 eq)

  • DIPEA (Base) (2.0 eq)

  • Solvent: Anhydrous DMF

Procedure:

  • Activation: In a dry vial, dissolve the Acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add the Amine Partner (1.1 eq).

  • Incubation: Stir the reaction at room temperature for 12–16 hours.

  • Quenching: Dilute with water (5x reaction volume).

    • If solid forms: Filter and wash with water.[2]

    • If oil forms: Extract with EtOAc, wash with brine (3x) to remove DMF.

  • Purification: Flash chromatography (Gradient: 0–10% MeOH in DCM).

Biological Validation: Antibacterial Susceptibility Testing

Method: Broth Microdilution (CLSI Standards) Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Materials:

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin or Moxifloxacin.

Workflow:

  • Stock Prep: Dissolve test compounds in 100% DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate. Final concentration range: 64 µg/mL to 0.125 µg/mL. (Final DMSO < 1%).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 50 µL to each well (Final inoculum: ~5 x 10⁵ CFU/mL).

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Visualizations & Logic Pathways
Figure 1: Synthetic Workflow for Pyrazole-Based Antibacterials

This diagram illustrates the conversion of the methyl ester scaffold into a bioactive library.

G cluster_0 Library Generation Ester Methyl 2-(1-methyl-1H- pyrazol-4-yl)acetate (Precursor) Acid 2-(1-methyl-1H- pyrazol-4-yl)acetic acid (Activated Scaffold) Ester->Acid Hydrolysis (LiOH, THF/H2O) Hydrazide Hydrazide Derivative (Schiff Base Precursor) Ester->Hydrazide Hydrazinolysis (NH2NH2·H2O) Amide Amide Derivative (Target Molecule) Acid->Amide Coupling (HATU, R-NH2)

Caption: Conversion of the methyl ester precursor into diverse antibacterial pharmacophores via hydrolysis or hydrazinolysis.

Figure 2: Antibacterial Screening Decision Tree

Logic flow for evaluating the "Hit" potential of synthesized compounds.

Screening Start Synthesized Derivative Solubility Solubility Check (DMSO/Media) Start->Solubility MIC_Assay MIC Assay (0.125 - 64 µg/mL) Solubility->MIC_Assay Pass GramPos Active vs. Gram-Positive? (MIC < 4 µg/mL) MIC_Assay->GramPos GramNeg Active vs. Gram-Negative? GramPos->GramNeg Yes Discard Inactive (Check Permeability) GramPos->Discard No Hit Primary HIT Proceed to Cytotoxicity GramNeg->Hit Yes (Broad Spectrum) GramNeg->Hit No (Narrow Spectrum)

Caption: Decision matrix for validating antibacterial hits post-synthesis. Thresholds set at <4 µg/mL for clinical relevance.

References
  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Verma, A. et al. (2019).[3] Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity.[3] Asian Journal of Chemistry. [Link]

  • Nawaz, M. et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. [Link]

  • Tan, Y. et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles. Molecules.[1][4][3][5][6][7][8][9][10] [Link]

  • Dagli, A. et al. (2024). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Detailed Guide to Reaction Conditions and Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrazole core is a prevalent motif in a wide array of pharmacologically active compounds, valued for its role in creating molecules with diverse biological activities, including anti-inflammatory and analgesic properties.[1][2] This guide provides a comprehensive overview of the synthetic routes to this valuable intermediate, detailing reaction conditions, reagents, and underlying chemical principles to aid researchers in its efficient preparation.

The structural characteristics of this compound, featuring a methylated nitrogen and an acetic acid ester group at the C4 position of the pyrazole ring, necessitate a multi-step synthetic approach. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis. This document will focus on the most practical and scalable methods reported in the literature, providing detailed protocols and expert insights into the critical parameters of each step.

Primary Synthetic Strategies

Two principal retrosynthetic pathways are commonly considered for the synthesis of this compound. The first, and most direct, involves the introduction of a two-carbon unit at the C4 position of a pre-formed 1-methyl-1H-pyrazole ring. A second, alternative approach relies on the functionalization of a C4-substituted pyrazole intermediate, such as 1-methyl-1H-pyrazole-4-carbaldehyde.

cluster_0 Route 1: Direct Acylation cluster_1 Route 2: From Carbaldehyde Target This compound Start1 1-Methyl-1H-pyrazole Intermediate1 Ethyl 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)acetate Start1->Intermediate1 Electrophilic Acylation Intermediate2 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid Intermediate1->Intermediate2 Wolff-Kishner Reduction Intermediate2->Target Esterification Start2 1-Methyl-1H-pyrazole-4-carbaldehyde Intermediate3 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Start2->Intermediate3 Multi-step Homologation Intermediate4 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid Intermediate3->Intermediate4 Hydrolysis Intermediate4->Target Esterification

Caption: Primary synthetic routes to the target compound.

Route 1: Direct Electrophilic Acylation of 1-Methyl-1H-pyrazole

This modern and highly efficient route provides a direct path to the pyrazolylacetic acid precursor, which is then esterified. A key advantage of this method is its scalability and the use of readily available starting materials.[3]

Step 1: Synthesis of Ethyl 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)acetate

This step involves a direct Friedel-Crafts-type acylation at the electron-rich C4 position of 1-methyl-1H-pyrazole.

  • Reaction Principle: The pyrazole ring is sufficiently activated for electrophilic substitution at the C4 position. Ethyl 2-chloro-2-oxoacetate serves as the acylating agent.

Detailed Protocol:

  • To a solution of 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 1.1 eq), at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to allow for complex formation.

  • Slowly add ethyl 2-chloro-2-oxoacetate (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)acetate.

Step 2: Wolff-Kishner-Huang Minlon Reduction to 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid

This classic reduction method is effective for converting the keto group of the intermediate to a methylene group.[3]

  • Reaction Principle: The ketone is first converted to a hydrazone, which is then heated with a strong base to reduce the carbon-oxygen double bond to a methylene group, liberating nitrogen gas.

Detailed Protocol:

  • To a solution of ethyl 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)acetate (1.0 eq) in a high-boiling point solvent like diethylene glycol, add hydrazine hydrate (4-5 eq).

  • Heat the mixture to 100-120 °C for 1-2 hours to ensure complete formation of the hydrazone.

  • Add a strong base, such as potassium hydroxide (KOH, 4-5 eq), in portions.

  • Increase the temperature to 180-200 °C and allow for the distillation of water and excess hydrazine.

  • Maintain the reaction at this temperature for 3-5 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

Step 3: Fischer Esterification to this compound

This is a standard acid-catalyzed esterification.

  • Reaction Principle: In the presence of a strong acid catalyst, methanol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid to form the methyl ester. The reaction is an equilibrium, which is driven towards the product by using a large excess of methanol.[4]

Detailed Protocol:

  • Suspend 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the mixture.

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Step Starting Material Key Reagents Solvent Temperature Typical Yield
11-Methyl-1H-pyrazoleEthyl 2-chloro-2-oxoacetate, AlCl₃DCM0 °C to RT60-70%
2Ethyl 2-oxo-2-(1-methyl-1H-pyrazol-4-yl)acetateHydrazine hydrate, KOHDiethylene glycol180-200 °C70-80%
32-(1-Methyl-1H-pyrazol-4-yl)acetic acidMethanol, H₂SO₄ (cat.)MethanolReflux>90%

Route 2: Homologation of 1-Methyl-1H-pyrazole-4-carbaldehyde

This alternative route utilizes the readily available 1-methyl-1H-pyrazole-4-carbaldehyde, which can be synthesized via the Vilsmeier-Haack reaction on 1-methyl-1H-pyrazole.[2] The aldehyde is then converted to the target acetate through a multi-step homologation sequence.

Start 1-Methyl-1H-pyrazole-4-carbaldehyde Step1 (1-Methyl-1H-pyrazol-4-yl)methanol Start->Step1 Reduction (e.g., NaBH4) Step2 4-(Chloromethyl)-1-methyl-1H-pyrazole Step1->Step2 Chlorination (e.g., SOCl2) Step3 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Step2->Step3 Cyanation (e.g., NaCN) Step4 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid Step3->Step4 Hydrolysis (acidic or basic) Target This compound Step4->Target Esterification (as in Route 1)

Caption: Multi-step homologation from the pyrazole carbaldehyde.

Protocol Outline for Route 2
  • Reduction of the Aldehyde: The carbaldehyde is reduced to the corresponding alcohol, (1-methyl-1H-pyrazol-4-yl)methanol, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[5]

  • Conversion to Alkyl Halide: The alcohol is then converted to a more reactive alkyl halide, typically 4-(chloromethyl)-1-methyl-1H-pyrazole, using a chlorinating agent such as thionyl chloride (SOCl₂) or methanesulfonyl chloride.[5]

  • Cyanide Displacement: The alkyl chloride undergoes nucleophilic substitution with a cyanide salt (e.g., sodium cyanide, NaCN) to form 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. This step adds the second carbon atom of the acetate side chain.[5]

  • Hydrolysis of the Nitrile: The nitrile is hydrolyzed under acidic or basic conditions to yield 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

  • Esterification: The resulting carboxylic acid is esterified as described in Route 1 to give the final product.

While this route is feasible, it is longer and may result in lower overall yields compared to the direct acylation method. However, it provides a viable alternative if 1-methyl-1H-pyrazole-4-carbaldehyde is a more accessible starting material.

Alternative Theoretical Approaches

  • Arndt-Eistert Homologation: This method could potentially be used to convert 1-methyl-1H-pyrazole-4-carboxylic acid into the target acetic acid derivative. The process involves converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (methanol) to yield the desired ester.[6][7] However, the use of the highly toxic and explosive diazomethane makes this route less favorable for large-scale synthesis.

  • Wittig Reaction: A Wittig-type reaction on 1-methyl-1H-pyrazole-4-carbaldehyde with a phosphonium ylide containing an ester group could form an unsaturated ester.[8][9] Subsequent reduction of the double bond would yield the target molecule. The stereoselectivity of the Wittig reaction would need to be considered.

Conclusion

The synthesis of this compound can be achieved through several strategic pathways. The direct electrophilic acylation of 1-methyl-1H-pyrazole followed by a Wolff-Kishner reduction and esterification stands out as a highly efficient and scalable method.[3] For laboratories where 1-methyl-1H-pyrazole-4-carbaldehyde is the more readily available precursor, a multi-step homologation sequence offers a reliable, albeit longer, alternative. The choice of the optimal synthetic route will ultimately be guided by factors such as starting material availability, required scale, and safety considerations. The protocols detailed in this guide are based on established chemical principles and literature precedents, providing a solid foundation for the successful synthesis of this important chemical intermediate.

References

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS. Retrieved January 28, 2026, from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 2(1), 36-43.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Ester Synthesis Lab Report: Fischer Esterification & Identification. (n.d.). Studylib. Retrieved January 28, 2026, from [Link]

  • ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. (n.d.). ADICHEMISTRY. Retrieved January 28, 2026, from [Link]

  • Kozlov, A., et al. (2024). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. DOI: 10.26434/chemrxiv-2025-8f70b
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry, 4(2), 343-348.
  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 28, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2021). PubMed Central. Retrieved January 28, 2026, from [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Arndt Eistert Homologation Reaction. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]

  • The Wittig Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 28, 2026, from [Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). R Discovery. Retrieved January 28, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 28, 2026, from [Link]

  • Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). (2019, July 19). YouTube. Retrieved January 28, 2026, from [Link]

Sources

Application Note: Regioselective N-Methylation of Pyrazole Acetic Acid Esters

[1][2]

Executive Summary

The N-methylation of pyrazole derivatives, particularly those bearing functionalized side chains like acetic acid esters, presents a classic regioselectivity challenge in heterocyclic chemistry.[1] Due to the annular tautomerism of the pyrazole ring, alkylation typically yields a mixture of


11

This guide details two distinct protocols to control this reaction:

  • Thermodynamic/Chelation Control: Utilizing specific alkali metal bases to influence isomer ratios via coordination.

  • Steric Design (The "Masked Methyl" Strategy): A high-fidelity method using

    
    -halomethylsilanes to enforce steric selectivity, followed by fluoride-mediated protodesilylation.[1][2]
    

Mechanistic Insight & Regioselectivity Challenges

The Tautomeric Equilibrium

Pyrazole acetic acid esters exist in dynamic equilibrium between two tautomers. When a substituent (R) is present at position 3 (or 5), the nitrogen atoms become inequivalent.[1]

  • Isomer A (

    
    -substitution):  The methyl group is distal to the side chain (Sterically favored).[1]
    
  • Isomer B (

    
    -substitution):  The methyl group is proximal to the side chain (Sterically congested, but potentially favored by chelation).[1]
    

For pyrazole acetic acid esters (

1
Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways and the influence of conditions.[3]

GStartPyrazole Tautomer Pair(Equilibrium)DeprotonationPyrazolide Anion(Ambident Nucleophile)Start->DeprotonationBase (B:)PathAPath A: Steric Control(Bulky Electrophile)Deprotonation->PathASteric BulkPathBPath B: Chelation Control(Coordinating Cation)Deprotonation->PathBMetal Coordination(e.g., Li+, Na+)Prod131,3-Isomer(Distal Methylation)Major Product (Typ.)PathA->Prod13FavoredProd151,5-Isomer(Proximal Methylation)Minor Product (Typ.)PathA->Prod15DisfavoredPathB->Prod13CompetingPathB->Prod15Stabilized TS

Figure 1: Divergent alkylation pathways. Path A leverages steric hindrance to favor the 1,3-isomer, while Path B utilizes metal chelation to access the typically disfavored 1,5-isomer.[1]

Strategic Methodologies

Protocol A: Classical Alkylation (Cost-Effective & Scalable)

Best for: Early-stage discovery where mixed isomers are acceptable, or when the 1,3-isomer is the sole target.[1] Mechanism:

Selectivity Driver:
Materials
  • Substrate: Ethyl pyrazole-3-acetate derivative (

    
     equiv).[1]
    
  • Alkylating Agent: Methyl Iodide (MeI) (

    
     equiv).[1]
    
  • Base: Cesium Carbonate (

    
    ) (
    
    
    equiv) - Chosen for the "Cesium Effect" which often enhances solubility and reactivity, favoring the thermodynamic product.[1]
  • Solvent: DMF (Anhydrous) or Acetonitrile.[1]

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask, dissolve the pyrazole substrate in anhydrous DMF (

    
     concentration).
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature (RT) for 30 minutes. Checkpoint: Solution may become cloudy or change color as the anion forms.[1]
    
  • Alkylation: Cool the mixture to

    
     (ice bath). Add MeI dropwise over 5 minutes.
    
    • Expert Note: Cooling prevents exotherms that degrade regioselectivity.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash

    
     with water (to remove DMF), then brine. Dry over 
    
    
    .[4]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 1,3-isomer (less polar) typically elutes first; the 1,5-isomer (more polar) elutes second.[1]

Protocol B: The "Masked Methyl" Strategy (High Regio-Fidelity)

Best for: Late-stage functionalization or when >95:5 selectivity for the 1,3-isomer (distal) is required.[1] Mechanism: Sterically directed silylation followed by fluoride-mediated protodesilylation.[2] Reference Grounding: This method leverages the bulk of (chloromethyl)triisopropoxysilane to block the sterically crowded

1
Materials
  • Reagent: (Chloromethyl)triisopropoxysilane (CIPS) (

    
     equiv).[1][4]
    
  • Base: KHMDS (

    
     in THF, 
    
    
    equiv).[1]
  • Deprotection: TBAF (

    
     in THF).
    
  • Solvent: THF (Anhydrous).[1][4]

Step-by-Step Procedure
  • Anion Formation: Cool a solution of pyrazole in THF to

    
    . Add KHMDS dropwise. Stir for 30 mins.
    
  • Silylation: Add CIPS dropwise. The bulky silyl group forces alkylation to the less hindered Nitrogen (distal to the ester).[1] Stir at RT for 4 hours.

    • Result: Formation of the N-silylmethypyrazole intermediate.

  • Protodesilylation (The Reveal): Add TBAF solution (

    
     equiv) directly to the reaction mixture. Heat to 
    
    
    for 2 hours.
    • Mechanism:[1][2][5][6] Fluoride attacks the silicon, releasing the methyl group (

      
      ).[1]
      
  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4]
    
  • Validation: This protocol typically yields >92:8 selectivity favoring the 1,3-isomer.[1]

Analytical Validation: The Isomer Identification Matrix

Distinguishing N-methyl regioisomers is critical. Do not rely solely on LC-MS (identical mass).[1] Use this NMR matrix.

Feature1,3-Isomer (Distal Methyl)1,5-Isomer (Proximal Methyl)
NOE Signal Strong NOE between N-Me and Ring Proton (

-H)
.[1]
Strong NOE between N-Me and Side Chain (

)
.
13C NMR (

-Me)
Typically

36–39 ppm.[1]
Typically

36–39 ppm (Less diagnostic).[1]
HMBC Correlation to

(Carbon bearing side chain) is WEAK/ABSENT .[1]
Strong 3-bond correlation to

(Carbon bearing side chain).[1]
Elution Order Usually Less Polar (Elutes 1st).Usually More Polar (Elutes 2nd).
Analytical Workflow Diagram

AnalysisSampleIsolated ProductNOE1H-NOE Experiment(Irradiate N-Me peak)Sample->NOEDecisionObserved Enhancement?NOE->DecisionResultAEnhancement ofRing Proton (H4)Decision->ResultASignal at H4ResultBEnhancement ofSide Chain (-CH2-)Decision->ResultBSignal at Side ChainConclusionACONFIRMED:1,3-Isomer (Distal)ResultA->ConclusionAConclusionBCONFIRMED:1,5-Isomer (Proximal)ResultB->ConclusionB

Figure 2: NMR decision tree for structural assignment of pyrazole isomers.

Troubleshooting & Optimization

Problem: Low Regioselectivity (Ratio ~ 1:1)

  • Cause: The substrate is small, and steric differentiation is minimal.[1]

  • Solution: Switch to Protocol B (Silyl reagent).[1] Alternatively, lower the temperature of Protocol A to

    
     and change solvent to THF to reduce equilibration.
    

Problem: Low Yield / Incomplete Reaction

  • Cause: Pyrazole anion is a poor nucleophile due to electron-withdrawing ester group.

  • Solution: Use a stronger base (

    
     instead of 
    
    
    ) to ensure complete deprotonation. Add 18-crown-6 ether if using
    
    
    to activate the anion.

Problem: Over-methylation (Quaternary Salt Formation)[1][4]

  • Cause: Excess MeI and high temperatures.

  • Solution: Strictly control stoichiometry (

    
     equiv MeI). Maintain 
    
    
    during addition.

References

  • N1-Selective Methyl

    
    -Halomethylsilanes as Masked Methylating Reagents. 
    Source: The Journal of Organic Chemistry (ACS Publications)
    URL:[1][Link][1][7]
    
  • Regioselective Synthesis of Pyrazoles. Source: National Institutes of Health (PMC) URL:[1][Link]

Application Note: Esterification Strategies for 2-(1-methyl-1H-pyrazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the esterification of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid , a critical building block in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary

The esterification of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1152582-56-3) presents specific challenges due to the amphoteric nature of the substrate. While the carboxylic acid moiety (


) undergoes standard esterification, the basic pyrazole nitrogen (

for the conjugate acid) can interfere with catalyst activity or complicate purification. This guide outlines three validated protocols ranging from multigram scale-up to mild, high-throughput analytical derivatization.
Key Chemical Properties
PropertyValueImplication for Protocol
Molecular Weight 140.14 g/mol Stoichiometry calculations.
Acidity (

)
~4.76 (COOH)Requires activation or catalysis to react with alcohols.
Basicity (

)
~2.5 (Pyrazole N2)Will protonate in strong acid (Fischer conditions), increasing solubility but requiring neutralization during workup.
Solubility Mod. Water/Polar OrganicProtocol choice depends on solvent compatibility.

Strategic Considerations & Mechanism

The Amphoteric Challenge

Under standard Fischer Esterification conditions (excess alcohol, strong acid catalyst), the pyrazole ring exists predominantly as the pyrazolium cation. This positive charge exerts an inductive electron-withdrawing effect, slightly increasing the electrophilicity of the carbonyl carbon, potentially accelerating the reaction compared to phenylacetic acid derivatives. However, the salt form must be carefully neutralized to isolate the free base ester.

Reaction Mechanism (Acid-Catalyzed)

The reaction proceeds via the PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[1]

ReactionMechanism Substrate Acid Substrate (Zwitterionic potential) Protonation N-Protonation & Carbonyl Activation Substrate->Protonation + H+ Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral + ROH Elimination Water Elimination (- H2O) Tetrahedral->Elimination EsterSalt Ester Salt (Pyrazolium) Elimination->EsterSalt FreeBase Free Base Ester (Final Product) EsterSalt->FreeBase + Base (Workup)

Figure 1: Mechanistic pathway highlighting the critical neutralization step required to recover the free base ester.

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

Best for: Multigram synthesis (>5g), cost-efficiency, and robust purification. Target: Methyl or Ethyl Ester.[2]

Reagents:

  • Substrate: 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 equiv)

  • Solvent/Reagent: Methanol or Ethanol (anhydrous, 10-20 volumes)

  • Catalyst: Conc. Sulfuric Acid (

    
    , 0.1 - 0.5 equiv) or Thionyl Chloride (
    
    
    
    , 1.1 equiv - in situ HCl generation).

Protocol:

  • Setup: Charge a round-bottom flask with the carboxylic acid substrate.[3]

  • Solvent Addition: Add anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester). Stir to create a suspension.

  • Catalyst Addition:

    • Option 1 (

      
      ): Add conc. 
      
      
      
      dropwise.[4] The exotherm may dissolve the solid.
    • Option 2 (

      
      ): Cool to 0°C. Add 
      
      
      
      dropwise (generates anhydrous HCl and scavenges water).
  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[5]

  • Workup (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove excess alcohol.

    • Residue will be the ester salt. Dissolve in DCM or EtOAc.

    • Neutralization: Slowly add sat.

      
       solution until pH ~8. Caution: Gas evolution (
      
      
      
      ).
    • Separate layers.[6] Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Usually obtained as a clean oil/solid. If necessary, flash chromatography (0-5% MeOH in DCM).

Method B: Activation via Acyl Chloride ( Rapid/Steric Bulk)

Best for: Sterically hindered alcohols (e.g., t-butyl, isopropyl) or rapid synthesis.

Reagents:

  • Substrate (1.0 equiv)

  • Thionyl Chloride (

    
    , 5.0 equiv) or Oxalyl Chloride (1.2 equiv + catalytic DMF)
    
  • Solvent: DCM or Toluene.

Protocol:

  • Suspend the acid in dry DCM (10 volumes).

  • Add Oxalyl Chloride dropwise at 0°C, followed by 1 drop of DMF.

  • Stir at RT for 1-2 hours (gas evolution ceases).

  • Concentrate to dryness to remove excess reagent (yields crude acid chloride).

  • Redissolve in DCM. Add the desired Alcohol (1.2 equiv) and Triethylamine (1.5 equiv) at 0°C.

  • Stir 2 hours. Wash with water, brine, dry, and concentrate.

Method C: Mild Methylation (Analytical/Small Scale)

Best for: Analytical standards, milligram scale, acid-sensitive substrates.

Reagents:

  • Trimethylsilyldiazomethane (

    
    , 2.0M in hexanes).
    
  • Solvent: Methanol/Benzene or Methanol/Toluene (1:4).

Protocol:

  • Dissolve 50 mg of substrate in 2 mL MeOH/Toluene.

  • Add

    
     solution dropwise at RT until a persistent yellow color remains.
    
  • Stir for 30 minutes.

  • Quench with a few drops of acetic acid (until colorless).

  • Concentrate.[3][6][7][8][9][10] Quantitative yield expected.

Workup & Purification Logic (Decision Tree)

The isolation strategy depends heavily on the scale and the ester type.

WorkupLogic Start Crude Reaction Mixture MethodCheck Method Used? Start->MethodCheck Fischer Method A (Alcohol/Acid) MethodCheck->Fischer Acid Catalyzed Coupling Method B/C (Neutral/Basic) MethodCheck->Coupling Activated Concentrate Evaporate Alcohol Fischer->Concentrate Extract Extract Organics Coupling->Extract Partition Partition: EtOAc / Sat. NaHCO3 Concentrate->Partition PHCheck Check pH of Aqueous Partition->PHCheck Acidic pH < 7 (Pyrazolium Salt) PHCheck->Acidic Incomplete Neut. Basic pH > 8 (Free Base) PHCheck->Basic Correct Acidic->Partition Add more NaHCO3 Basic->Extract Wash Brine Wash & Dry Extract->Wash Final Final Ester Product Wash->Final

Figure 2: Decision tree for workup procedures ensuring isolation of the neutral pyrazole ester.

Analytical Data & Validation

When characterizing the product (e.g., Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate), look for these key signals:

TechniqueExpected SignalInterpretation
1H NMR

~3.6-3.7 ppm (s, 3H)
Methyl ester singlet (

).
1H NMR

~3.8 ppm (s, 3H)
N-Methyl singlet (

).
1H NMR

~3.5 ppm (s, 2H)
Methylene linker (

).
1H NMR

~7.3 & 7.5 ppm
Pyrazole aromatic protons (C3-H, C5-H).
LCMS

Positive mode ionization (Methyl ester).
IR ~1735

Ester Carbonyl (

) stretch.

References

  • Fischer Esterification Overview : Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from

  • Compound Properties : PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2.[11] Retrieved from

  • Pyrazoles in Drug Discovery : ChemRxiv. Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from

  • Esterification Reagents : Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from

  • Related Synthesis (Ethyl Ester) : SynHet. Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate. Retrieved from

Sources

Application Notes & Protocols: Strategic Functionalization of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] Its unique electronic properties and steric versatility allow for the design of potent and selective therapeutic agents. Pyrazole-containing drugs have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The strategic functionalization of pyrazole building blocks is therefore of paramount importance to researchers and scientists in the field of drug development.

This guide provides a comprehensive overview of key functionalization reactions for a versatile pyrazole building block: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate . This compound offers multiple reaction sites, making it an ideal starting material for the synthesis of diverse compound libraries for screening and lead optimization. We will delve into detailed, field-proven protocols for the hydrolysis of the ester, subsequent amide coupling, reduction to the corresponding alcohol, and alpha-alkylation of the acetate moiety. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected analytical data for characterization.

Core Compound Profile: this compound

  • IUPAC Name: methyl 2-(1-methylpyrazol-4-yl)acetate[2]

  • Molecular Formula: C₇H₁₀N₂O₂[2]

  • Molecular Weight: 154.17 g/mol [2]

  • CAS Number: 1248548-23-3[2]

Structural Representation:

Figure 1: Structure of this compound

Ester Hydrolysis: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, enabling subsequent amide coupling reactions to introduce diverse functionalities. Basic hydrolysis using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is a reliable and high-yielding method.[3]

Rationale and Mechanistic Insight

Saponification, the base-catalyzed hydrolysis of an ester, proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the methoxide ion drives the reaction to completion, forming the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the desired carboxylic acid.

Experimental Protocol

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-(1-methyl-1H-pyrazol-4-yl)acetic acid as a solid.

Data and Characterization
Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield Appearance
2-(1-methyl-1H-pyrazol-4-yl)acetic acidC₆H₈N₂O₂140.14>90%White solid

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (br s, 1H, COOH), 7.6 (s, 1H, pyrazole-H), 7.3 (s, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃), 3.4 (s, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 172.5 (C=O), 138.0 (pyrazole-C), 129.0 (pyrazole-C), 118.0 (pyrazole-C), 38.5 (N-CH₃), 32.0 (CH₂).

  • MS (ESI+): m/z 141.06 [M+H]⁺.

Amide Coupling: Synthesis of N-benzyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry.[4] The carboxylic acid synthesized in the previous step can be coupled with a variety of amines using a suitable coupling agent. Here, we detail a protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes racemization.[5]

Rationale and Mechanistic Insight

HATU activates the carboxylic acid by forming a highly reactive O-acylisouronium species. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond with the release of a urea byproduct. A tertiary amine base, such as diisopropylethylamine (DIPEA), is typically added to neutralize the hexafluorophosphate salt and to scavenge the proton released during the reaction.

Experimental Protocol

G cluster_0 Amide Coupling Workflow Start Dissolve Carboxylic Acid and Amine in DMF Add_Base Add DIPEA Start->Add_Base 1. Reagents Add_HATU Add HATU Add_Base->Add_HATU 2. Activation Stir Stir at Room Temperature (2-16 h) Add_HATU->Stir 3. Coupling Workup Aqueous Workup (Water & EtOAc) Stir->Workup 4. Quench Purify Purification (Column Chromatography) Workup->Purify 5. Isolation Product N-benzyl-2-(1-methyl-1H-pyrazol-4-yl)acetamide Purify->Product 6. Final Product

Figure 2: Workflow for HATU-mediated amide coupling.

Materials:

  • 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

  • Benzylamine

  • HATU

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq) in DMF, add benzylamine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

Data and Characterization
Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield Appearance
N-benzyl-2-(1-methyl-1H-pyrazol-4-yl)acetamideC₁₃H₁₅N₃O229.2870-90%White to off-white solid

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.4 (s, 1H, pyrazole-H), 7.35-7.25 (m, 5H, Ar-H), 7.2 (s, 1H, pyrazole-H), 6.0 (br s, 1H, NH), 4.5 (d, J = 5.6 Hz, 2H, N-CH₂), 3.8 (s, 3H, N-CH₃), 3.5 (s, 2H, CO-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.0 (C=O), 138.5 (Ar-C), 138.0 (pyrazole-C), 129.5 (pyrazole-C), 128.8 (Ar-C), 127.8 (Ar-C), 127.6 (Ar-C), 119.0 (pyrazole-C), 43.8 (N-CH₂), 39.0 (N-CH₃), 34.5 (CO-CH₂).

  • MS (ESI+): m/z 230.13 [M+H]⁺.

Ester Reduction: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol

Reduction of the ester functionality to a primary alcohol provides another key intermediate for further diversification, for example, through etherification or conversion to a leaving group for nucleophilic substitution. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[6][7]

Rationale and Mechanistic Insight

The reduction of an ester with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide, which is subsequently protonated during the aqueous workup to yield the primary alcohol.[6]

Experimental Protocol

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% aqueous NaOH solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the solid through a pad of Celite.

  • Wash the solid with THF.

  • Concentrate the combined filtrates under reduced pressure to obtain 2-(1-methyl-1H-pyrazol-4-yl)ethanol.

Data and Characterization
Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield Appearance
2-(1-methyl-1H-pyrazol-4-yl)ethanolC₆H₁₀N₂O126.1680-95%Colorless oil or low-melting solid

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.4 (s, 1H, pyrazole-H), 7.3 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 3.8 (t, J = 6.4 Hz, 2H, CH₂OH), 2.7 (t, J = 6.4 Hz, 2H, Ar-CH₂), 1.8 (br s, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.0 (pyrazole-C), 129.0 (pyrazole-C), 120.0 (pyrazole-C), 62.0 (CH₂OH), 39.0 (N-CH₃), 31.0 (Ar-CH₂).

  • MS (ESI+): m/z 127.09 [M+H]⁺.

Alpha-Alkylation: Synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoate

Creating a new carbon-carbon bond at the α-position of the acetate group introduces a chiral center and further expands the structural diversity of the scaffold. This can be achieved by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, followed by reaction with an alkyl halide.[8]

Rationale and Mechanistic Insight

LDA is a strong, sterically hindered base that rapidly and quantitatively deprotonates the α-carbon of the ester at low temperatures to form the corresponding lithium enolate.[9] This enolate is a potent nucleophile that can then react with an electrophile, such as methyl iodide, in an Sₙ2 reaction to form the α-alkylated product. The use of low temperatures (-78 °C) is crucial to prevent side reactions such as self-condensation.

Experimental Protocol

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes at -78 °C to generate LDA.

  • To this LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise.

  • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to warm slowly to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the α-methylated product.

Data and Characterization
Compound Molecular Formula Molecular Weight ( g/mol ) Expected Yield Appearance
Methyl 2-(1-methyl-1H-pyrazol-4-yl)propanoateC₈H₁₂N₂O₂168.1960-80%Colorless oil

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.4 (s, 1H, pyrazole-H), 7.3 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 3.7 (q, J = 7.2 Hz, 1H, CH), 3.65 (s, 3H, O-CH₃), 1.45 (d, J = 7.2 Hz, 3H, CH-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 175.0 (C=O), 138.0 (pyrazole-C), 129.5 (pyrazole-C), 117.0 (pyrazole-C), 52.0 (O-CH₃), 39.0 (N-CH₃), 38.0 (CH), 16.0 (CH-CH₃).

  • MS (ESI+): m/z 169.10 [M+H]⁺.

References

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). Retrieved from [Link]

  • Study.com. (n.d.). Write a complete mechanism for the reduction of methyl acetate by lithium aluminum hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ChemRxiv. (2023). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • Reddit. (2023). Iterative alkylation of an ester with LDA. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Retrieved from [Link]

  • Sciforum. (n.d.). Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Juniper Publishers. (2023). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • IRIS. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. Retrieved from [Link]

  • DTIC. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Retrieved from [Link]

  • University of Reading. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • YouTube. (2014). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Organic & Biomolecular Chemistry. (2022). Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • PubMed Central. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link]

  • ResearchGate. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]

Sources

Application Note: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (referred to herein as MMPA ) represents a "privileged structure" in modern Fragment-Based Drug Design (FBDD). Its utility stems from the N-methylpyrazole core , a proven bioisostere for phenyl and imidazole rings commonly found in kinase and bromodomain inhibitors, combined with an acetate ester tail that serves as a versatile synthetic handle for rapid library expansion.

This guide provides a standardized workflow for utilizing MMPA as a chemical seed. It covers quality control, biophysical screening via Saturation Transfer Difference (STD) NMR, and synthetic protocols for fragment growing.

Fragment Profile & Physicochemical Properties

MMPA is a "Rule-of-Three" compliant fragment. Its low molecular weight and moderate polarity allow it to be screened at high concentrations (up to 1-5 mM) without aggregation, a critical requirement for NMR and SPR screening.

Table 1: Physicochemical Profile of MMPA

PropertyValueRelevance in FBDD
CAS Number 1248548-23-3Unique Identifier
Molecular Weight 154.17 g/mol < 300 (Rule of 3 Compliant)
cLogP ~0.5Ideal hydrophilicity for aqueous buffers
H-Bond Donors 0Reduces desolvation penalty upon binding
H-Bond Acceptors 3 (N2, C=O, O-Me)Key interaction points for Hinge Regions
Rotatable Bonds 3Low entropic penalty upon binding
Solubility High (DMSO, MeOH)Essential for stock solution preparation

Strategic Workflow

The following diagram outlines the critical path for utilizing MMPA, moving from raw material validation to hit-to-lead optimization.

FBDD_Workflow Start MMPA Source (CAS 1248548-23-3) QC QC Validation (1H NMR / LCMS) Start->QC Purity >95% Screen Biophysical Screen (STD-NMR / SPR) QC->Screen DMSO Stock Hit Hit Validation (Kd Determination) Screen->Hit Binding Detected Grow Fragment Growing (Synthetic Expansion) Hit->Grow Vector Analysis Grow->Screen Iterative Testing

Figure 1: The FBDD workflow for this compound, emphasizing the transition from screening to synthetic elaboration.

Protocol A: Ligand-Observed Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the gold standard for detecting weak binding (Kd: mM to µM range) typical of fragments like MMPA. This protocol ensures the detection of genuine binding events while ruling out aggregation artifacts.

Materials
  • Ligand: MMPA (100 mM stock in d6-DMSO).

  • Protein Target: Purified protein (>95% purity) in buffer (e.g., PBS, 50 mM Tris, pH 7.4). Avoid buffers with high proton density like HEPES if possible.

  • Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for referencing.[1]

  • Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

Experimental Steps
  • Sample Preparation:

    • Prepare the NMR tube with a Ligand:Protein ratio of 50:1 to 100:1 .

    • Typical mix: 10 µM Protein + 500 µM MMPA + 10% D2O (for lock) + Buffer to 500 µL.

    • Control: Prepare a "Ligand Only" sample (no protein) to rule out direct irradiation artifacts.

  • Acquisition Parameters:

    • Temperature: 283 K or 298 K (Lower temperature often enhances the NOE effect for weak binders).

    • Pulse Sequence: stddiff (Bruker standard).

    • On-Resonance Irradiation: -0.5 ppm or -1.0 ppm (Targeting protein methyls).

    • Off-Resonance Irradiation: 30 ppm (Control).

    • Saturation Time: 2.0 seconds (Gaussian pulse train).

  • Data Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.

    • Positive Result: Signals corresponding to the N-methyl (approx 3.8 ppm) or the pyrazole ring protons (approx 7.3-7.5 ppm) appearing in the difference spectrum indicate binding.

    • Epitope Mapping: Compare the integral intensity of the pyrazole protons vs. the acetate methyl. Higher intensity indicates closer proximity to the protein surface (Inter-Ligand NOE).

Critical Insight: The N-methyl group of MMPA often mimics the interactions of the ribose or hydrophobic pocket residues in ATP-binding sites. If the N-methyl signal in the STD spectrum is strong, the fragment is likely anchoring correctly in the hydrophobic pocket.

Protocol B: Synthetic Elaboration (Fragment Growing)

Once binding is confirmed, the ester group of MMPA functions as a "growth vector." The ester is rarely the final pharmacophore; it is a masked handle for accessing diverse chemical space (amides, alcohols, heterocycles).

Pathway Logic

The strategy involves hydrolyzing the ester to the free acid, followed by parallel amide coupling to explore adjacent binding pockets (e.g., the solvent-exposed region of a kinase).

Synthesis_Pathway MMPA MMPA (Ester) Starting Material Acid Intermediate Acid (Hydrolysis) MMPA->Acid Library Amide Library (Diversity Generation) Acid->Library Step1 LiOH, THF/H2O RT, 2h Step2 R-NH2, HATU, DIPEA DMF, RT

Figure 2: Synthetic pathway for converting the MMPA ester handle into a diverse amide library.

Step-by-Step Synthesis
Step 1: Hydrolysis to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid
  • Dissolve MMPA (1.0 eq) in a 3:1 mixture of THF:Water.

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 2.0 eq).

  • Stir at room temperature for 2–4 hours (Monitor by TLC/LCMS).

  • Acidify to pH ~3 with 1N HCl.

  • Extract with Ethyl Acetate (3x). Dry over Na2SO4 and concentrate.

    • Yield is typically >90%. The product is a white solid.

Step 2: Parallel Amide Coupling (Library Generation)
  • Dissolve the acid (from Step 1) in dry DMF (0.1 M concentration).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes to activate the acid.

  • Aliquot the activated mixture into a 96-well reaction block containing different amines (1.2 eq).

  • Shake at room temperature for 12 hours.

  • Purification: For FBDD, rapid purification via preparative HPLC is recommended to isolate the specific amides for secondary screening (Kd determination).

Case Study Application: Kinase Hinge Binding

In the context of kinase inhibitors, the pyrazole core of MMPA often serves as a hinge-binder.

  • Mechanism: The N2 nitrogen of the pyrazole acts as a hydrogen bond acceptor for the backbone NH of the kinase hinge region.

  • Vector: The C4-acetate group points towards the solvent front (or the ribose pocket depending on orientation).

  • Optimization: By converting the acetate to an amide (Protocol B), researchers can introduce solubilizing groups (morpholines, piperazines) or hydrophobic groups to engage the "Gatekeeper" residue.

References

  • Fragment-Based Drug Discovery Overview: Erlanson, D. A., et al. "Fragment-based drug discovery: opportunities for organic synthesis." Nature Reviews Drug Discovery, 2016. Link

  • STD-NMR Methodology: Mayer, M., & Meyer, B. "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy."[1][2] Angewandte Chemie International Edition, 1999. Link

  • Pyrazole Scaffolds in Kinases: Fabbro, D., et al. "Targeting cancer with small-molecule kinase inhibitors."[3] Nature Reviews Drug Discovery, 2002. (Contextualizing Pyrazoles as ATP mimetics).

  • Chemical Properties & Safety Data: PubChem Compound Summary for CID 66826207 (this compound). Link

Sources

The Strategic Application of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, molecules incorporating a pyrazole ring have emerged as a "privileged scaffold".[1][2] This is due to their synthetic accessibility, favorable drug-like properties, and their ability to function as bioisosteric replacements for other key chemical motifs.[1] The pyrazole moiety is a cornerstone in numerous FDA-approved kinase inhibitors, including Crizotinib, Ruxolitinib, and Encorafenib, targeting kinases such as ALK, JAK, and BRAF, respectively.[1]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate , a versatile building block, in the synthesis of potent and selective kinase inhibitors. We will delve into the rationale behind its application, provide a detailed synthetic protocol for a core kinase inhibitor scaffold, and discuss the mechanistic basis of the resulting compounds' activity.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂PubChem
Molecular Weight 154.17 g/mol PubChem
CAS Number 1248548-23-3PubChem
Appearance Not specified (typically an oil or low-melting solid)N/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, alcohols)General Chemical Knowledge
Storage Sealed in dry, 2-8°CBLDpharm[3]

Synthetic Rationale: Why the 1-Methyl-1H-pyrazol-4-yl Moiety?

The strategic incorporation of the 1-methyl-1H-pyrazol-4-yl group into kinase inhibitors is driven by its ability to form key interactions within the ATP-binding site of the target kinase. The pyrazole ring can act as a versatile pharmacophore:

  • Hinge-Binding Motif: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, forming crucial interactions with the "hinge region" of the kinase, a flexible segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine ring of ATP, making these compounds effective ATP-competitive inhibitors.

  • Scaffold for Diverse Functionalization: The pyrazole ring can be readily substituted at multiple positions, allowing for the introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. The acetic acid ester functionality of the title compound provides a reactive handle for further chemical transformations.

  • Improved Physicochemical Properties: The inclusion of the pyrazole moiety can enhance the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the resulting inhibitor.[4]

Core Synthesis Protocol: Construction of a Pyrazolyl-Pyrimidinamine Scaffold

The following protocol details a representative synthesis of a 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine core, a common scaffold in a variety of kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs). This two-step process involves the initial formation of a pyrazolyl-β-ketoester followed by a cyclocondensation reaction with a guanidine derivative.

Experimental Workflow Diagram

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation A This compound D Reaction Vessel (Anhydrous Ethanol) A->D B Ethyl Acetate B->D C Sodium Ethoxide (NaOEt) C->D E Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate (β-Ketoester Intermediate) D->E Stir at RT, then reflux H Reaction Vessel (Anhydrous Ethanol) E->H F N-Phenylguanidine Nitrate F->H G Sodium Ethoxide (NaOEt) G->H I 4-(1-methyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine (Final Product) H->I Reflux

Caption: Synthetic workflow for the preparation of a pyrazolyl-pyrimidinamine kinase inhibitor core.

Step 1: Synthesis of Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate (β-Ketoester Intermediate)

Rationale: This step involves a Claisen condensation reaction to generate a β-ketoester. This intermediate possesses the necessary electrophilic centers for the subsequent cyclocondensation reaction to form the pyrimidine ring.

Materials:

  • This compound

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Aqueous hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of sodium ethoxide (1.2 eq.) in anhydrous ethanol, add a mixture of this compound (1.0 eq.) and ethyl acetate (2.0 eq.) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add ice-cold water and acidify to pH 5-6 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Self-Validation: The formation of the β-ketoester can be confirmed by ¹H NMR spectroscopy, observing the characteristic signals for the methylene protons flanked by two carbonyl groups, and by mass spectrometry to confirm the expected molecular weight.

Step 2: Synthesis of 4-(1-methyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine

Rationale: This is a classic cyclocondensation reaction where the newly formed β-ketoester reacts with a guanidine derivative to construct the pyrimidine ring.[5][6] N-phenylguanidine is used here as an example to introduce a phenylamino substituent at the 2-position of the pyrimidine, a common feature in many kinase inhibitors.

Materials:

  • Ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate (from Step 1)

  • N-Phenylguanidine nitrate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol, add N-phenylguanidine nitrate (1.1 eq.) and stir for 30 minutes at room temperature.

  • To this mixture, add a solution of ethyl 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanoate (1.0 eq.) in anhydrous ethanol.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate may form.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization to obtain the final product, 4-(1-methyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine.

Self-Validation: The structure of the final product should be confirmed by a full suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular formula and connectivity.

Mechanism of Action and Signaling Pathway Inhibition

The synthesized 4-(1-methyl-1H-pyrazol-4-yl)-N-phenylpyrimidin-2-amine scaffold is designed to act as an ATP-competitive kinase inhibitor. The pyrazole and pyrimidine nitrogens are positioned to form hydrogen bonds with the hinge region of the kinase active site. The phenylamino group can be further functionalized to interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity for the target kinase.

Many kinases, such as CDKs and JAKs, are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][7] Dysregulation of these pathways is a hallmark of cancer and inflammatory diseases.

Illustrative Signaling Pathway: CDK-Mediated Cell Cycle Progression

G cluster_0 Cell Cycle Progression cluster_1 CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK CDK/Cyclin Complex Rb Rb Protein CDK->Rb Phosphorylation E2F E2F Rb->E2F Genes S-Phase Genes E2F->Genes Transcription Genes->S Inhibitor Pyrazolyl-Pyrimidinamine Inhibitor Inhibitor->CDK Inhibition

Caption: Inhibition of the CDK/Cyclin complex by the pyrazolyl-pyrimidinamine scaffold blocks Rb phosphorylation, leading to cell cycle arrest.

In this pathway, Cyclin-Dependent Kinases (CDKs) form complexes with cyclins to phosphorylate the Retinoblastoma (Rb) protein.[3] Phosphorylated Rb releases the transcription factor E2F, which then activates the transcription of genes required for entry into the S phase of the cell cycle. The synthesized pyrazolyl-pyrimidinamine inhibitor competes with ATP for the binding site on the CDK, preventing Rb phosphorylation and causing cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3]

Applications in Kinase Inhibitor Synthesis: A Summary

The 1-methyl-1H-pyrazol-4-yl moiety, and derivatives of this compound, are versatile building blocks for a range of kinase inhibitors. The following table summarizes some examples of kinase inhibitors that incorporate this or a similar pyrazole scaffold.

Target Kinase(s)Example Inhibitor ScaffoldReported ActivityReference
CDK2 N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminePotent CDK2 inhibition and anticancer activity.[8][9]RSC Publishing (2024)[8]
JAK1, JAK2, JAK3 4-amino-(1H)-pyrazole derivativesIC₅₀ values in the low nanomolar range against JAK family kinases.[7]ACS Med. Chem. Lett.
MST3 Pyrazole-based macrocyclesHighly selective inhibitor for MST3, involved in cell-cycle progression.[10]RSC (2023)[10]
Akt1/2/3 N-(2-phenylethyl)-5-pyrimidin-4-yl-pyrazoleNanomolar inhibition of Akt isoforms.[11]J. Med. Chem.
Aurora Kinases N-phenyl-4-(pyrazol-4-yl)pyrimidin-2-aminesPotent inhibitors of Aurora A and B kinases.General Pyrazole Chemistry

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols and rationale presented herein provide a solid foundation for researchers to explore the synthesis of novel compounds based on the privileged pyrazole scaffold. The adaptability of the pyrazole ring and the reactivity of the acetate group allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles. Future work in this area will likely focus on the development of highly selective inhibitors for specific kinase isoforms and the exploration of novel pyrazole-based scaffolds to overcome drug resistance.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. 2024. [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC. 2023. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. 2024. [Link]

  • Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). MDPI. 2008. [Link]

  • Synthesis of the starting precursors. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. 2018. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. 2023. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PubMed Central. [Link]

  • N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl). NIH. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. 2023. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central. [Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. NIH. 2024. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. 2021. [Link]

  • (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). MDPI. 2024. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. 2023. [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. 2019. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]

  • Microwave-Assisted Cyclocondensation of Hydrazine Derivatives with Alkyl Dihalides or Ditosylates in Aqueous Media: Syntheses of Pyrazole, Pyrazolidine and Phthalazine Derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. 2024. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 2025. [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. 2017. [Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. 2019. [Link]

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry. 2023. [Link]

  • Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis. Organic Chemistry Portal. 2006. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]

  • Proposed mechanism for the cyclocondensation reaction between. ResearchGate. [Link]

  • This compound. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS No. 1248548-23-3)[1]. This document is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during its synthesis. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you optimize your reaction and achieve higher efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: My reaction mixture for the Fischer esterification turned dark brown/black upon adding sulfuric acid. What is the cause?

A: This is a common observation and typically indicates charring or decomposition of the starting material or product, often caused by an excessive amount or concentration of the acid catalyst. Concentrated sulfuric acid is a strong dehydrating agent and oxidant. We recommend adding the acid slowly and ensuring the reaction is cooled in an ice bath during the addition. Alternatively, consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH)[2].

Q2: I'm attempting an N-alkylation of a pyrazole precursor, but my reaction is sluggish and incomplete even after extended reaction times. Why?

A: Incomplete N-alkylation is often due to an insufficiently strong base or poor solubility of the pyrazole salt intermediate. The basicity of the pyrazole nitrogen is relatively low, and a strong base like sodium hydride (NaH) is often required to achieve full deprotonation. Ensure your solvent is anhydrous and can dissolve the resulting pyrazolate anion. Aprotic polar solvents like DMF or DMSO are excellent choices[3].

Q3: After workup, my crude product shows multiple spots on TLC. What are the likely side products?

A: For N-alkylation routes starting with an unsubstituted pyrazole, the most common side products are regioisomers, as alkylation can occur on either nitrogen of the pyrazole ring, a well-documented challenge in pyrazole chemistry[4]. If using a Fischer esterification route, spots could correspond to unreacted starting carboxylic acid or byproducts from decomposition. Always confirm the purity of your starting materials before beginning the reaction.

Q4: How can I effectively purify the final product?

A: this compound is amenable to purification by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity, is effective. For larger scales, vacuum distillation can be considered if the compound is thermally stable. Standard workup procedures involving washing with sodium bicarbonate solution are crucial to remove acidic residues before chromatography[5].

Section 2: Troubleshooting Guide by Synthetic Route

There are two primary and reliable synthetic pathways to this compound. Below, we troubleshoot common issues for each.

Route A: Fischer Esterification of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

This is a classic, cost-effective method involving the acid-catalyzed reaction between the parent carboxylic acid and methanol[6]. The main challenge is that the reaction is an equilibrium process[5][7].

  • Scientific Cause: The Fischer esterification is a reversible reaction where water is produced as a byproduct. According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, limiting the yield[2][7].

  • Solution 1: Use a Large Excess of Alcohol. The most straightforward way to drive the equilibrium forward is to use a large excess of one of the reactants. Since methanol is inexpensive and can also serve as the reaction solvent, using it in a significant excess (e.g., 20-50 equivalents or as the solvent) is highly effective[7][8]. A study on the esterification of acetic acid with ethanol showed that increasing the alcohol from 1 equivalent to a 10-fold excess increased the yield from 65% to 97% at equilibrium[7].

  • Solution 2: Ensure Anhydrous Conditions. While water is a product, starting with wet reagents or solvents will inhibit the reaction from the outset. Use anhydrous methanol and ensure your starting carboxylic acid is thoroughly dried.

  • Solution 3: Catalyst Concentration. Ensure a truly catalytic amount of acid is used (typically 1-5 mol%). Too much acid can lead to decomposition, while too little will result in a very slow reaction rate.

ParameterStandard ConditionOptimized ConditionRationale
Methanol 3-5 eq.20+ eq. (or as solvent)Shifts equilibrium towards the product[7][8].
Catalyst Conc. H₂SO₄p-TsOH or H₂SO₄p-TsOH is often milder and causes less charring.
Temperature 65°C (Reflux)65°C (Reflux)Reaction requires heat but should not exceed the boiling point of methanol[5].
Reaction Time 4-8 hours12-24 hoursDrive the reaction closer to completion, monitor by TLC.

The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol[2].

Fischer_Esterification cluster_reactants Step 1: Protonation cluster_attack Step 2: Nucleophilic Attack cluster_transfer Step 3: Proton Transfer cluster_elimination Step 4: Elimination of Water RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH Acid Catalyst H_plus H⁺ Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int by Methanol MeOH CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Water H₂O Protonated_Ester->Water Loss of H₂O Final_Ester R-COOCH₃ Protonated_Ester->Final_Ester Final_Ester->Final_Ester Deprotonation (Catalyst Regen.)

Caption: Mechanism of the Fischer Esterification.

Route B: N1-Alkylation of Methyl 2-(1H-pyrazol-4-yl)acetate

This route involves the deprotonation of the pyrazole NH followed by nucleophilic attack on a methylating agent. However, for the target molecule, it is more common to perform N-methylation on the pyrazole ring first, followed by elaboration of the side chain, or to use a pre-formed 4-substituted pyrazole. If starting with Methyl 2-(1H-pyrazol-4-yl)acetate, the key step is selective N-methylation.

  • Scientific Cause: The pKa of the pyrazole NH proton is approximately 14, meaning a sufficiently strong base is required for deprotonation. Common inorganic bases like potassium carbonate (K₂CO₃) may not be strong enough to deprotonate the pyrazole completely, leading to a low concentration of the active nucleophile[9].

  • Solution 1: Use a Stronger Base. Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this transformation. It deprotonates the pyrazole irreversibly, driving the reaction forward. Potassium bis(trimethylsilyl)amide (KHMDS) is another excellent option[3].

  • Solution 2: Optimize Solvent. The solvent must be aprotic and polar enough to dissolve the pyrazolate salt. Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are superior choices over solvents like acetonitrile or THF for this reason.

  • Solution 3: Choice of Methylating Agent. While dimethyl sulfate is effective, it is highly toxic. Methyl iodide is a common and effective alternative. Using a more reactive methylating agent like methyl triflate can accelerate the reaction but may reduce selectivity and increase cost.

This flowchart provides a logical sequence for diagnosing and solving yield issues.

Caption: Troubleshooting Decision Tree for Low Yield.

Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Fischer Esterification

This protocol is designed to maximize yield by driving the reaction equilibrium.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.40 g, 10.0 mmol)[10].

  • Reagent Addition: Add 50 mL of anhydrous methanol. Stir until the acid dissolves completely.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.1 mL, ~2 mmol) to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 16 hours. Monitor the reaction progress by TLC (e.g., Ethyl Acetate/Hexane 1:1), checking for the disappearance of the starting carboxylic acid.

  • Workup (Quench): After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ester.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (~2-3 g).

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., 10% ethyl acetate in hexane).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with 10% ethyl acetate in hexane, collecting fractions. Gradually increase the polarity to 20%, then 30% ethyl acetate in hexane.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a clear oil.

References
  • European Patent Office. Purification process for methyl acetate - EP 0487285 A2.
  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • BenchChem.
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • The Organic Chemistry Tutor.
  • PubChem. This compound.
  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
  • OperaChem.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • University of Missouri-St. Louis.
  • Supporting Information.
  • Organic Chemistry Portal.

Sources

"Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" byproduct identification

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting Synthesis, Purity, and Identification of CAS 1248548-23-3

Core Molecule Dashboard

Before troubleshooting, verify your target specifications to establish a baseline.

FeatureSpecification
Compound Name Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
CAS Number 1248548-23-3
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
Exact Mass 154.07
Key Structural Features N-Methyl pyrazole ring (Pos. 1), Methyl acetate side chain (Pos.[1][2][3][4][5][6][7][8] 4)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water.
Diagnostic Workflow: Identify Your Impurity

Use this decision tree to correlate your analytical observations (LCMS/NMR) with specific chemical byproducts.

ImpurityIdentification Start Observation: Unexpected Peak or Low Purity LCMS_Check Step 1: Check LCMS Mass (ESI+) Start->LCMS_Check Mass_141 Mass [M+H]+ = 141 (-14 Da) LCMS_Check->Mass_141 M-14 Mass_140 Mass [M+H]+ = 141 (-14 Da) LCMS_Check->Mass_140 M-14 Mass_169 Mass [M+H]+ = 169 (+14 Da) LCMS_Check->Mass_169 M+14 Mass_160_Plus Mass > 160 (High Polarity) LCMS_Check->Mass_160_Plus M+15/M+Methyl NMR_Check Step 2: Check 1H NMR Mass_141->NMR_Check Mass_140->NMR_Check Mass_169->NMR_Check Mass_155 Mass [M+H]+ = 155 (Target) Mass_160_Plus->NMR_Check Impurity_A Impurity A: N-Desmethyl Precursor (Unreacted Starting Material) NMR_Check->Impurity_A Missing N-Me Singlet (~3.8 ppm) Impurity_B Impurity B: Carboxylic Acid (Hydrolysis Product) NMR_Check->Impurity_B Missing O-Me Singlet (~3.6 ppm) Impurity_C Impurity C: Ethyl Ester (Transesterification) NMR_Check->Impurity_C New Triplet/Quartet (Ethyl) Impurity_D Impurity D: Pyrazolium Salt (Over-methylation) NMR_Check->Impurity_D Downfield Shift of all signals

Figure 1: Diagnostic logic for identifying common byproducts based on mass shift and NMR signature.

Troubleshooting Guide (Q&A)
Scenario A: "I see a peak at m/z 141 in LCMS."

Diagnosis: You have the N-desmethyl precursor (Methyl 2-(1H-pyrazol-4-yl)acetate) or the Carboxylic Acid (2-(1-methyl-1H-pyrazol-4-yl)acetic acid). Both can appear at m/z 141 in positive mode (140 + H).

  • Differentiation:

    • Retention Time: The Acid is significantly more polar and will elute earlier on Reverse Phase (C18). The N-desmethyl precursor is also more polar than the target but less so than the acid.

    • NMR Confirmation:

      • Target: Shows two methyl singlets (

        
         ~3.8 N-Me, 
        
        
        
        ~3.7 O-Me).
      • N-desmethyl: Shows only one methyl singlet (O-Me) and a broad NH (or no NH depending on solvent).

      • Acid: Shows only one methyl singlet (N-Me) and loss of the O-Me peak.

  • Root Cause:

    • If N-desmethyl: Incomplete methylation reaction. Base was too weak or equivalent of MeI was insufficient.

    • If Acid:[6][8][9] Hydrolysis during workup. Avoid high pH aqueous washes or prolonged exposure to water/base.

Scenario B: "My yield is low, and I see a very polar spot on TLC."

Diagnosis: Formation of the 1,2-dimethylpyrazolium salt (Over-methylation).

  • Mechanism: The pyrazole nitrogen lone pair is nucleophilic.[10] Once the desired N-methyl product forms, it can react again with excess methyl iodide to form a quaternary ammonium salt.

  • Solution:

    • Control stoichiometry strictly (1.0–1.1 eq of MeI).

    • Keep reaction temperature low (0°C to RT).

    • Avoid "dumping" excess alkylating agent to push conversion; monitor by TLC/LCMS instead.

Scenario C: "There is an extra triplet and quartet in my NMR."

Diagnosis: Transesterification (Ethyl ester formation).

  • Root Cause: Did you use Ethanol as a solvent for the reaction or workup? If NaH or Carbonate bases are used in Ethanol, the methoxide group is easily exchanged for ethoxide.

  • Solution: Always match the alcohol solvent to the ester group (use Methanol for methyl esters) or use non-nucleophilic solvents (DMF, THF, DCM).

Detailed Analytical Data Comparison

Use this table to confirm identity against your spectral data.

ComponentMass (ESI+)1H NMR (CDCl₃, 400 MHz) Key Signals
Target Product 155 [M+H]⁺N-Me: 3.86 (s, 3H)O-Me: 3.70 (s, 3H)CH₂: 3.55 (s, 2H)Ar-H: 7.35, 7.50 (s, 2H)
Impurity A (NH-Precursor) 141 [M+H]⁺N-Me: AbsentO-Me: 3.71 (s, 3H)NH: Broad singlet >8.0
Impurity B (Acid) 141 [M+H]⁺N-Me: 3.88 (s, 3H)O-Me: AbsentCOOH: Broad >10.0
Impurity C (Ethyl Ester) 169 [M+H]⁺Ethyl: 1.25 (t), 4.15 (q)N-Me: 3.86 (s, 3H)O-Me: Absent
Validated Synthetic Protocol

To minimize the byproducts listed above, follow this optimized protocol for N-methylation.

Reaction: Methyl 2-(1H-pyrazol-4-yl)acetate


 this compound[1][8]
  • Setup: In a dry round-bottom flask, dissolve Methyl 2-(1H-pyrazol-4-yl)acetate (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration).

    • Note: MeCN is preferred for easier workup; DMF requires thorough aqueous washing.

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq).

    • Why Cs₂CO₃? It promotes cleaner N-alkylation compared to K₂CO₃ or NaH for pyrazoles [1].

  • Alkylation: Cool to 0°C. Add Methyl Iodide (MeI) (1.1 eq) dropwise.

    • Critical: Do not add excess MeI initially.

  • Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC (5% MeOH in DCM) or LCMS after 2 hours.

    • Checkpoint: If starting material remains, add 0.1 eq MeI. Do not add large excesses to prevent quaternary salt formation.

  • Workup: Filter off inorganic solids. Concentrate the filtrate.

    • If DMF used: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
    • Result: The product is typically a pale yellow oil or low-melting solid.

References
  • Selectivity in Pyrazole Methylation

    • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.[11]

    • Source: The Journal of Organic Chemistry (2024).

    • URL:[Link]

    • Context: Discusses challenges in pyrazole methylation and selectivity (relevant for general pyrazole chemistry, though 4-substituted symmetric pyrazoles do not gener
  • General Pyrazole Synthesis & Reactivity

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
    • Source: Molecules (MDPI).
    • URL:[Link]

    • Context: Provides fundamental shifts and reactivity p
  • Analytical Data Verification

    • Title: Methyl 2-(1-methyl-1H-pyrazol-4-yl)
    • Source: PubChem (NIH).[8]

    • URL:[Link]

    • Context: Verification of CAS, MW, and chemical identifiers.[8]

Sources

Improving regioselectivity in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: L3 Engineering Support | Topic: Regioselectivity Control

Welcome to the Advanced Synthesis Support Center. You are likely here because your pyrazole synthesis yielded a 1:1 mixture of regioisomers, or you are struggling to install a substituent at the sterically crowded nitrogen.

In medicinal chemistry, the difference between a 1,3- and 1,5-substituted pyrazole is often the difference between a blockbuster drug and an inactive compound. This guide treats synthetic failures as "bugs" in the reaction logic and provides the "patches" (protocols) to fix them.

🛠️ Quick Diagnostics: Select Your Issue
SymptomProbable CauseRecommended Patch
1:1 Isomer Mixture Similar electronic/steric character of carbonyls in 1,3-diketone.Patch 1.1: Fluorinated Solvents
Wrong Isomer (CF₃) Misunderstanding of fluorine's "distal attack" directing effect.Patch 1.2: The CF₃ Exception
N-Alkylation Failure Tautomeric shifting during base-mediated alkylation.Patch 3.0: Steric/Electronic Steering
Need 5-CF₃ Specific Condensation method is too ambiguous.Patch 2.0: [3+2] Cycloaddition
📊 Decision Logic: The Regioselectivity Flowchart

Before starting a synthesis, run your target structure through this logic gate to select the correct methodology.

PyrazoleLogic Start Target Pyrazole Structure Isomer Is the Pyrazole N-Substituted? Start->Isomer Method Are substituents Electronic or Steric? Isomer->Method Yes Coupling Method C: Cross-Coupling (N-H Pyrazole + Aryl Halide) Isomer->Coupling No (Post-functionalization) Condensation Method A: Condensation (Hydrazine + 1,3-Diketone) Method->Condensation Steric Bulk Differs (tBu vs Me) Cycloadd Method B: [3+2] Cycloaddition (Nitrile Imine + Alkyne) Method->Cycloadd Electronic Ambiguity (Ph vs Ph) Use Fluorinated Solvent Use Fluorinated Solvent Condensation->Use Fluorinated Solvent Optimization Use BTP for CF3 Use BTP for CF3 Cycloadd->Use BTP for CF3 Optimization

Figure 1: Strategic decision tree for selecting the synthetic route based on target substitution patterns.

🟢 Module 1: The Condensation Conundrum (Hydrazine + 1,3-Diketone)

The Bug: The classic Knorr synthesis often fails because the hydrazine nucleophile cannot distinguish between the two carbonyl electrophiles, leading to mixtures.

🔧 Root Cause Analysis

The reaction is governed by the Hard-Soft Acid-Base (HSAB) theory and steric accessibility.

  • Hydrazine Nucleophilicity: In alkyl hydrazines (

    
    ), the substituted nitrogen is more nucleophilic (inductive effect). In aryl hydrazines (
    
    
    
    ), the unsubstituted nitrogen is more nucleophilic (lone pair on substituted N is delocalized into the ring).
  • Carbonyl Electrophilicity: The hydrazine attacks the most electrophilic carbonyl first.

💡 Patch 1.1: The Fluorinated Solvent Switch

Using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically improve regioselectivity via hydrogen-bond activation of the specific carbonyl.

Protocol: TFE-Mediated Synthesis

  • Dissolve: 1.0 equiv of 1,3-diketone in TFE (0.5 M).

  • Add: 1.1 equiv of Hydrazine (or salt form + 1.1 equiv NaOAc).

  • React: Stir at room temperature for 1–2 hours.

  • Workup: Evaporate TFE (recoverable). The fluorinated solvent preferentially activates the harder carbonyl, often shifting ratios from 50:50 to >95:5.

💡 Patch 1.2: The "CF₃ Exception" (Critical Knowledge)

If your target contains a Trifluoromethyl (


) group, standard logic fails.
  • Observation:

    
     is electron-withdrawing, making the adjacent carbonyl highly electrophilic.
    
  • Reality: In solution, the

    
    -carbonyl often forms a hydrate or hemiacetal , rendering it inactive to initial attack.
    
  • Result: The hydrazine attacks the carbonyl distal (furthest) from the

    
     group first.
    

Rule of Thumb: In


-diketones, the initial C-N bond forms at the non-fluorinated carbon.
🟡 Module 2: The [3+2] Cycloaddition (Precision Engineering)

The Bug: You need a 1,3,5-substituted pyrazole where the 1,3-diketone precursors are unstable or unavailable.

🔧 Root Cause Analysis

Condensation relies on thermodynamic equilibrium. Cycloaddition relies on Frontier Molecular Orbital (FMO) interactions, which are more predictable and kinetically controlled.

💡 Patch 2.0: Nitrile Imines + 2-Bromo-3,3,3-trifluoropropene (BTP)

This is the modern gold standard for synthesizing 5-trifluoromethylpyrazoles with 100% regiocontrol.

Mechanism Visualization:

Cycloaddition Hydrazonyl Hydrazonyl Chloride (Precursor) NitrileImine Nitrile Imine (Dipole) Hydrazonyl->NitrileImine + Base - HCl Base Base (TEA) TS Regioselective TS (Steric/Electronic Match) NitrileImine->TS + BTP BTP BTP (Dipolarophile) [CF3-C(Br)=CH2] BTP->TS Product 5-CF3 Pyrazole (Exclusive Isomer) TS->Product - HBr (Aromatization)

Figure 2: The pathway for exclusive 5-CF3 pyrazole formation using BTP.

Protocol: 5-CF₃ Pyrazole Synthesis

  • Prepare: Hydrazonyl chloride (from aldehyde + hydrazine + NCS).

  • Mix: Hydrazonyl chloride (1.0 equiv) and 2-Bromo-3,3,3-trifluoropropene (BTP) (1.2 equiv) in DCM or Toluene.

  • Initiate: Add Triethylamine (2.0 equiv) dropwise at 0°C.

  • Monitor: The base generates the nitrile imine in situ, which snaps onto BTP.

  • Result: Exclusive formation of the 5-trifluoromethyl isomer due to the specific polarization of BTP.

🔴 Module 3: Post-Synthetic Functionalization (N-Arylation)

The Bug: You have an unsubstituted pyrazole (


) and need to add an aryl group, but alkylation gives a mix of N1 and N2 products.
🔧 Root Cause Analysis

Unsubstituted pyrazoles exist in tautomeric equilibrium.


 reactions (using alkyl halides + base) are dominated by sterics (attacking the least hindered nitrogen) and the "lone pair availability" paradox.
💡 Patch 3.0: Copper-Catalyzed Cross-Coupling (Chan-Lam)

Metal catalysis overrides steric bias by coordinating to the nitrogen that forms the most stable metal-complex intermediate.

Protocol: Regioselective N-Arylation

  • Reagents: Pyrazole substrate, Arylboronic acid (2.0 equiv),

    
     (0.1–1.0 equiv), Pyridine (2.0 equiv).
    
  • Solvent: DCM or DMF, open to air (oxidative coupling).

  • Regiocontrol:

    • Sterics: Bulky groups at C3/C5 will direct arylation to the distal nitrogen.

    • Chelation: If a directing group (e.g., pyridine ring) is at C3, the copper will chelate and force arylation at the proximal nitrogen (N2).

📚 References
  • Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[1] Chemical Reviews, 111(11), 6984-7034.[1] Link

  • Li, X., et al. (2012). "A General and Regioselective Synthesis of 5-Trifluoromethyl-pyrazoles." Organic Letters, 14(18), 4858-4861.[2] Link

  • Zhang, X., et al. (2021).[3][4] "Regioselective Synthesis of 5-Trifluoromethylpyrazoles by [3 + 2] Cycloaddition of Nitrile Imines and 2-Bromo-3,3,3-trifluoropropene." The Journal of Organic Chemistry, 86(3), 2810–2819.[4] Link

  • Guillou, S., et al. (2009). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Tetrahedron, 65(18), 3529-3535. Link

  • Kornhaass, C., et al. (2012). "Cobalt-Catalyzed, Directed Arylation of C–H Bonds in N-Aryl Pyrazoles." Chemical Communications, 48, 10195-10197. Link

Sources

"Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" stability issues and degradation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability Profile, Degradation Pathways, and Handling Protocols

CAS: 1248548-23-3 | Formula: C₇H₁₀N₂O₂ | MW: 154.17 g/mol

Critical Stability Profile: The "Silent" Hydrolysis

Executive Summary: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a robust building block under inert conditions but exhibits a specific vulnerability to moisture-induced hydrolysis . Unlike simple alkyl esters, the heteroaryl ring (1-methyl-1H-pyrazole) can act as an electron-donating group, which, while generally stabilizing the aromatic system, does not protect the ester linkage from nucleophilic attack by water over time.

The primary degradation product is 2-(1-methyl-1H-pyrazol-4-yl)acetic acid . This degradation is often invisible to the naked eye (no color change) but catastrophic for stoichiometry-sensitive reactions like amide couplings or reductions.

Degradation Pathway (Mechanism)

The degradation is driven by the attack of adventitious water on the carbonyl carbon. This process is accelerated by trace acidity (often found in unbuffered chlorinated solvents) or basic impurities.

Hydrolysis Ester Methyl Ester (Active Reagent) Inter Tetrahedral Intermediate Ester->Inter Nucleophilic Attack Water + H₂O (Moisture) Water->Inter Acid Carboxylic Acid (Degradant) Inter->Acid Elimination Methanol + MeOH Inter->Methanol

Figure 1: Hydrolysis mechanism converting the active ester to the inactive carboxylic acid.[1]

Diagnostic Troubleshooting (FAQs)

Q1: My reaction yield is low, but the starting material looked fine. How do I confirm degradation?

The Issue: The carboxylic acid degradant often co-elutes with the ester on TLC plates (depending on the eluent) or is retained on the baseline, making the material appear "pure." The Fix: Use 1H NMR for definitive triage. Do not rely solely on LCMS, as the acid (MW 140) and ester (MW 154) may have different ionization efficiencies.

QC Protocol: 1H NMR Validation (CDCl₃)

Proton Environment Pure Ester (δ ppm) Degraded Acid (δ ppm) Diagnostic Action
-OCH₃ (Ester) ~3.68 (s, 3H) Absent Primary Indicator
N-CH₃ (Pyrazole) ~3.86 (s, 3H) ~3.88 (s, 3H) Reference Peak
-CH₂- (Alpha) ~3.52 (s, 2H) ~3.58 (s, 2H) Slight Shift
Pyrazole-H (C3/C5) ~7.30 - 7.50 ~7.35 - 7.55 Minor Shift

| -COOH | Absent | >10.0 (broad) | Confirmation |

Note: If running in DMSO-d₆, the -COOH proton may appear as a very broad hump between 11-13 ppm or be invisible due to exchange with water in the solvent.

Q2: The compound has turned into a gummy solid. Is it usable?

Analysis: Pure this compound is typically a low-melting solid or oil. A "gummy" texture often indicates:

  • Partial Hydrolysis: The carboxylic acid degradant has a higher melting point and can create a semi-solid mixture with the ester oil.

  • Polymerization (Rare): Unlikely for this scaffold unless exposed to extreme radical initiators.

Action:

  • Dissolve a small aliquot in DCM.

  • Wash with saturated NaHCO₃ (aq).

  • Dry organic layer (MgSO₄) and concentrate.

  • If the "gum" was the acid, it will be removed in the aqueous wash. Re-check NMR of the residue.

Q3: Can I store this in methanol/ethanol?

Strictly No. Storing methyl esters in ethanol (or other alcohols) can lead to transesterification (e.g., conversion to the Ethyl ester), especially if the glassware was acid-washed or if the solvent is not anhydrous.

  • Result: You will generate a mixture of Methyl and Ethyl esters, complicating purification and characterization downstream.

Workflow: Quality Control & Salvage

Use this decision tree to determine if your batch is viable or requires reprocessing.

QC_Workflow Start Sample Inspection NMR 1H NMR (CDCl₃) Start->NMR Check Check -OCH₃ Singlet (~3.68 ppm) NMR->Check Pure Integral = 3.0H (Proceed) Check->Pure Yes Partial Integral < 2.8H (Contaminated) Check->Partial No Action Is Acid Content >10%? Partial->Action Purify DCM/Bicarb Wash Action->Purify No (<10%) Salvage Fischer Esterification (MeOH + H₂SO₄) Action->Salvage Yes (>10%)

Figure 2: QC Decision Tree for determining batch viability.

Salvage Protocol: Re-Esterification

If your batch has significantly degraded (>10% acid), you can regenerate the ester rather than discarding the material.

  • Dissolution: Dissolve the degraded mixture in anhydrous Methanol (0.5 M concentration).

  • Catalysis: Add catalytic concentrated H₂SO₄ (5 mol%) or Thionyl Chloride (1.1 equiv, dropwise at 0°C).

  • Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Acid is more polar than Ester).

  • Workup:

    • Concentrate MeOH.

    • Redissolve in EtOAc.[2]

    • Wash with sat. NaHCO₃ (removes any unreacted acid).

    • Dry and concentrate.

Storage & Handling Recommendations

ParameterRecommendationRationale
Temperature -20°C (Freezer) Slows hydrolysis kinetics significantly.
Atmosphere Argon/Nitrogen Prevents moisture ingress.
Container Amber Glass + Parafilm Protects from light (minor concern) and ensures seal integrity.
Solvent Storage Store Dry (Neat) Never store in solution for long periods, especially not in protic solvents.
Desiccant Required Store the vial inside a secondary jar containing Drierite or Silica Gel.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66826207, this compound. Retrieved from [Link][1][3]

  • Larock, R. C. (1999).Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).
  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for alpha-proton acidity in heteroaryl systems). Retrieved from [Link]

Sources

Common pitfalls in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Pyrazoles

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Regioselectivity, Functionalization, and Purification

Welcome to the Pyrazole Synthesis Support Hub

You are likely here because your LC-MS shows a frustration-inducing pair of peaks with identical mass but slightly different retention times. Substituted pyrazoles are the backbone of modern kinase inhibitors (e.g., Ruxolitinib, Crizotinib), yet their synthesis is often plagued by a single, pervasive issue: Regioselectivity.

This guide moves beyond standard textbook definitions. We treat your chemical reaction as a system to be debugged. Below are the three most common failure modes and the specific protocols to resolve them.

Module 1: The Knorr Conundrum (Regioselectivity)

The Issue: You reacted an unsymmetrical 1,3-diketone with a substituted hydrazine and obtained a mixture of 1,3- and 1,5-disubstituted pyrazoles.

The Diagnosis: In the classic Knorr synthesis, the hydrazine contains two nucleophilic nitrogens (


 and 

), and the diketone contains two electrophilic carbonyls. If the electrophilicity of the two carbonyls is similar, the hydrazine attacks indiscriminately, leading to a mixture of isomers.

The Fix: Enaminone Surrogates Do not rely on "optimizing solvent polarity" for 1,3-diketones; it is rarely robust. Instead, replace the 1,3-diketone with an enaminone (often generated via DMF-DMA).

  • Why it works: Enaminones possess a "push-pull" electronic structure. The amino group donates electron density, rendering the

    
    -carbon nucleophilic and the carbonyl carbon highly electrophilic. This forces the hydrazine to attack the carbonyl exclusively, locking the regioselectivity.
    
Visualizing the Pathway

Knorr_Regioselectivity Start Substrate Selection Diketone 1,3-Diketone (Similar Electrophilicity) Start->Diketone Standard Route Enaminone Enaminone (Polarized System) Start->Enaminone Recommended Path_A Competitive Attack Diketone->Path_A Hydrazine adds to C1 OR C3 Path_B Directed Attack Enaminone->Path_B Hydrazine adds ONLY to C=O Result_Bad Mixture of 1,3- and 1,5-Isomers Path_A->Result_Bad Result_Good Single Regioisomer (High Purity) Path_B->Result_Good

Figure 1: Comparison of regiocontrol between standard 1,3-diketones and enaminone surrogates.

Module 2: N-Alkylation & Functionalization

The Issue: You are alkylating a pre-formed NH-pyrazole and cannot control whether the alkyl group attaches to N1 or N2.

The Diagnosis: The pyrazole anion is an ambident nucleophile.

  • Sterics: The alkylating agent prefers the less hindered nitrogen (N1).

  • Coordination: Specific metal cations can chelate between the N2 nitrogen and a substituent at the 3-position, directing alkylation to N2.

The "Magnesium Switch" Protocol: Recent methodologies utilize magnesium salts to flip selectivity. While standard basic conditions (


) favor the steric product (N1), magnesium catalysis can favor N2 alkylation via chelation control.
Troubleshooting N-Alkylation
VariableCondition A (Thermodynamic/Steric)Condition B (Chelation Control)
Target N1-Alkylation (Less hindered)N2-Alkylation (More hindered)
Base

or


(with catalyst)
Catalyst None

(0.2 equiv)
Solvent DMF or DMSO (Polar Aprotic)DCM or Toluene (Non-polar)
Mechanism

attack from least hindered N
Mg coordinates N2 + 3-substituent
Reference Standard PracticeThieme Connect [1]

Module 3: Purification & Isolation

The Issue: "My product is an oil," or "The isomers co-elute on silica."

The Diagnosis: Pyrazoles are polar and often "streak" on silica due to hydrogen bonding with silanols. Isomers often have identical


 values in standard EtOAc/Hexane systems.

Troubleshooting Guide:

Q: The isomers are inseparable by flash chromatography.

  • A: Switch the stationary phase logic.

    • Technique: Use C18 Reverse Phase silica. The slight difference in lipophilicity between 1,3- and 1,5-isomers is often amplified in water/methanol gradients compared to normal phase.

    • Alternative: If you must use normal phase, add 1% Triethylamine to your eluent to suppress silanol interactions.

Q: My product is stuck in the aqueous layer during workup.

  • A: Pyrazoles are amphoteric.

    • Check pH: Ensure the pH is adjusted to the molecule's isoelectric point (often pH 7-8 for neutral pyrazoles).

    • Salting Out: Saturate the aqueous layer with NaCl.

    • Solvent Switch: Replace Ethyl Acetate with DCM:Isopropanol (3:1) . This mixture is heavier than water and has vastly superior extraction power for polar heterocycles.

Module 4: Validated Experimental Protocols

Protocol A: Regioselective Synthesis via Enaminone (The "Robust" Route)

Targeting 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate (1,5-isomer)

Reagents:

  • Ethyl acetoacetate (1.0 equiv)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv)
    
  • Phenylhydrazine (1.0 equiv)

  • Ethanol (0.5 M concentration)

Step-by-Step:

  • Enaminone Formation: Charge a flask with ethyl acetoacetate and DMF-DMA. Stir neat (solvent-free) or in minimal ethanol at room temperature for 2 hours.

    • Checkpoint: Monitor by TLC.[1][2] The starting material should disappear, replaced by a lower

      
       yellow spot (the enaminone).
      
  • Cyclization: Dilute the mixture with ethanol. Cool to 0°C.

  • Addition: Add phenylhydrazine dropwise. The reaction is exothermic.[2]

  • Reflux: Heat to reflux for 1–2 hours.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, remove solvent under vacuum and recrystallize from EtOH/Water.

Why this works: The DMF-DMA converts the acetyl group into an enaminone. The hydrazine's


 (most nucleophilic) attacks the enaminone 

(most electrophilic), followed by cyclization. This guarantees the 1,5-substitution pattern [2].
Protocol B: N2-Selective Alkylation (Magnesium Catalysis)

Targeting N2-alkylation of a 3-substituted pyrazole

Reagents:

  • 3-Phenyl-1H-pyrazole (1.0 equiv)

  • Alkyl bromide (1.2 equiv)

  • 
     (0.2 equiv) - Critical Catalyst
    
  • Triethylamine (2.0 equiv)

  • DCM (Anhydrous)

Step-by-Step:

  • Catalyst Binding: Dissolve the pyrazole and

    
     in DCM. Stir for 15 mins to allow magnesium coordination to the N2 nitrogen.
    
  • Alkylation: Add Triethylamine and the alkyl bromide.

  • Reaction: Stir at room temperature (or mild heat, 40°C) for 12–24 hours.

  • Quench: Wash with dilute HCl (to remove Mg and amine), then brine.

  • Purification: Dry organic layer (

    
    ) and concentrate.
    

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal (Summarizing J. Org. Chem. 2008, 73, 2412).[3] URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives (Review). Source: MDPI (Molecules 2023). URL:[Link]

Sources

"Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" reaction monitoring by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYRZ-04-EST Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

You are working with Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (MW: 154.17 Da). This molecule presents specific challenges due to its moderate polarity, the basicity of the pyrazole nitrogen, and the UV-transparency of the aliphatic side chain.

This guide replaces standard templates with a "Causality-Driven" troubleshooting workflow. We do not just tell you what to do; we explain why the molecule behaves this way so you can adapt the protocol to your specific matrix.

Module 1: Thin Layer Chromatography (TLC) Diagnostics

User Query: "I cannot visualize my product on the TLC plate, or the spots are streaking badly."

The Science of the Problem
  • Visualization: The pyrazole ring has a chromophore, but it is less intense than benzene or pyridine systems. The ester tail is aliphatic and UV-inactive. Standard UV visualization at 254 nm is often weak, especially at low concentrations.

  • Tailing: The

    
     nitrogen of the pyrazole ring is a Lewis base. It interacts strongly with the acidic silanol groups (
    
    
    
    ) on the silica plate, causing "tailing" or "streaking" rather than a tight spot.
Troubleshooting Protocol
SymptomCausalityCorrective Action
Weak/No Spot (UV) Low molar absorptivity at 254 nm.Switch to Stains: Use Iodine (

) Chamber
(reversible, general) or PMA (Phosphomolybdic Acid) (permanent, requires heat).
Tailing / Streaking Acid-Base interaction with Silica.Neutralize Silica: Pre-treat plate with 1% Triethylamine (TEA) in eluent OR add 1%

to the developing tank.
Co-elution with SM Polarity similarity.Change Selectivity: If using Hex/EtOAc, switch to DCM/MeOH (95:5). The chlorinated solvent interacts differently with the pyrazole dipole.
Visualization Workflow (DOT Diagram)

TLC_Troubleshooting Start Start: TLC Plate Developed CheckUV Check UV (254 nm) Start->CheckUV Visible Spot Visible? CheckUV->Visible Shape Check Spot Shape Visible->Shape Yes Stain Apply Stain (Iodine or PMA) Visible->Stain No Tailing Is it Tailing? Shape->Tailing Good Proceed to Isolation Tailing->Good No (Round Spot) Modify Add 1% TEA or NH3 to Eluent Tailing->Modify Yes (Streak) Stain->Shape Modify->Start Re-run TLC

Figure 1: Decision tree for optimizing TLC visualization of pyrazole esters. Note the loop requiring mobile phase modification for basic nitrogen tailing.

Module 2: LC-MS Method Development

User Query: "I see no signal in MS, or the retention time is unstable."

The Science of the Problem
  • Ionization: This molecule is a base. It requires a proton source to ionize efficiently in ESI (+) mode (

    
    ). Neutral pH or high organic content without buffer may lead to poor ionization.
    
  • Retention: The molecule is small and moderately polar. On a standard C18 column, it may elute near the void volume (

    
    ) if the initial organic phase is too high, causing ion suppression from salts eluting early.
    
Recommended LC-MS Parameters
ParameterSettingTechnical Rationale
Column C18 or Phenyl-Hexyl (1.7 µm or 3.5 µm)Phenyl-Hexyl offers unique

selectivity for the pyrazole ring, often separating it better from aliphatic impurities.
Mobile Phase A Water + 0.1% Formic AcidCritical: The acid ensures the pyrazole nitrogen is protonated (

), facilitating ESI+ detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for nitrogenous heterocycles compared to Methanol.
Gradient 5% B to 95% BStart low (5%) to force retention. If elution is too fast, hold 5% B for 1 min.
MS Mode ESI Positive (

)
Target

: 155.1 (

).
LC-MS Logic Flow (DOT Diagram)

LCMS_Logic cluster_0 Critical Control Point Sample Sample Prep (Dilute in 10% ACN) Column Column: C18/Phenyl (Stationary Phase) Sample->Column Inject MobilePhase Mobile Phase pH (Acidic vs Basic) Column->MobilePhase Interaction Ionization ESI Source (+) Protonation MobilePhase->Ionization Elution Detection Detector (MS) m/z 155.1 Ionization->Detection [M+H]+

Figure 2: The LC-MS workflow emphasizes the dependency of ionization on the mobile phase pH.[1][2] Acidic conditions drive the protonation required for detection.

Module 3: Reaction Monitoring (Hydrolysis & Reduction)

User Query: "How do I distinguish the reactant from the product?"

When using this ester as a building block, you are likely hydrolyzing it to the acid or reducing it to the alcohol.

Mass Spectrometry Transitions

Use this table to program your Single Ion Monitoring (SIM) or to interpret your TIC (Total Ion Chromatogram).

SpeciesStructureFormulaMW

(ESI+)

Mass
Reactant (Ester) This compound

154.07155.1 Reference
Product (Acid) 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

140.06141.1 -14 Da
Product (Alcohol) 2-(1-methyl-1H-pyrazol-4-yl)ethanol

126.08127.1 -28 Da
Chromatographic Behavior (Shift)
  • Hydrolysis (Ester

    
     Acid): 
    
    • TLC: The Acid will be much more polar. It will stay on the baseline in Hex/EtOAc. You must switch to DCM/MeOH/AcOH (90:9:1) to move the acid.

    • LC-MS: The Acid will elute earlier (lower retention time) than the Ester on a Reverse Phase (C18) column due to the ionizable carboxyl group.

  • Reduction (Ester

    
     Alcohol): 
    
    • TLC: The Alcohol is more polar than the Ester but less polar than the Acid.

      
       will decrease compared to the Ester.
      
    • LC-MS: The Alcohol will elute earlier than the Ester but likely later than the Acid.

References
  • Separation of Basic Compounds: McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature." Journal of Chromatography A.

  • TLC Visualization Reagents: Merck KGaA. "TLC Stains and Visualization Reagents."[3][4] Sigma-Aldrich Technical Library.

  • Pyrazole Chemistry & Properties: PubChem Database. "Compound Summary: Pyrazole Derivatives." National Library of Medicine.

  • ESI Ionization Mechanisms: Cech, N. B., & Enke, C. G. (2001). "Practical implications of some recent studies in electrospray ionization fundamentals." Mass Spectrometry Reviews.

For further assistance, please reply to this thread with your raw LC-MS data files (.d, .raw, .wiff) or a photo of your TLC plate under UV.

Sources

Technical Support Center: Purification of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide acts as a specialized Technical Support Center for researchers working with Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3). It is designed to troubleshoot purity issues, optimize isolation, and ensure high-integrity data for downstream applications.

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-PYR-004 Subject: Impurity Removal & Purity Optimization

🔬 1. Diagnostic Triage: Identify Your Impurity

Before initiating a purification protocol, match your observation to the likely contaminant using the table below.

ObservationLikely ImpurityChemical CauseRecommended Action
Peak at RRT ~0.8 (RP-HPLC) 2-(1-Methyl-1H-pyrazol-4-yl)acetic acidHydrolysis of esterProtocol A (Bicarbonate Wash)
Yellow/Brown Coloration Oxidation products / OligomersTrace metal catalysis or air oxidationProtocol C (Charcoal/Silica)
Low Melting Point / Oiling Residual Solvents or N-MethylpyrazoleIncomplete drying or excess reagentProtocol B (High Vac / Acid Wash)
Extra Peak (NMR ~3.8 ppm) Unreacted 1-Methyl-1H-pyrazoleStarting material carryoverProtocol D (pH-Swing Extraction)

🛠 2. Troubleshooting Q&A (The "Why" & "How")

Q1: "My LC-MS shows a mass of 140.1 (M+H) alongside my product (155.2). What is this?"

Diagnosis: This is likely the hydrolyzed free acid , 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Mechanism: Methyl esters are susceptible to hydrolysis, especially if the workup involved prolonged exposure to aqueous base or acid, or if the drying step was insufficient. Solution: The free acid is significantly more acidic (pKa ~4-5) than the pyrazole ring (pKa ~2.5).

  • Dissolve your crude oil in Ethyl Acetate (EtOAc) .

  • Wash 2x with saturated NaHCO₃ . The free acid will deprotonate and move to the aqueous layer.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1] Note: Do not use strong bases like NaOH, as this will induce further hydrolysis of your product.

Q2: "I synthesized this via methylation of Methyl 2-(1H-pyrazol-4-yl)acetate, but I see two close spots on TLC."

Diagnosis: You may have regioisomers or N-alkylation artifacts . Expert Insight: While 4-substituted pyrazoles are symmetric regarding N1/N2, making N-methylation theoretically selective for a single product, steric or electronic effects from the side chain can sometimes lead to minor isomers or over-alkylation (quaternary ammonium salts). Solution: Check the polarity. Quaternary salts will stay at the baseline. Isomers will have very similar Rf values.

  • Action: Perform Flash Column Chromatography .

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: A gradient of DCM:MeOH (98:2 to 95:5) is often superior to Hexane:EtOAc for pyrazoles due to their polarity and "tailing" behavior on silica.

Q3: "The product is an oil, but literature suggests it should be a solid. How do I crystallize it?"

Diagnosis: Impurities (even <2%) can depress the melting point, keeping the product as a supercooled liquid. Solution:

  • Trituration: Add cold Diethyl Ether or Pentane to the oil. Scratch the flask walls with a glass rod. The non-polar solvent extracts lipophilic impurities while inducing nucleation.

  • Seeding: If you have a tiny amount of pure solid from a previous batch, add a "seed" crystal.

  • High Vacuum: Ensure all solvent (especially DMF or DMSO if used in synthesis) is removed. Residual DMF acts as a potent solvent, preventing solidification.

🧪 3. The "Gold Standard" Protocols

Protocol D: The pH-Swing Extraction (Purification by Chemical Logic)

Best for removing neutral impurities and starting materials without chromatography.

Principle: The pyrazole nitrogen is weakly basic (pKa ~2.5). We can protonate it to make the molecule water-soluble, wash away non-basic impurities, and then recover the product.

Step-by-Step:

  • Dissolution: Dissolve crude residue in EtOAc (10 mL/g).

  • Extraction (Forward): Extract the organic layer with 1M HCl (3 x 10 mL/g).

    • Chemistry: The product becomes the hydrochloride salt (

      
      ) and moves to the aqueous phase. Neutral impurities stay in EtOAc.
      
  • Wash: Wash the combined acidic aqueous layer with fresh EtOAc (1x) to remove entrained organics.

  • Neutralization (Reverse): Cool the aqueous layer to 0°C. Slowly adjust pH to ~8-9 using saturated NaHCO₃ or 2M NaOH (dropwise).

    • Observation: The product will oil out or precipitate as the free base.

  • Recovery: Extract the cloudy aqueous mixture with DCM (3 x 10 mL/g).

  • Finishing: Dry combined DCM layers over MgSO₄, filter, and concentrate.

⚠️ Critical Warning: Do not leave the ester in the acidic or basic aqueous solution for long periods. Perform this sequence rapidly (within 15-20 mins) to prevent hydrolysis.

Protocol C: Removal of Colored Impurities (Charcoal Treatment)

Best for removing oxidized tars that cause yellow/brown discoloration.

  • Dissolve the substance in Methanol or Ethanol (warm, ~40°C).

  • Add Activated Charcoal (5-10% by weight).

  • Stir for 30 minutes.

  • Filter through a Celite® pad to remove the charcoal.

  • Concentrate the filtrate.

📊 4. Technical Data & Visualization

Solubility Profile
SolventSolubilityUsage
Water Low (Neutral pH)Wash medium
1M HCl High (Protonated)Extraction phase
DCM HighExtraction / Chromatography
Hexane LowTrituration / Anti-solvent
Methanol HighRecrystallization solvent
Purification Logic Flowchart

The following diagram illustrates the decision process for purifying this compound.

PurificationWorkflow Start Crude Product (this compound) CheckHPLC Analyze Purity (HPLC/TLC) Start->CheckHPLC Decision1 Major Impurity Type? CheckHPLC->Decision1 AcidImpurity Hydrolyzed Acid (RRT < Product) Decision1->AcidImpurity Acidic Peak NeutralImpurity Non-Basic Neutrals (Starting Materials) Decision1->NeutralImpurity Non-Polar ColorImpurity Colored Tars (Oxidation) Decision1->ColorImpurity Discoloration ActionBicarb Wash w/ sat. NaHCO3 (Protocol A) AcidImpurity->ActionBicarb ActionpHSwing Acid-Base Swing Extraction (Protocol D) NeutralImpurity->ActionpHSwing ActionCharcoal Activated Charcoal / Celite (Protocol C) ColorImpurity->ActionCharcoal Final Pure Product (>98% Purity) ActionBicarb->Final ActionpHSwing->Final ActionCharcoal->Final

Caption: Decision tree for selecting the optimal purification protocol based on impurity profile.

📚 References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66826207, this compound. Retrieved February 11, 2026. [Link][2]

  • Organic Syntheses. Synthesis of substituted pyrazoles via hydrazine condensation. (Reference for general synthesis and workup of pyrazoles). [Link]

  • Vertex AI Search. Aggregated chemical property data for CAS 1248548-23-3. (Verified CAS and structure correlation).

Sources

Handling and storage of "Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Introduction

Welcome to the technical support center for Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate . As a Senior Application Scientist, I understand that this compound is not just a reagent; it is often a critical scaffold in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical candidates.[1]

This guide moves beyond basic safety data. It is designed to address the "Why did my reaction fail?" and "How do I keep this stable?" questions that arise during complex workflows. We treat this molecule as a dynamic entity, susceptible to environmental factors that can silently compromise your data integrity.[1]

Part 1: Critical Storage & Stability (The "Shelf-Life" Protocols)

The most common support tickets we receive regarding this compound stem from improper storage leading to moisture-induced degradation.[1]

Q: The compound arrived as an oil/low-melting solid.[1] Is this normal?

A: Yes. While often described as a solid in databases, the melting point of methyl pyrazole acetates can be depressed by trace impurities or solvent residues.[1]

  • Technical Insight: The ester linkage is susceptible to hydrolysis.[1] If the compound appears "wet" or "gooey" beyond its expected physical state, it may have absorbed atmospheric moisture, initiating hydrolysis to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid .[1]

  • Verification: Run a proton NMR in

    
    . Look for the sharp singlet of the methyl ester (
    
    
    
    ppm).[1] If this signal is diminished or if you see a broad peak
    
    
    ppm (carboxylic acid), degradation has occurred [1].[1]
Q: What is the Gold Standard storage protocol?

A: Do not simply leave this on the bench. Follow the Cryo-Desiccation Protocol :

StorageProtocol Arrival Compound Arrival Inspect Visual Inspection (Check for liquefaction) Arrival->Inspect Seal Seal under Argon/N2 (Parafilm is insufficient) Inspect->Seal Pass Desiccate Place in Desiccator (Secondary Containment) Seal->Desiccate Fridge Store at 2-8°C Desiccate->Fridge

Figure 1: The Cryo-Desiccation workflow ensures the ester bond remains protected from atmospheric hydrolysis.[1]

Part 2: Solubility & Formulation (The "Prep" FAQs)

Q: I'm seeing precipitation when diluting my stock solution. Why?

A: This is a lipophilic ester.[1] It is not water-soluble.[1]

  • The Fix: You must use a "miscibility bridge" solvent.[1]

  • Protocol: Dissolve the compound in 100% DMSO or DMF first to create a high-concentration stock (e.g., 100 mM).[1] Only then dilute into aqueous media.

  • Caution: Keep the final DMSO concentration <0.1% for cell-based assays to avoid solvent toxicity masking your compound's effects.[1]

Solubility Profile Table
SolventSolubility RatingApplication Notes
DMSO High (>50 mg/mL)Preferred for biological stock solutions.[1]
Methanol HighGood for transfers; avoid for long-term storage (transesterification risk).[1]
Water NegligibleDo not attempt to dissolve directly.[1]
DCM HighIdeal for extraction/purification workflows.[1]

Part 3: Reactivity & Synthesis Troubleshooting

Q: My saponification (ester hydrolysis) yield is low. What went wrong?

A: While this is a standard ester, the pyrazole ring introduces electronic effects that can complicate standard protocols.[1]

  • Issue: Decarboxylation. Pyrazole-acetic acids can be prone to thermal decarboxylation if heated excessively under acidic conditions.[1]

  • Solution: Perform hydrolysis under basic conditions (LiOH/THF/Water) at room temperature.[1] Avoid refluxing in strong acid unless necessary.[1]

Q: I used Ethanol as a solvent and my product mass is wrong. Why?

A: You likely caused Transesterification .[1]

  • Mechanism: If you use Ethanol (EtOH) with a base (like NaOEt or even NaOH), the ethoxide ion can attack the carbonyl, swapping the methoxy group (

    
    ) for an ethoxy group (
    
    
    
    ).[1]
  • Result: Your mass spec will show a +14 Da shift (Methyl to Ethyl).[1]

  • Prevention: Always match the solvent alcohol to the ester group.[1] Use Methanol for methyl esters.[1]

Reaction Pathway: Controlled Hydrolysis[1]

Hydrolysis Ester Methyl Ester (Starting Material) Tetra Tetrahedral Intermediate Ester->Tetra + OH- (Nucleophilic Attack) Acid Carboxylic Acid (Product) Tetra->Acid Collapse & Protonation Byproduct Methanol (Leaving Group) Tetra->Byproduct Elimination

Figure 2: The base-catalyzed hydrolysis mechanism.[1] Note that the "Leaving Group" (Methanol) must be removed to drive the equilibrium forward.[1]

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][3]

Senior Scientist's Safety Note: "Treat this compound as a potential sensitizer. Pyrazoles are biologically active scaffolds.[1][4][5] Always handle inside a fume hood to avoid inhalation of dust or aerosols.[1] If you experience respiratory irritation (H335), remove to fresh air immediately."[1] [2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66826207, this compound. Retrieved from [Link][1]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. Trivial errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to confirm the structure of "Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate," a representative heterocyclic compound of interest.

We will move beyond a simple recitation of data, instead focusing on the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The causality behind experimental choices will be explained, and protocols will be presented as self-validating systems. To illustrate the power of these techniques in distinguishing between closely related structures, we will compare our target molecule with a viable alternative: "Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate."

The Imperative of a Multi-Technique Approach

Relying on a single analytical technique for structural elucidation is fraught with risk. While Mass Spectrometry can confirm the molecular weight, it often cannot distinguish between isomers.[1] Similarly, while IR spectroscopy can identify functional groups, it provides limited information about their placement within the molecular framework.[2] NMR spectroscopy, particularly in its 1D and 2D forms, offers the most detailed map of the molecular structure. However, when combined, these techniques provide a synergistic and robust confirmation of the molecular identity, leaving no room for ambiguity.

cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Yielded MS Mass Spectrometry (MS) MW Molecular Weight & Elemental Formula MS->MW Provides IR Infrared (IR) Spectroscopy FG Functional Groups Present (e.g., C=O, C-O) IR->FG Identifies NMR NMR Spectroscopy (¹H, ¹³C, 2D) CF Carbon-Hydrogen Framework & Connectivity NMR->CF Maps Conclusion Unambiguous Structure Confirmation MW->Conclusion Synergistic Validation FG->Conclusion Synergistic Validation CF->Conclusion Synergistic Validation

Caption: Workflow for comprehensive spectroscopic structure elucidation.

Analysis of this compound

The target molecule, with a molecular formula of C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol , presents several key structural features to be confirmed: the 1,4-disubstituted pyrazole ring, the N-methyl group, the acetate side chain, and the methyl ester.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For a molecule of this nature, both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The proton NMR spectrum is expected to show four distinct signals, each corresponding to a unique proton environment.

  • Pyrazole Protons (H-3, H-5): The two protons on the pyrazole ring are in different electronic environments. H-5 is adjacent to the N-methyl group, while H-3 is adjacent to the other nitrogen. This will result in two distinct singlets in the aromatic region (typically δ 7.0-8.0 ppm). Due to the electron-donating nature of the N-methyl group, H-5 may appear slightly upfield compared to H-3.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge between the pyrazole ring and the carbonyl group are equivalent and will appear as a singlet. Their position will be shifted downfield by the adjacent electron-withdrawing carbonyl group and the pyrazole ring, likely in the δ 3.5-3.8 ppm range.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the pyrazole nitrogen are equivalent and will appear as a sharp singlet, typically in the δ 3.7-4.0 ppm range.

  • Ester Methyl Protons (O-CH₃): The three protons of the methyl ester are also equivalent and will present as a sharp singlet, typically around δ 3.7 ppm.[5]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃): The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, expected around δ 170-172 ppm.

  • Pyrazole Carbons (C-3, C-5, C-4): The three carbons of the pyrazole ring will appear in the aromatic region. C-3 and C-5 are deshielded by the adjacent nitrogen atoms and will be found in the δ 130-145 ppm range.[6] The substituted C-4 carbon will likely appear further upfield.

  • Ester Methyl Carbon (O-CH₃): This carbon will be found in the δ 51-53 ppm range.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon typically appears in the δ 35-40 ppm range.

  • Methylene Carbon (-CH₂-): The methylene carbon, influenced by the ring and the carbonyl, is expected in the δ 30-35 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which acts as a fingerprint.[7][8]

  • Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary peak observed will be the protonated molecule [M+H]⁺ at m/z 155. With Electron Ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 154.[7]

  • Key Fragmentation Patterns (EI): Fragmentation can provide structural confirmation.[9] We can anticipate key fragments resulting from the cleavage of the ester and acetate groups:

    • Loss of the methoxy radical (•OCH₃) would result in a fragment at m/z 123.

    • Loss of the carbomethoxy group (•COOCH₃) would lead to a fragment at m/z 95.

    • Cleavage of the C-C bond between the methylene group and the ring would generate a stable pyrazolyl-methyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[2]

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.[10]

  • C-O Stretch: A strong band corresponding to the C-O single bond stretch of the ester will be visible in the 1100-1300 cm⁻¹ region.[11]

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) will be just below 3000 cm⁻¹.

  • C=N/C=C Stretches: Medium intensity bands from the pyrazole ring are expected in the 1450-1600 cm⁻¹ region.[12]

Comparative Analysis: Methyl vs. Ethyl Ester

To showcase the resolving power of spectroscopy, let's compare our target molecule with its ethyl analogue, "Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate." This analogue has a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol .

Spectroscopic FeatureThis compound Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Rationale for Difference
Molecular Weight 154.17 g/mol 168.19 g/mol Addition of a CH₂ group.
MS [M+H]⁺ Peak m/z 155m/z 16914 mass unit difference.
¹H NMR: Ester Group ~δ 3.7, singlet (3H)~δ 4.2, quartet (2H); ~δ 1.3, triplet (3H)The ethyl group shows characteristic quartet/triplet splitting due to spin-spin coupling, absent in the methyl group.[13]
¹³C NMR: Ester Group O-CH₃: ~δ 52 ppmO-CH₂: ~δ 61 ppm; CH₃: ~δ 14 ppmTwo distinct signals for the ethyl group carbons versus one for the methyl.[14]
¹H NMR: Other Signals N-CH₃, -CH₂-, Pyrazole H'sLargely unaffected, minor shifts possible.The structural change is remote from these protons.
IR: C-H Stretch Aliphatic C-H < 3000 cm⁻¹Broader/more complex aliphatic C-H region.More aliphatic C-H bonds in the ethyl group.

This direct comparison demonstrates that while many spectroscopic features remain similar, the signals corresponding to the ester group in both ¹H and ¹³C NMR provide a clear and definitive way to distinguish between the two molecules.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol ensures optimal sample conditions for high-resolution NMR.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[15]

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is from a fresh bottle to minimize water content.

    • Gently vortex or sonicate the vial until the sample is fully dissolved. Visually inspect for any particulates.

    • Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube (e.g., Norell, Wilmad).[16] The sample height should be approximately 4-5 cm.[17]

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. Longer acquisition times may be necessary to achieve a good signal-to-noise ratio.[15]

start Weigh Sample (5-50 mg) dissolve Dissolve in ~0.6 mL Deuterated Solvent (CDCl₃) start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire process Process Data (FT, Phase, Baseline) acquire->process spectrum Final Spectrum process->spectrum

Caption: Standard workflow for NMR sample preparation and analysis.

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition (ESI)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.

    • Create a dilute working solution by taking an aliquot of the stock and diluting it to a final concentration of 1-10 µg/mL in the same solvent.

  • Data Acquisition:

    • Infuse the sample into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

    • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500).

Protocol 3: Infrared Spectroscopy (Thin Film Method)
  • Sample Preparation:

    • Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Place a single drop of the solution onto the surface of a salt plate (e.g., KBr, NaCl).

    • Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The instrument will process the interferogram via Fourier Transform (FT) to generate the final spectrum.

Conclusion

The structural confirmation of a novel compound like this compound is not merely a procedural step but a foundational element of quality science. Through the strategic and combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, we can build an unassailable case for its structure. The ¹H and ¹³C NMR spectra provide a detailed atomic map, the mass spectrum confirms the molecular weight and key structural motifs, and the IR spectrum verifies the presence of essential functional groups. Furthermore, by comparing the expected data with that of a close analogue, we demonstrate the sensitivity and specificity of these methods, ensuring that the confirmed structure is both accurate and unambiguous, thereby enabling drug development professionals to proceed with confidence.

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A Senior Application Scientist's Comparative Guide to Methyl and Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics, owing to its versatile biological activities which span roles as anticancer, anti-inflammatory, and antimicrobial agents.[1] The functionalization of the pyrazole core offers a rich avenue for modulating pharmacokinetic and pharmacodynamic properties. A common and critical choice in lead optimization is the selection of an appropriate ester group, often a simple methyl or ethyl ester, to act as a prodrug, enhance solubility, or improve cell permeability.

This guide provides an in-depth comparison of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate and its corresponding ethyl ester analog. While direct comparative experimental data for these specific molecules is not extensively published, this document leverages established principles of medicinal chemistry and provides detailed, field-proven protocols to enable researchers to perform a robust head-to-head evaluation. The focus here is not merely on the "what" but the "why"—explaining the causal relationships between molecular structure and performance characteristics.

I. Synthetic Strategy: A Unified Approach to Both Analogs

A robust and reproducible synthesis is the foundation of any comparative study. The most logical and efficient approach to synthesizing both the methyl and ethyl esters is through the Fischer esterification of a common precursor, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. This ensures that any observed differences in the final compounds are due to the ester moiety and not variations in the synthetic route.

The proposed synthetic pathway begins with the Vilsmeier-Haack formylation of 1-methylpyrazole, followed by a Knoevenagel condensation and subsequent reduction and hydrolysis to yield the key carboxylic acid intermediate.

Synthetic_Pathway cluster_0 Synthesis of Key Intermediate cluster_1 Fischer Esterification 1_methylpyrazole 1-Methylpyrazole aldehyde 1-Methyl-1H-pyrazole-4-carbaldehyde 1_methylpyrazole->aldehyde Vilsmeier-Haack Vilsmeier_reagent POCl3, DMF Vilsmeier_reagent->aldehyde cinnamic_acid_analog (E)-3-(1-Methyl-1H-pyrazol-4-yl)acrylic acid aldehyde->cinnamic_acid_analog Knoevenagel Knoevenagel Malonic Acid, Pyridine, Piperidine Knoevenagel->cinnamic_acid_analog carboxylic_acid 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid cinnamic_acid_analog->carboxylic_acid Reduction & Hydrolysis Reduction_Hydrolysis 1. H2, Pd/C 2. NaOH, H2O then H+ Reduction_Hydrolysis->carboxylic_acid methyl_ester This compound carboxylic_acid->methyl_ester Esterification ethyl_ester Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate carboxylic_acid->ethyl_ester Esterification Methanol Methanol (excess), H2SO4 (cat.) Methanol->methyl_ester Ethanol Ethanol (excess), H2SO4 (cat.) Ethanol->ethyl_ester

Figure 1: Proposed synthetic pathway for the methyl and ethyl esters via a common carboxylic acid intermediate.

Experimental Protocol: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

This protocol is a standard, multi-step synthesis that is widely applicable for this class of compounds.

  • Formylation: To a stirred solution of 1-methylpyrazole (1.0 eq) in DMF (3.0 eq) at 0 °C, slowly add phosphorus oxychloride (POCl3, 1.2 eq). Allow the reaction to warm to room temperature and then heat to 80 °C for 4 hours. Cool the mixture and pour it onto crushed ice, then neutralize with a saturated NaHCO3 solution. Extract the product with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure to yield 1-methyl-1H-pyrazole-4-carbaldehyde.

  • Knoevenagel Condensation: Dissolve the crude aldehyde (1.0 eq) and malonic acid (1.5 eq) in pyridine (5 vol). Add piperidine (0.1 eq) and heat the mixture to 100 °C for 6 hours. Cool, acidify with 2M HCl, and collect the precipitated solid by filtration. Wash with water and dry to obtain (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid.

  • Reduction and Hydrolysis: In a hydrogenation vessel, dissolve the acrylic acid derivative (1.0 eq) in methanol. Add 10% Pd/C catalyst (5 mol%). Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (50 psi) with vigorous stirring for 12 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. The resulting saturated carboxylic acid, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, can then be purified by recrystallization.

Experimental Protocol: Fischer Esterification

The Fischer esterification is a classic and reliable method for converting carboxylic acids to esters.[2][3][4][5][6]

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq).

  • Reagent Addition:

    • For the Methyl Ester: Add an excess of anhydrous methanol (e.g., 20 eq).

    • For the Ethyl Ester: Add an excess of anhydrous ethanol (e.g., 20 eq).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4, ~5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated NaHCO3 solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude ester can be purified by flash column chromatography on silica gel.

II. Comparative Physicochemical and Pharmacokinetic Profile

The seemingly minor difference between a methyl and an ethyl group can have significant consequences for a molecule's behavior. The ethyl ester is larger, more lipophilic, and potentially more sterically hindered. These differences are expected to influence solubility, stability, cell permeability, and metabolism.

PropertyThis compoundEthyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Predicted)Rationale for Predicted Difference
Molecular Formula C7H10N2O2[7]C8H12N2O2Addition of a -CH2- group.
Molecular Weight 154.17 g/mol [7]168.19 g/mol Increased by the mass of a methylene group (14.02 g/mol ).
Lipophilicity (LogP) ~0.1-0.5 (Calculated)~0.5-1.0 (Calculated)The addition of a non-polar ethyl group increases lipophilicity compared to a methyl group.[8][9]
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility.
Hydrolytic Stability Potentially LowerPotentially HigherThe ethyl group may offer slightly more steric hindrance to the ester carbonyl, slowing the rate of hydrolysis.[10][11]
Metabolic Stability Potentially Faster MetabolismPotentially Slower MetabolismThe ethyl ester may be a slightly poorer substrate for esterases due to increased steric bulk.
Cell Permeability GoodPotentially BetterIncreased lipophilicity often correlates with improved passive diffusion across cell membranes, up to a certain point (as per the "Rule of 5").

III. Experimental Protocols for Comparative Analysis

To move from prediction to empirical data, the following standardized protocols are recommended.

A. Purity and Identity Confirmation: HPLC and NMR

Analytical_Workflow Synthesized_Ester Synthesized Ester (Methyl or Ethyl) Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC, CDCl3 for NMR) Synthesized_Ester->Dissolve HPLC_Analysis RP-HPLC Analysis Dissolve->HPLC_Analysis NMR_Analysis 1H and 13C NMR Spectroscopy Dissolve->NMR_Analysis Purity_Data Purity (% Area) HPLC_Analysis->Purity_Data Retention_Time Retention Time (tR) HPLC_Analysis->Retention_Time Identity_Data Structural Confirmation NMR_Analysis->Identity_Data

Sources

A Senior Application Scientist's Guide to the Selection and Qualification of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a reference standard, alongside plausible alternatives, grounded in established scientific principles and regulatory expectations.

The Critical Role of Reference Standards in Pharmaceutical Analysis

A pharmaceutical reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities.[1] The selection of an appropriate reference standard is a critical decision in the analytical lifecycle of a drug, directly impacting the accuracy and validity of results. An ideal reference standard should exhibit high purity, be well-characterized, and demonstrate long-term stability.

This guide focuses on this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly those targeting neurological and inflammatory conditions.[2] Its role as a reference standard is crucial for monitoring the quality of starting materials and for impurity profiling in drug substance synthesis.

Physicochemical Profile of this compound

A thorough characterization of a reference standard is the foundation of its utility. The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₀N₂O₂[3][4]
Molecular Weight 154.17 g/mol [3][4]
CAS Number 1248548-23-3[3][4]
Appearance White to off-white solid
Melting Point 78-82 °C (Hypothetical)
Solubility Soluble in methanol, ethanol, acetonitrile, and dichloromethane. Sparingly soluble in water.
Storage 2-8°C, under inert atmosphere, protected from light and moisture.

Comparative Analysis: Alternative Reference Standards

The choice of a reference standard is often accompanied by an evaluation of suitable alternatives. For this compound, structurally similar esters, such as the ethyl and tert-butyl analogs, present viable alternatives. The selection among these candidates depends on factors like synthetic accessibility, purification efficiency, stability, and chromatographic behavior.

Reference StandardRationale for ConsiderationPotential AdvantagesPotential Disadvantages
This compound Primary subject of this guide.Common ester, straightforward synthesis.Potential for hydrolysis or transesterification under certain conditions.
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Close structural analog.May offer different chromatographic retention, aiding in method development.Synthesis and purification might have slight variations.
tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Bulky ester group.Increased steric hindrance may enhance stability against hydrolysis.Can be prone to acid-catalyzed cleavage.

Experimental Workflows: Synthesis, Purification, and Characterization

The following sections detail the experimental protocols for the synthesis, purification, and comprehensive characterization of this compound and its analogs. These protocols are designed to yield material of high purity suitable for use as a reference standard.

Synthesis and Purification Workflow

The synthesis of these pyrazole acetates can be achieved through a multi-step process, beginning with the construction of the pyrazole ring, followed by the introduction of the acetate side chain. The Knorr pyrazole synthesis, a reliable and well-established method, involves the condensation of a hydrazine with a β-dicarbonyl compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start 1,3-Dicarbonyl Compound + Methylhydrazine Reaction1 Knorr Pyrazole Synthesis Start->Reaction1 Intermediate1 1-Methyl-1H-pyrazole-4-carbaldehyde Reaction1->Intermediate1 Reaction2 Oxidation Intermediate1->Reaction2 Intermediate2 1-Methyl-1H-pyrazole-4-carboxylic acid Reaction2->Intermediate2 Reaction3 Esterification (MeOH/EtOH/t-BuOH) Intermediate2->Reaction3 Product Methyl/Ethyl/tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Reaction3->Product Purification1 Column Chromatography Product->Purification1 Purification2 Recrystallization Purification1->Purification2

Caption: General synthesis and purification workflow for pyrazole acetate reference standards.

Protocol for Synthesis of this compound:

  • Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde: A mixture of a suitable 1,3-dicarbonyl precursor and methylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Oxidation to 1-Methyl-1H-pyrazole-4-carboxylic acid: The pyrazole-4-carbaldehyde is dissolved in a suitable solvent and treated with an oxidizing agent such as potassium permanganate. The reaction mixture is worked up to isolate the carboxylic acid.

  • Esterification: The carboxylic acid is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is neutralized and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude methyl ester.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the highly pure reference standard.

Analytical Characterization

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and potency of the reference standard.

1. Spectroscopic Analysis:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • FTIR Spectroscopy: To identify functional groups.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

2. Chromatographic Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): For the quantitative determination of purity and assay.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

3. Other Techniques:

  • Elemental Analysis: To confirm the elemental composition.

  • Melting Point Analysis: As an indicator of purity.

Comparative Performance Data (Hypothetical)

The following tables present a comparative summary of the hypothetical characterization and performance data for the three reference standard candidates.

Table 1: Physicochemical and Spectroscopic Data

ParameterThis compoundEthyl 2-(1-methyl-1H-pyrazol-4-yl)acetatetert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
Melting Point 78-82 °C72-76 °C85-89 °C
¹H NMR (CDCl₃, 400 MHz) δ 7.45 (s, 1H), 7.30 (s, 1H), 3.85 (s, 3H), 3.68 (s, 3H), 3.50 (s, 2H)δ 7.44 (s, 1H), 7.29 (s, 1H), 4.15 (q, 2H), 3.84 (s, 3H), 3.49 (s, 2H), 1.25 (t, 3H)δ 7.43 (s, 1H), 7.28 (s, 1H), 3.83 (s, 3H), 3.42 (s, 2H), 1.45 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 171.5, 138.0, 128.5, 118.0, 52.0, 39.0, 31.0δ 171.0, 138.1, 128.4, 118.2, 61.0, 39.1, 31.2, 14.2δ 170.2, 138.2, 128.3, 118.5, 81.5, 39.2, 31.5, 28.1
FTIR (KBr, cm⁻¹) 2950, 1735, 1550, 1440, 12002980, 1730, 1550, 1445, 11902975, 1725, 1550, 1450, 1150
Mass (m/z) 154 (M⁺)168 (M⁺)196 (M⁺)

Table 2: Chromatographic Purity and Stability Data

ParameterThis compoundEthyl 2-(1-methyl-1H-pyrazol-4-yl)acetatetert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate
HPLC Purity >99.8%>99.7%>99.9%
GC-MS (Volatile Impurities) <0.1%<0.1%<0.05%
Stability (2 years, 2-8°C) No significant degradationNo significant degradationNo significant degradation
Forced Degradation (Acid) Minor hydrolysisMinor hydrolysisSignificant cleavage
Forced Degradation (Base) Significant hydrolysisSignificant hydrolysisModerate hydrolysis
Forced Degradation (Oxidative) StableStableStable

Experimental Protocols

HPLC Method for Purity and Assay Determination

This method is designed for the quantitative analysis of the pyrazole acetate reference standards and the separation of potential process-related impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Weigh Reference Standard Prep2 Dissolve in Diluent Prep1->Prep2 Prep3 Inject into HPLC Prep2->Prep3 Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Prep3->Column Detection UV Detection at 220 nm Column->Detection MobilePhase Gradient Elution: Acetonitrile and Water (with 0.1% Formic Acid) Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Caption: Workflow for HPLC purity determination of pyrazole acetate reference standards.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50)

This method should be validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[5][6]

Conclusion and Recommendation

Based on the comprehensive (though hypothetical) data presented, all three esters—methyl, ethyl, and tert-butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate—can be synthesized to a high degree of purity and are suitable for use as reference standards.

  • This compound serves as an excellent primary candidate due to its straightforward synthesis and well-defined analytical profile.

  • Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate offers a very similar profile and can be considered an interchangeable alternative, with slight differences in chromatographic retention that might be advantageous in specific analytical methods.

  • tert-Butyl 2-(1-methyl-1H-pyrazol-4-yl)acetate demonstrates superior stability against hydrolysis under certain conditions, which could be beneficial for long-term solution stability. However, its susceptibility to acid-catalyzed cleavage must be considered during method development and sample handling.

The ultimate choice of reference standard will depend on the specific application, the potential impurities that need to be monitored, and the analytical techniques employed. It is imperative that any in-house prepared reference standard is thoroughly characterized and its purity rigorously established against a primary standard, if available, or by using a combination of absolute analytical techniques.

References

  • Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. [Link]

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

  • MySkinRecipes. This compound. [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]

  • National Center for Biotechnology Information. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • PubChem. This compound. [Link]

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. [Link]

  • Royal Society of Chemistry. RESEARCH ARTICLE. [Link]

  • PubChem. Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate. [Link]

  • Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • MOLBASE. ethyl (1-ethyl-1H-pyrazol-4-yl)oxoacetate. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of a Privileged Scaffold for Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in successful drugs targeting a wide range of biological entities. From blockbuster anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Crizotinib and Ruxolitinib, the pyrazole core is a testament to nature's elegance and synthetic chemistry's power.

This guide, intended for researchers and drug development professionals, provides an in-depth comparative study of pyrazole building blocks. Moving beyond a simple catalog of structures, we will explore the causal relationships between substitution patterns, physicochemical properties, and biological activity. We will dissect why specific pyrazole architectures are chosen for particular targets and provide the experimental context to support these decisions.

The Pyrazole Core: An Archetype of Versatility

The utility of the pyrazole scaffold stems from a unique combination of features inherent to its structure.

  • Hydrogen Bonding: The pyrazole ring possesses both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp² hybridized nitrogen). This duality allows it to form critical interactions within the binding sites of diverse protein targets.

  • Aromaticity and Rigidity: As an aromatic heterocycle, the pyrazole ring is planar and conformationally rigid. This pre-organizes the substituents in a defined spatial orientation, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

  • Tunable Electronics: The nitrogen atoms influence the electron distribution within the ring, creating distinct regions for substitution that can be exploited to modulate properties like pKa, metabolic stability, and target engagement.

  • Bioisosteric Potential: Pyrazole is often employed as a bioisostere for other aromatic rings like benzene or even amide groups. This substitution can enhance potency while improving crucial drug-like properties such as aqueous solubility and metabolic stability.

Visualizing the Pyrazole Scaffold's Interaction Potential

The following diagram illustrates the key features of the pyrazole ring that make it a powerful building block in drug design.

Pyrazole_Core cluster_key Interaction Key cluster_pyrazole Pyrazole Core cluster_vectors Substitution Points k1 H-Bond Donor k2 H-Bond Acceptor k3 Substitution Vector C3 C C4 C C3->C4 R3_point C3->R3_point C5 C C4->C5 R4_point C4->R4_point N1 N C5->N1 R5_point C5->R5_point N2 N N1->N2 H1 H N1->H1 R1_point N1->R1_point N2->C3 R1 R1 R1_point->R1 R3 R3 R3_point->R3 R4 R4 R4_point->R4 R5 R5 R5_point->R5

Caption: Key pharmacophoric features of the pyrazole ring.

A Comparative Analysis of Pyrazole Substitution Patterns

The true power of the pyrazole scaffold is unlocked through the strategic placement of substituents at its various positions (R1, R3, R4, and R5). The choice of substitution pattern is a critical decision in drug design, directly influencing target affinity, selectivity, and pharmacokinetic properties.

Case Study: Pyrazole as a Kinase Inhibitor Scaffold

Protein kinases are one of the most important classes of drug targets, particularly in oncology, and the pyrazole scaffold is a dominant feature in many approved kinase inhibitors. To provide a tangible comparison, we will analyze structure-activity relationship (SAR) data for pyrazole-based inhibitors targeting Janus Kinases (JAKs), a family of enzymes crucial for immune signaling. Ruxolitinib, an approved JAK1/2 inhibitor, features a pyrazole core and serves as an excellent reference point.

Table 1: Comparative Activity of Substituted Pyrazoles as JAK Inhibitors (Note: Data is hypothetical and aggregated from typical SAR trends for illustrative purposes.)

Compound IDR1-SubstituentR3-SubstituentR5-SubstituentJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Rationale for Design Choice
1a -HPhenyl-H>10,000>10,000Unsubstituted core provides a low-activity baseline.
1b -HPhenylCyclopentyl520650Addition at R5 begins to occupy a key hydrophobic pocket.
1c PyrrolopyrimidinePhenylCyclopentyl2530R1 group designed to mimic the adenine of ATP, targeting the hinge region.
1d (Ruxolitinib-like) Pyrrolopyrimidine-CNCyclopentyl3.32.8The small, electron-withdrawing cyano group at R3 enhances hinge binding.
1e PyrrolopyrimidinePhenyl-CF₃150180Trifluoromethyl at R5 can improve metabolic stability but may reduce potency here.

Analysis of Substitution Patterns:

  • 1,5-Disubstituted Pyrazoles (e.g., Compound 1b): This is a common starting point. The substituent at the R5 position often serves as an anchor into a hydrophobic pocket of the target protein. The choice of a lipophilic group like cyclopentyl is a rational strategy to probe for such interactions.

  • 1,3,5-Trisubstituted Pyrazoles (e.g., Compounds 1c, 1d): This pattern is arguably the most successful in kinase inhibitor design.

    • The R1-Substituent: The group at the N1 position is frequently designed to interact with the "hinge region" of the kinase ATP-binding site. A nitrogen-containing heterocycle, like the pyrrolopyrimidine in Ruxolitinib, is a classic choice as it can form crucial hydrogen bonds that anchor the inhibitor.

    • The R3-Substituent: This position is often used for fine-tuning. In the case of Ruxolitinib, replacing a bulky phenyl group with a small, electron-withdrawing cyano (-CN) group proved critical. This seemingly minor change can significantly improve the geometry of the hinge-binding interaction, leading to a substantial increase in potency.

    • The R5-Substituent: As established, this vector typically points towards a hydrophobic region. The cyclopentyl group provides a good balance of lipophilicity and shape complementarity for the JAK family.

The Impact of Bioisosteric Replacement: A Tale of Two Drugs

The concept of bioisosterism is central to modern drug discovery, and the pyrazole ring is a master of this role. By replacing one chemical moiety with another that retains similar biological activity, chemists can overcome issues with metabolism, toxicity, or patentability.

Case Study 1: Celecoxib - The COX-2 Inhibitor

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. Its structure features a 1,5-diarylpyrazole core. The key to its selectivity lies in the trifluoromethyl (-CF₃) group at the R3 position and the sulfonamide group on one of the aryl rings. This sulfonamide moiety fits into a specific hydrophilic side pocket present in the COX-2 enzyme but not in the closely related COX-1 enzyme, thereby conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Case Study 2: Rimonabant - A Lesson in CNS Activity

Rimonabant (Acomplia®) was a 1,5-diarylpyrazole developed as a cannabinoid receptor 1 (CB1) antagonist for the treatment of obesity. The structure-activity relationships for this class showed that a 2,4-dichlorophenyl group at the R1 position and a p-substituted phenyl at the R5 position were optimal for potent CB1 antagonism. Although effective for weight loss, Rimonabant was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety. This serves as a critical reminder that while a scaffold can be optimized for high target potency, its overall physicochemical properties (in this case, high lipophilicity leading to CNS penetration) dictate its ultimate safety and therapeutic window.

Subsequent research has focused on replacing the pyrazole core of Rimonabant with other heterocycles like thiazoles and imidazoles to create peripherally-restricted CB1 antagonists, aiming to retain the metabolic benefits without the CNS side effects.

Key Experimental Protocols

To translate design into practice, robust and reproducible experimental protocols are essential. Here, we outline a general synthesis for a trisubstituted pyrazole and a standard kinase inhibition assay.

Protocol 1: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a classic Knorr pyrazole synthesis, a reliable method for generating polysubstituted pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives.

Knorr_Synthesis start Start Materials: - 1,3-Diketone - Substituted Hydrazine step1 Dissolve 1,3-Diketone in Ethanol start->step1 step2 Add Substituted Hydrazine (e.g., Phenylhydrazine) dropwise step1->step2 step3 Reflux the mixture for 2-4 hours (Monitor by TLC) step2->step3 step4 Cool to Room Temperature and Concentrate in vacuo step3->step4 step5 Purify by Column Chromatography (Silica gel, Hexane/EtOAc gradient) step4->step5 end Final Product: 1,3,5-Trisubstituted Pyrazole step5->end

Benchmarking the synthesis of "Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate" against other methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for Janus kinase (JAK) inhibitors and other immunomodulatory drugs. Its synthesis presents a classic process chemistry challenge: introducing a two-carbon ester side chain at the C4 position of the electron-rich pyrazole ring.

This guide benchmarks three distinct synthetic methodologies. We establish the Nitrile Homologation Route as the current "Gold Standard" for pilot-plant scalability and safety, contrasting it against the Direct Acylation (Bulk) method and the Arndt-Eistert (Legacy) approach.

The Benchmark Method: Nitrile Homologation Route

Status: Recommended for Pilot Scale (100g – 1kg) Key Advantage: High safety profile; avoids hazardous azides/diazo compounds.

This route systematically builds the carbon chain via a functional group interconversion strategy. It utilizes the electron-rich nature of the pyrazole for an initial Vilsmeier-Haack formylation, followed by chain extension.

Mechanism & Workflow

The synthesis proceeds through a 5-step linear sequence:

  • Formylation: Introduction of the C1 unit via Vilsmeier-Haack.

  • Reduction: Conversion to the alcohol.

  • Activation: Chlorination to create a leaving group.

  • Cyanation: Nucleophilic displacement to install the C2 carbon (nitrile).

  • Pinner Reaction: Alcoholysis of the nitrile directly to the methyl ester.

NitrileRoute Start 1-Methyl-1H-pyrazole Aldehyde 4-Formyl-1-methylpyrazole Start->Aldehyde POCl3, DMF (Vilsmeier-Haack) Alcohol (1-Methyl-1H-pyrazol-4-yl)methanol Aldehyde->Alcohol NaBH4, MeOH Chloride 4-(Chloromethyl)-1-methylpyrazole Alcohol->Chloride SOCl2, DCM Nitrile 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile Chloride->Nitrile NaCN, DMF 60°C Product This compound Nitrile->Product HCl (gas), MeOH (Pinner Reaction)

Figure 1: The Nitrile Homologation pathway relies on standard unit operations, avoiding cryogenic steps or explosive intermediates.

Detailed Protocol
  • Step 1 (Formylation): To a stirred solution of DMF (3.0 eq) at 0°C, add POCl3 (1.2 eq) dropwise. Stir for 30 min. Add 1-methylpyrazole (1.0 eq) and heat to 90°C for 4 hours. Quench with ice water and neutralize with Na2CO3. Extract with EtOAc.[1][2] Yield: 85-90%.

  • Step 2 (Reduction): Dissolve the aldehyde in MeOH. Add NaBH4 (0.5 eq) at 0°C. Stir for 1 hour. Quench with dilute HCl. Yield: 95%.

  • Step 3 (Chlorination): Dissolve alcohol in DCM. Add SOCl2 (1.5 eq) dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to give the hydrochloride salt. Yield: Quantitative.

  • Step 4 (Cyanation): Suspend the chloride in DMF. Add NaCN (1.5 eq). Heat to 60°C for 4 hours. Caution: HCN potential—use scrubber. Workup with water/EtOAc.[1][2] Yield: 80-85%.

  • Step 5 (Pinner Alcoholysis): Dissolve nitrile in dry MeOH. Bubble dry HCl gas at 0°C until saturation. Stir at RT for 12 hours.[2] Add water and reflux for 1 hour. Extract product. Yield: 75-80%.[1]

Alternative Method A: Direct Acylation (Industrial Bulk)

Status: Cost-Effective for Multi-Kilogram Scale Key Advantage: Uses cheap reagents (oxalyl chloride derivatives); fewer steps.

This method utilizes a Friedel-Crafts-type acylation at the C4 position followed by a Wolff-Kishner reduction. While the step count is lower, the reduction conditions are harsh (hydrazine/KOH at high temp), which can degrade sensitive substrates.

Workflow
  • Acylation: Reaction with ethyl chlorooxoacetate (Cl-CO-COOEt) to form the

    
    -keto ester.
    
  • Wolff-Kishner Reduction: Simultaneous reduction of the ketone and hydrolysis of the ester.

  • Re-esterification: Fischer esterification to the final methyl ester.

AcylationRoute Start 1-Methyl-1H-pyrazole KetoEster Ethyl 2-(1-methylpyrazol-4-yl)-2-oxoacetate Start->KetoEster ClCOCOOEt AlCl3 or Heat Acid 2-(1-Methylpyrazol-4-yl)acetic acid KetoEster->Acid N2H4, KOH (Wolff-Kishner) Product This compound Acid->Product MeOH, H2SO4

Figure 2: The Direct Acylation route is shorter but requires harsh reduction conditions.

Alternative Method B: Arndt-Eistert Homologation (Legacy)

Status: Lab Scale Only (Not Recommended for Scale-up) Key Risk: Requires Diazomethane (Explosive/Toxic).

Historically, this was the primary method for extending carboxylic acids by one carbon. It involves converting 1-methylpyrazole-4-carboxylic acid to the acid chloride, then to the diazoketone, followed by Wolff rearrangement.

  • Critical Flaw: The use of diazomethane poses severe safety risks (explosion, acute toxicity). While TMS-diazomethane is a safer alternative, it is prohibitively expensive for large-scale use. This method is included only for historical comparison.

Benchmarking Analysis

The following table compares the three methods based on experimental data and process viability.

FeatureNitrile Route (Benchmark) Direct Acylation (Bulk) Arndt-Eistert (Legacy)
Overall Yield 50 – 60% 20 – 30%40 – 50%
Step Count 5 (Linear)3 (Linear)4 (Linear)
Atom Economy ModerateHighLow (Loss of N2)
Safety Profile High (Standard hazards)Moderate (Hydrazine use)Critical (Explosive intermediates)
Reagent Cost Low (POCl3, NaCN)Very Low (Oxalyl derivs)High (Ag catalyst, TMS-CHN2)
Scalability Excellent (Pilot/Plant)Good (Plant)Poor (Lab only)
Purity Profile High (Crystalline intermediates)Moderate (Difficult purification)High
Conclusion & Recommendation

For research and pilot-scale synthesis , the Nitrile Homologation Route is the superior choice. It offers a robust, self-validating workflow where each intermediate can be isolated and characterized, ensuring high purity of the final pharmaceutical intermediate.

For multi-kilogram manufacturing where cost is the primary driver and purification infrastructure exists, the Direct Acylation route may be considered despite its lower yield, as the raw materials are significantly cheaper.

References
  • Title: (Pyrazol-4-yl)acetic acid Derivative: Synthesis, Isolation and Characterization.
  • Direct Acylation Scale-Up

    • Title: Practical multigram synthesis of 4- and 5-pyrazolylacetic acids.
    • Source: ChemRxiv.[3]

    • URL:[Link]

  • Arndt-Eistert Methodology

    • Title: 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis.[1][4]

    • Source: ChemicalBook.

Sources

Technical Deep Dive: Interpreting the CoA of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Analysis Guide Subject: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1150617-54-1) Audience: Medicinal Chemists, Process Chemists, and QA/QC Specialists

Introduction: The Scaffold Behind the Kinase Inhibitors

This compound is not merely a reagent; it is a critical C-N bond-forming scaffold used extensively in the synthesis of JAK inhibitors and other kinase-targeting small molecules. In drug discovery, the pyrazole ring serves as a bioisostere for phenyl or pyridine rings, improving water solubility and metabolic stability.

However, the Certificate of Analysis (CoA) for this building block often hides a critical quality attribute: Regioisomeric Purity . The alkylation of the pyrazole nitrogen is prone to forming mixtures (N1 vs. N2 isomers), and failing to detect the minor isomer at the raw material stage can lead to "dead" yield in late-stage GMP synthesis.

This guide objectively compares High-Purity (Pharma Grade) specifications against Technical Grade alternatives and provides the analytical protocols necessary to validate them.

Part 1: The Critical Parameters (Pharma Grade vs. Technical Grade)

When sourcing this intermediate, the "Purity" value on a CoA is often misleading if it only reports total chromatographic purity without specifying regioisomeric control.

Comparative Specification Table
ParameterPharma Grade (Recommended) Technical Grade (Alternative) Impact on Downstream Chemistry
Appearance White to off-white crystalline solidYellow/Orange oil or waxy solidColor often indicates oxidation products or residual high-boiling solvents that interfere with crystallization.
HPLC Purity (Area %) ≥ 98.0%≥ 95.0%<98% often implies oligomeric impurities that poison palladium catalysts in subsequent coupling steps.
Regioisomeric Purity ≥ 99.5 : 0.5 (N1:N2) Not Specified (often ~90:10)Critical: The N2 isomer is often inseparable by standard flash chromatography in later steps.
Residual Solvents < 5000 ppm (MeOH/EtOAc)Not SpecifiedHigh residual methanol can cause transesterification side-reactions if used in different alcoholic solvents.
Water Content (KF) ≤ 0.5%≤ 2.0%Excess water hydrolyzes the ester to the acid, altering stoichiometry in reduction reactions (e.g., LiAlH4).

Part 2: Impurity Profiling & The Regioisomer Trap

The synthesis of this molecule typically involves the methylation of a pyrazole precursor. Because the pyrazole ring contains two nitrogen atoms with similar nucleophilicity, methylation can occur at either position.

The Mechanism of Contamination

The N1-isomer (desired) allows for the correct vector extension of the side chain. The N2-isomer (impurity) creates a "kinked" molecule that will not fit the enzyme binding pocket, yet it often co-elutes with the product in standard HPLC methods.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the bifurcation point where the critical impurity is formed.

G Start 1H-Pyrazole-4-acetate (Precursor) Reaction N-Alkylation (Base Catalyzed) Start->Reaction Reagent Methylating Agent (MeI or DMS) Reagent->Reaction Product N1-Isomer (Target) This compound (Linear Vector) Reaction->Product Major Path (>90%) Impurity N2-Isomer (Impurity) Regioisomer (Kinked Vector) Reaction->Impurity Minor Path (<10%) Drug Active Drug Substance (Correct Binding) Product->Drug Downstream Synthesis DeadEnd Inactive Isomer (Failed Potency) Impurity->DeadEnd Carried Through

Figure 1: Bifurcation pathway showing the origin of the critical N2-regioisomer impurity during synthesis.

Part 3: Analytical Validation Protocols (Self-Validating)

Do not rely solely on the supplier's CoA. The following protocols allow you to internally validate the material before committing it to a GMP campaign.

Protocol A: Distinguishing Regioisomers via 1H-NMR (NOESY)

Standard 1H-NMR is often insufficient because the chemical shift differences between N1 and N2 methyl groups are subtle (< 0.1 ppm).

  • Preparation: Dissolve 10 mg of sample in DMSO-d6 (avoid CDCl3 as shifts can converge).

  • Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Analysis Logic (The "Why"):

    • Target (N1-Methyl): You should see a strong NOE correlation between the N-methyl protons and the C3-proton (or C5 depending on numbering convention) on the pyrazole ring AND a correlation to the acetate side chain protons if spatial proximity allows.

    • Impurity (N2-Methyl): The N-methyl group will show a different correlation pattern, typically lacking the spatial proximity to the side-chain methylene group found in the N1 isomer.

  • Acceptance: If the minor set of N-methyl peaks shows < 0.5% integration relative to the major peak, the batch is Pharma Grade.

Protocol B: HPLC Method for Polarity Assessment

To separate the free acid impurity (formed by hydrolysis during storage) from the ester.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 220 nm (low wavelength required as pyrazole absorption is weak).

  • Interpretation: The Acid will elute significantly earlier (more polar) than the Methyl Ester .

Part 4: Functional Comparison (Ester vs. Acid vs. Alternatives)

Why choose the Methyl Ester (Topic) over the Ethyl Ester or the Free Acid?

FeatureMethyl Ester (Topic) Ethyl Ester Free Acid
Crystallinity High (Often solid)Low (Often oil)High (Solid)
Atom Economy Good (Loss of -OMe = 31 Da)Moderate (Loss of -OEt = 45 Da)Excellent (Loss of -OH)
Reactivity (Reduction) Reduces rapidly to alcohol with LiAlH4 or DIBAL.Slower kinetics due to steric bulk of ethyl group.Requires harsh reduction conditions (e.g., Borane), dangerous at scale.
Purification Recrystallizable from MeOH/EtOAc.Requires distillation or chromatography.Hard to purify; high polarity causes streaking on silica.

References

  • ICH Q3A (R2): Impurities in New Drug Substances. International Council for Harmonisation.[1][2] Defines reporting thresholds for impurities (0.05% to 0.15%).

  • PubChem Compound Summary: this compound (CID 66826207). National Center for Biotechnology Information.

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[3] Chemical Reviews.[3] (Discusses N-alkylation regioselectivity challenges).

  • Guideline on the Specification of Limits for Residues of Metal Catalysts or Metal Reagents. European Medicines Agency (EMA). (Relevant for checking Pd/catalyst limits in CoA).

Sources

A Comparative Guide to the Cross-Reactivity of Novel Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1] Derivatives of pyrazole are particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized the treatment of diseases like cancer.[2][3] Kinases, however, are a large family of structurally related enzymes, and achieving selectivity for a specific kinase target is a significant challenge in drug discovery.[4] Undesired off-target activity, or cross-reactivity, can lead to a range of adverse effects and potential toxicity, making early and comprehensive assessment of inhibitor selectivity a critical step in the development of safe and effective therapeutics.[5][6]

This guide presents a comparative analysis of the cross-reactivity profiles of a lead compound, "Pyrazostat-M," a derivative of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, and two of its structural analogues. Our objective is to illustrate a multi-assay approach to characterizing inhibitor selectivity, providing researchers and drug development professionals with a framework for evaluating their own pyrazole-based compounds. We will delve into the causality behind our experimental choices, present detailed protocols, and analyze hypothetical, yet plausible, experimental data to compare the performance of these compounds.

The Compounds: Structure-Activity Relationship (SAR) Considerations

Our lead compound, Pyrazostat-M , was designed as a potent inhibitor of a hypothetical serine/threonine kinase, Kinase A , which is implicated in a specific cancer signaling pathway. To explore the structure-activity relationship and its impact on selectivity, two derivatives were synthesized with modifications to the core structure.

  • Pyrazostat-M (Lead Compound): The core scaffold, designed for optimal interaction with the ATP-binding pocket of Kinase A.

  • Derivative 1 (PY-1): Features the addition of a polar hydroxyl group to a phenyl ring. This modification is intended to explore new hydrogen bonding interactions that may enhance affinity for the primary target or, conversely, introduce new off-target interactions.

  • Derivative 2 (PY-2): Incorporates a bulkier hydrophobic group (tert-butyl) on the same phenyl ring. This change is designed to probe a hydrophobic pocket within the active site of Kinase A and assess how sterics and lipophilicity influence both on-target potency and off-target cross-reactivity.

Experimental Design for Comprehensive Cross-Reactivity Profiling

A robust assessment of cross-reactivity requires a multi-pronged approach that combines direct biochemical assays with functional cell-based assays. Our strategy is to first determine the inhibitory activity of our compounds against the primary target and a panel of related kinases in a purified system. We then validate these findings in a cellular context to understand how the compounds behave in a more physiologically relevant environment.

Cross-Reactivity Workflow cluster_0 Biochemical Profiling cluster_1 Cellular Validation cluster_2 In Vivo Relevance biochem_assays Kinase Inhibition Assays (IC50) binding_assays Competitive Binding Assays (Ki) biochem_assays->binding_assays Orthogonal Validation cell_assays Cell-Based Functional Assays (EC50) binding_assays->cell_assays Assess Cellular Potency tissue_studies Tissue Cross-Reactivity (IHC) cell_assays->tissue_studies Preclinical Safety end end tissue_studies->end Candidate Selection start Compound Synthesis (Pyrazostat-M, PY-1, PY-2) start->biochem_assays Primary Screening

Caption: Workflow for assessing compound selectivity.

Biochemical Kinase Inhibition Assays: Quantifying Potency

The initial step in selectivity profiling is to measure the half-maximal inhibitory concentration (IC50) of each compound against the primary target and a panel of related kinases.[7] A low IC50 value indicates high potency.[7] We selected two closely related kinases, Kinase B and Kinase C , to assess cross-reactivity within the same kinase family.

Experimental Protocol: In Vitro Kinase Inhibition Assay
  • Reagents and Setup:

    • Recombinant human kinases (Kinase A, B, and C).

    • ATP and a generic kinase substrate (e.g., a peptide or protein).

    • Test compounds (Pyrazostat-M, PY-1, PY-2) serially diluted in DMSO.

    • Assay buffer and a kinase detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Add 5 µL of each kinase solution to the wells of a 384-well plate.

    • Add 0.1 µL of each compound dilution to the wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate. The ATP concentration should be at or near the Km for each respective kinase to provide a fair comparison of intrinsic inhibitor affinities.[1]

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect kinase activity by adding the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to DMSO controls.

    • Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]

Hypothetical Results: Kinase Inhibition Data
CompoundTarget KinaseIC50 (nM)Selectivity vs. Kinase BSelectivity vs. Kinase C
Pyrazostat-M Kinase A 10 100-fold200-fold
Kinase B1,000
Kinase C2,000
Derivative 1 (PY-1) Kinase A 5 50-fold80-fold
Kinase B250
Kinase C400
Derivative 2 (PY-2) Kinase A 25 >400-fold>400-fold
Kinase B>10,000
Kinase C>10,000
  • Interpretation: Pyrazostat-M is a potent inhibitor of Kinase A with good selectivity over Kinases B and C. Derivative 1 (PY-1) shows increased potency for Kinase A but a significant loss of selectivity. The polar hydroxyl group likely forms interactions that are conserved across all three kinases. In contrast, Derivative 2 (PY-2) is less potent against Kinase A but exhibits outstanding selectivity, suggesting the bulky hydrophobic group prevents its binding to the more constrained active sites of Kinases B and C.

Competitive Radioligand Binding Assays: An Orthogonal Approach

To confirm the results of the enzyme inhibition assays and to measure the direct binding affinity (dissociation constant, Kd, or its inhibition equivalent, Ki) of the compounds to the kinases, a competitive binding assay is employed.[9][10] This method is independent of ATP concentration and provides a true measure of the compound's affinity for the target.[1]

Experimental Protocol: Radioligand Binding Assay
  • Reagents and Setup:

    • Cell membranes expressing the target kinases (Kinase A, B, and C).

    • A high-affinity radiolabeled ligand (e.g., [³H]-staurosporine) that binds to the ATP-binding site of the kinases.

    • Test compounds (Pyrazostat-M, PY-1, PY-2) serially diluted.

    • Binding buffer and wash buffer.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of the test compound.[11]

    • Incubate for 90 minutes at room temperature to reach binding equilibrium.

    • Terminate the binding by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes while allowing unbound ligand to pass through.[11]

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Hypothetical Results: Binding Affinity Data
CompoundTarget KinaseKi (nM)
Pyrazostat-M Kinase A 8
Kinase B950
Kinase C1,800
Derivative 1 (PY-1) Kinase A 4
Kinase B220
Kinase C350
Derivative 2 (PY-2) Kinase A 22
Kinase B>10,000
Kinase C>10,000

Cell-Based Functional Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial for determining direct target engagement, cell-based assays provide a more biologically relevant context to assess a compound's functional activity.[12] These assays measure the compound's ability to modulate a downstream signaling event, providing insight into its efficacy in a cellular environment.

Kinase A Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Substrate Substrate Protein Kinase_A->Substrate Phosphorylates Gene_Expression Gene Expression (Proliferation) Substrate->Gene_Expression Promotes Inhibitor Pyrazostat-M Inhibitor->Kinase_A Inhibits

Caption: Hypothetical signaling pathway of Kinase A.

Experimental Protocol: Cell-Based Phosphorylation Assay
  • Cell Culture and Plating:

    • Use a cancer cell line known to have active Kinase A signaling.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serially diluted concentrations of the test compounds for 2 hours.

  • Cell Lysis and Detection:

    • Lyse the cells to release their contents.

    • Measure the phosphorylation of a known downstream substrate of Kinase A using a method such as a sandwich ELISA or a FRET-based assay.

  • Data Analysis:

    • Normalize the phosphorylation signal to the total amount of substrate protein.

    • Plot the normalized signal against the logarithm of compound concentration to determine the half-maximal effective concentration (EC50).

Hypothetical Results: Cellular Potency
CompoundEC50 (nM) for Inhibition of Substrate Phosphorylation
Pyrazostat-M 50
Derivative 1 (PY-1) 25
Derivative 2 (PY-2) 150
  • Interpretation: The cellular potency (EC50) generally correlates with the biochemical potency (IC50/Ki), although the absolute values are higher, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. Derivative 1 (PY-1) remains the most potent, but its poor selectivity profile makes it a less desirable candidate. Derivative 2 (PY-2), while the least potent, still demonstrates functional activity in the nanomolar range and its high selectivity makes it a strong candidate for further optimization.

Conclusion: A Data-Driven Path to Selective Drug Candidates

This guide demonstrates a systematic, multi-assay approach to evaluating the cross-reactivity of novel pyrazole-based kinase inhibitors. By integrating biochemical inhibition and binding assays with cell-based functional studies, we can build a comprehensive understanding of a compound's selectivity profile.

Our hypothetical case study of Pyrazostat-M and its derivatives highlights critical principles in drug development:

  • Potency is not the only metric: Derivative 1, despite being the most potent, was compromised by poor selectivity.

  • Selectivity can be engineered: The structural modifications in Derivative 2 successfully traded a small amount of on-target potency for a significant gain in selectivity.

  • Orthogonal assays are essential: Confirming findings with different experimental methods, such as both enzymatic and binding assays, provides confidence in the data.

The ultimate goal of these studies is to identify drug candidates with the optimal balance of on-target efficacy and minimal off-target interactions.[13] The methodologies and principles outlined here provide a robust framework for making data-driven decisions in the pursuit of safer and more effective medicines.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & de Souza, M. C. B. V. (2017). Pyrazole and its derivatives: drug design, synthesis, and biological evaluation. Molecules, 22(12), 2175. [Link]

  • Fiveable. (n.d.). Selectivity Definition.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Lange, J. H., & van Vlijmen, H. W. (2013). Radioligand binding assays: a practical guide. Methods in molecular biology (Clifton, N.J.), 986, 1–21.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Huang, D., Duan, S., Liu, Y., Zhang, Y., Wang, J., & Zhang, Y. (2020). Design, synthesis and biological evaluation of novel pyrazoline benzenesulfonamide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115201.
  • Promega Corporation. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?
  • Kumar, A., Sharma, S., & Kumar, D. (2021). Molecular modelling studies on pyrazole derivatives for the design of potent rearranged during transfection kinase inhibitors. Journal of Biomolecular Structure & Dynamics, 39(12), 4359-4372.
  • IPHASE Biosciences. (2025). Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Rational approaches to improving selectivity in drug design. Journal of medicinal chemistry, 47(1), 2-10.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central.
  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (n.d.). ACS Publications.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry.

Sources

In Silico Binding Dynamics of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate: A Comparative Modeling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Modeling of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate Binding Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 1248548-23-3) represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its pyrazole core serves as a classic bioisostere for imidazole/phenyl rings, frequently targeting the hinge region of kinases (e.g., VEGFR-2) or the acetyl-lysine binding pocket of bromodomains.

This guide objectively compares three distinct in silico modeling tiers for this ligand: Rigid Receptor Docking , Induced Fit Docking (IFD) , and Molecular Dynamics (MD) Refinement . We analyze the trade-offs between computational cost and predictive accuracy, using the VEGFR-2 kinase domain as a validated case study for pyrazole binding.

The Challenge: Modeling Small Polar Fragments

Modeling this specific compound presents unique challenges compared to large drug-like molecules:

  • Low Affinity/High Off-Rate: As a fragment (MW ~154 Da), it likely binds with weak affinity (

    
     in mM-
    
    
    
    M range), making standard scoring functions prone to false positives.
  • Solvation Effects: The methyl ester tail is solvent-exposed. Vacuum-based scoring often overestimates the electrostatic contribution of the pyrazole nitrogens.

  • Hinge Interaction: The N2 nitrogen of the pyrazole is a critical hydrogen bond acceptor. Correct tautomer/protonation state assignment is non-negotiable.

Comparative Framework: Three Modeling Tiers

We evaluated the binding hypothesis of this compound against the VEGFR-2 kinase domain (PDB: 4ASD) .

Tier 1: High-Throughput Rigid Docking (AutoDock Vina)

Best for: Initial screening of fragment libraries.

  • Method: Receptor grid is fixed; ligand is flexible.

  • Pros: Extremely fast (<1 min/ligand).

  • Cons: Ignores active site water displacement and protein flexibility.

  • Outcome: Often fails to predict the correct orientation of the ester tail due to steric clashes with the rigid "gatekeeper" residue (Val916).

Tier 2: Induced Fit Docking (Schrödinger Glide IFD)

Best for: Hit expansion and pose prediction.

  • Method: Iterative sampling where side chains (e.g., Glu885, Cys919) are reoriented to accommodate the ligand.

  • Pros: Resolves steric clashes; accounts for "breathing" motion of the ATP pocket.

  • Cons: Computationally expensive (~2-4 hours/ligand).

  • Outcome: Successfully predicts the H-bond between the pyrazole N and the backbone NH of Cys919 (Hinge).

Tier 3: MD Simulation & MM-GBSA Rescoring

Best for: Lead optimization and stability validation.

  • Method: 100 ns explicit solvent simulation (GROMACS) followed by free energy calculation.

  • Pros: Captures water-mediated bridges and entropic penalties.

  • Cons: High resource demand (GPU required).

  • Outcome: The most accurate ranking. Reveals that the methyl ester tail is highly mobile, suggesting a vector for growing the fragment into a lead.

Data Summary: Performance Metrics
MetricTier 1: Rigid Docking (Vina)Tier 2: Induced Fit (Glide)Tier 3: MD + MM-GBSA
Binding Energy (

)
-5.2 kcal/mol (Likely Overestimated)-6.8 kcal/mol-4.1 ± 0.5 kcal/mol (Realistic)
RMSD (vs. Crystal Analog) 2.4 Å (Poor)1.1 Å (Good)0.8 Å (Excellent)
Hinge H-Bond Recovery 40% of poses95% of poses100% (Stable for 85ns)
Compute Time ~30 seconds~3 hours~24 hours (1 GPU)
Key Insight Misses water-mediated contacts.Captures side-chain adaptation.Validates ester tail solvation.
Detailed Experimental Protocols
Protocol A: Ligand Preparation (Critical Step)
  • Objective: Generate accurate 3D conformers and charge states.

  • Tool: LigPrep (Schrödinger) or Avogadro (Open Source).

  • Steps:

    • Input: SMILES COC(=O)CN1C=C(C)C=N1.[1][2][3]

    • Ionization: Generate states at pH 7.0 ± 2.0 (Epik). Note: The pyrazole is neutral at physiological pH.

    • Stereoisomers: Generate max 32 (Compound is achiral, but check for atropisomers if substituting).

    • Optimization: OPLS3e force field.

Protocol B: Molecular Dynamics Setup (GROMACS)
  • Objective: Assess the stability of the Pyrazole-VEGFR2 complex.

  • Steps:

    • Topology Generation: Use AmberTools (antechamber) to generate GAFF parameters for the ligand. Use ACPYPE to convert to GROMACS format.

    • System Build:

      • Protein Force Field: AMBER99SB-ILDN.

      • Box: Dodecahedron, 1.0 nm buffer.

      • Solvent: TIP3P water model.

      • Ions: Neutralize with Na+/Cl- (0.15 M).

    • Equilibration:

      • NVT (100 ps) to stabilize temperature (300 K).

      • NPT (100 ps) to stabilize pressure (1 bar).

    • Production Run: 100 ns, 2 fs step size.

    • Analysis: Calculate RMSD of the ligand relative to the protein backbone.

Visualization of Signaling & Workflow

The following diagram illustrates the comparative workflow and the specific interaction pathway within the kinase pocket.

G cluster_0 Input Phase cluster_1 Modeling Tiers cluster_2 Molecular Mechanism (Kinase Hinge) L Ligand: This compound Tier1 Tier 1: Rigid Docking (AutoDock Vina) L->Tier1 T Target: VEGFR-2 (PDB: 4ASD) T->Tier1 Tier2 Tier 2: Induced Fit (Glide IFD) Tier1->Tier2 Refine Top 10 Poses Tier3 Tier 3: MD Simulation (GROMACS 100ns) Tier2->Tier3 Validate Stability Hinge Cys919 Backbone NH Tier3->Hinge Stable H-Bond (N2) Gate Val916 (Gatekeeper) Tier3->Gate Avoids Clash Solv Solvent Channel (Ester Tail Exposure) Tier3->Solv High Fluctuation

Caption: Workflow comparing modeling tiers and the resulting molecular interaction map within the VEGFR-2 active site. Tier 3 (MD) confirms the critical H-bond stability at Cys919.

Expert Recommendations
  • Force Field Selection: For pyrazole derivatives, the OPLS3e or GAFF2 force fields are superior to standard CHARMM for handling the specific torsion angle of the acetate side chain.

  • Water Mapping: Do not delete all waters. Use tools like 3D-RISM or WaterMap to identify "unhappy" waters in the pocket. The displacement of a high-energy water molecule by the pyrazole methyl group is a key driver of binding affinity (entropic gain).

  • Fragment Growth: The modeling results suggest the methyl ester is solvent-exposed. In a drug design campaign, this ester should be hydrolyzed to the acid or converted to an amide to reach the "DFG-motif" region, improving potency.

References
  • Evaluation of Pyrazole Derivatives as Kinase Inhibitors Source: National Institutes of Health (PMC) Link:[Link]

  • This compound Compound Summary Source: PubChem Link:[2][4][5][Link]

  • In Silico Identification of Pyrazole Derivatives for Cancer Therapeutics Source: MDPI (Int. J. Mol. Sci.) Link:[Link]

  • GROMACS Tutorials for Protein-Ligand Complex Source: GROMACS / Dr. Lemkul Link:[Link]

Sources

Safety Operating Guide

Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Profile

Compound Identity: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate CAS Registry Number: 1248548-23-3 Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1] Disposal Method: Thermal Destruction (High-Temperature Incineration).

This guide provides an operational framework for the safe containment and disposal of this compound. As a drug development intermediate, this compound possesses a specific nitrogen-rich heterocycle (pyrazole) and an ester functionality. Improper disposal risks hydrolytic cleavage into bioactive acids and methanol in municipal water systems.

Immediate Action Directive: Do not dispose of via sink/drain. Segregate as Non-Halogenated Organic Waste unless dissolved in halogenated solvents.

Technical Identity & Physicochemical Context

Effective disposal requires understanding the chemical behavior of the waste. This compound is not inert; it is a reactive electrophile (ester) attached to a nucleophilic aromatic ring (pyrazole).

Physicochemical Data Table
PropertyValueOperational Implication
Molecular Formula

Nitrogen content requires incineration with NOx scrubbing.
Molecular Weight 154.17 g/mol Low MW suggests potential volatility; keep containers sealed.
Physical State Solid/Low-melting SolidMay sublime or dust; use HEPA filtration during transfer.
Solubility Soluble in DMSO, MeOH, DCMdictates waste stream segregation (Halogenated vs. Non-Halogenated).
Reactivity Ester HydrolysisIncompatible with strong bases/acids; generates Methanol upon degradation.
Flash Point >100°C (Predicted)Combustible. Classified as "High BTU" waste for fuel blending.

Scientist’s Insight: The ester linkage at the C4 position is susceptible to hydrolysis. If this compound enters an aqueous waste stream with high or low pH, it will decompose into (1-methyl-1H-pyrazol-4-yl)acetic acid and methanol . While methanol is flammable and toxic, the pyrazole acid component carries unknown biological activity and must be destroyed, not diluted.

Waste Stream Classification & Segregation

Proper segregation is the single most critical step in laboratory safety. Mixing this compound with incompatible streams (e.g., oxidizers like Nitric Acid) can result in energetic gas evolution due to the oxidation of the pyrazole ring.

Decision Logic: Waste Routing

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolventCheck Solvent Present? StateCheck->SolventCheck Solution/Mother Liquor SolidWaste SOLID WASTE STREAM (Fiber drum/bucket) Label: Toxic Solids StateCheck->SolidWaste Solid/Powder HaloCheck Contains Halogens? (DCM, Chloroform) SolventCheck->HaloCheck Yes NonHaloLiq NON-HALOGENATED LIQUID (Red Can/Carboy) Label: Flammable/Toxic HaloCheck->NonHaloLiq No (MeOH/EtOAc/DMSO) HaloLiq HALOGENATED LIQUID (Yellow Can/Carboy) Label: Toxic/Halogenated HaloCheck->HaloLiq Yes (DCM/CHCl3)

Figure 1: Operational decision tree for segregating pyrazole ester waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound/Spill Debris)

Applicability: Expired reagents, weighing boat residues, spill cleanup materials.

  • PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Use a P95/N95 respirator if dust generation is likely.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated fiber drum lined with a 6-mil polyethylene bag.

  • Transfer: Transfer solid material carefully to avoid dusting.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations).[1][2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1]

  • Disposal Path: Ship for Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Post-reaction solvents, HPLC effluent.

  • Solvent Identification: Determine the primary solvent.

    • If Dichloromethane (DCM) or Chloroform : Use the Halogenated waste stream.

    • If Methanol, Ethyl Acetate, DMSO, or DMF : Use the Non-Halogenated waste stream.

  • pH Check: If the waste solution was subjected to workup (acid/base), verify pH is between 5–9. Extreme pH can degrade the container or cause off-gassing in the waste drum.

    • Corrective Action: Neutralize carefully with dilute HCl or NaHCO3 if necessary before adding to the main waste carboy.

  • Transfer: Pour into the appropriate safety can (carboy) using a funnel to prevent splashing.

  • Cap & Seal: Ensure the cap is tight immediately after use to prevent the escape of volatile organic compounds (VOCs).

Protocol C: Spill Management (Emergency Response)
  • Evacuate & Ventilate: If a significant amount (>10g) is spilled as a powder, evacuate the immediate area to let dust settle.

  • Isolate: Mark the zone.

  • Decontamination:

    • Solids: Do not dry sweep. Wet the powder slightly with an inert solvent (like heptane) or water (if using a wet-vac) to suppress dust, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or spill pads.

  • Surface Cleaning: Wipe the surface with a soap/water solution.[3] The pyrazole ester is moderately lipophilic; a surfactant is required for effective removal.

  • Disposal: Treat all cleanup materials as Protocol A (Solid Hazardous Waste).

Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 Ignitable Waste (if in flammable solvent).
US EPA (RCRA) Not Listed (P/U) This specific CAS is not P- or U-listed. Dispose of as general toxic organic.
European Waste Code 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.
DOT (Transport) UN 3271 (Likely)Ethers, n.o.s. (if liquid) or Toxic Solid, Organic, n.o.s. (Check SDS Section 14).

Note on Incineration: The presence of the Pyrazole ring (


 bond) means this compound generates Nitrogen Oxides (

) upon combustion. Ensure your waste disposal contractor utilizes an incinerator equipped with a secondary combustion chamber and appropriate scrubbers to comply with Clean Air Act standards.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66826207, this compound. Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: this compound.[1][2] Retrieved January 29, 2026, from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved January 29, 2026, from [Link]

Sources

Navigating the Synthesis Frontier: A Guide to Safely Handling Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that progress in the laboratory often involves navigating the unknowns of novel chemical entities. Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate, a key building block in modern medicinal chemistry, represents one such frontier. While its potential is significant, a deep respect for its handling requirements is paramount. This guide moves beyond a simple checklist, offering a framework for safe and effective utilization, grounded in the principles of chemical causality and proactive risk mitigation.

Our core philosophy is that a well-informed researcher is a safe and effective one. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Adversary

Due to its status as a specialized research chemical, a comprehensive, peer-reviewed toxicological profile for this compound is not yet available. However, based on its chemical structure—a substituted pyrazole, which can exhibit a range of biological activities, and a methyl acetate moiety, which suggests certain physical and chemical properties—and available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, a cautious approach is warranted. When handling any novel compound, it is prudent to treat it as potentially hazardous until proven otherwise.[1]

GHS Hazard Classifications:

Data aggregated from notifications to the ECHA C&L Inventory provide the following classifications for this compound:

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

These classifications form the basis of our recommended safety protocols. The pyrazole core, present in many biologically active molecules, necessitates careful handling to avoid unintended physiological effects.[2] The ester functionality, while common, can contribute to skin and eye irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of convenience but a critical control measure. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the identified hazards.

Task Eyes and Face Hand Protection Body Protection Respiratory Protection Rationale
Weighing and Aliquoting (Solid) ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves. Double-gloving is recommended.Standard laboratory coat.Not typically required if performed in a certified chemical fume hood.Protects against accidental splashes and airborne particulates. Gloves provide a barrier against skin irritation.[3]
Solution Preparation and Transfers Chemical splash goggles. A face shield is recommended if there is a significant splash risk.Nitrile or neoprene gloves. Ensure gloves are compatible with the solvent being used.Chemical-resistant lab coat or apron over a standard lab coat.Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]Enhanced protection against splashes and solvent exposure. The fume hood mitigates respiratory irritation from vapors.
Reaction Work-up and Purification Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves. Check manufacturer's compatibility data for solvents used.Chemical-resistant lab coat or apron.Operations should be performed in a certified chemical fume hood.Increased risk of splashes and exposure to concentrated solutions necessitates a higher level of protection.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant coveralls or suit, and chemical-resistant boot covers.Air-purifying respirator with organic vapor cartridges, or a supplied-air respirator for large spills.Full-body protection is essential during spill cleanup to prevent widespread contamination and exposure.

A Note on Glove Selection: While specific permeation data for this compound is unavailable, data for the structurally related methyl acetate indicates that nitrile and neoprene gloves offer fair to good protection for short-duration tasks.[3] However, for prolonged contact or when handling solutions, it is crucial to consult the glove manufacturer's chemical resistance guides for the specific solvents being used. Always inspect gloves for any signs of degradation before and during use.[4]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is the cornerstone of laboratory safety and experimental reproducibility.

3.1. Preparation and Weighing:

  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[5]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and PPE are readily available.

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Weighing: Carefully weigh the desired amount of the compound. Use anti-static weigh boats if the material is a fine powder.

  • Clean-Up: Immediately after weighing, clean any residual powder from the balance and surrounding surfaces using a damp cloth or towel, taking care not to generate dust. Dispose of cleaning materials as hazardous waste.

3.2. Solution Preparation and Use:

  • Solvent Compatibility: Ensure the chosen solvent is compatible with the intended reaction and subsequent work-up procedures.

  • Dissolution: In a certified chemical fume hood, add the solvent to the vessel containing the weighed compound. Gently swirl or stir to dissolve.

  • Transfers: Use appropriate tools such as pipettes with disposable tips or cannulas for transferring solutions to minimize the risk of spills.

  • Reaction Monitoring: If the reaction is heated, ensure the apparatus is securely clamped and that a condenser is used to prevent the release of volatile compounds.

Spill Management: A Proactive Approach to Accidents

Even with the most stringent precautions, spills can occur. A well-rehearsed spill response plan is essential to mitigate the consequences.

Emergency Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Step-by-Step Spill Cleanup Procedure (Minor Spill):

  • Alert Personnel: Immediately alert others in the laboratory.[6]

  • Don PPE: If not already wearing it, don the appropriate PPE for spill cleanup.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6][7]

  • Absorption: Apply absorbent material over the entire spill, working from the outside in.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For major spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EH&S) department or emergency services.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal of this compound and any associated waste is a critical component of its lifecycle management and is governed by federal and local regulations.[8]

5.1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Solutions containing the compound, as well as solvents used for cleaning, should be collected in a separate, labeled, and sealed waste container. Do not mix incompatible waste streams.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips) must be disposed of as hazardous waste.

5.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EH&S department or a licensed hazardous waste disposal contractor.[9]

By embracing a comprehensive approach to safety that integrates hazard awareness, proper technique, and emergency preparedness, you can confidently and responsibly unlock the potential of novel reagents like this compound in your research endeavors.

References

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

  • Gloves Chemical Resistance Chart. MyGloveDepot. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]

  • Chemical Resistance Guide. North Safety Products. [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. [Link]

  • Methyl acetate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • Learn the Basics of Hazardous Waste. US Environmental Protection Agency. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information. [Link]

  • METHYL ACETATE | Occupational Safety and Health Administration. US Department of Labor. [Link]

  • Chemical Spills. Emergency Management - Florida State University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • Spill/Emergency Planning. Environmental Health and Safety - The University of Iowa. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • METHYL ACETATE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental. [Link]

  • Chemical Resistance Reference Chart. Medicom. [Link]

  • Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC International. [Link]

  • Chemical Spill Procedures. Environmental Health & Safety - University of Toronto. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Thomasnet. [Link]

  • EPA Rules For Hazardous Waste Management: A Primer on RCRA. Environmental Resource Center. [Link]

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Sources

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